molecular formula C13H14ClNO B1362064 4-Phenyl-m-anisidine hydrochloride CAS No. 206761-86-6

4-Phenyl-m-anisidine hydrochloride

Cat. No.: B1362064
CAS No.: 206761-86-6
M. Wt: 235.71 g/mol
InChI Key: RQDFSDFBXBZRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-m-anisidine hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenyl-m-anisidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenyl-m-anisidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-m-anisidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-4-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDFSDFBXBZRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375131
Record name 4-phenyl-m-anisidine hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-86-6
Record name 4-phenyl-m-anisidine hcl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-86-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenyl-m-anisidine hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the biphenyl aniline scaffold serves as a "privileged structure"—a molecular framework that is recurrently found in biologically active compounds.[1][2] 4-Phenyl-m-anisidine hydrochloride (CAS No: 206761-86-6), also known as 3-methoxy-4-phenylaniline hydrochloride, is a notable member of this class.[3] While not a household name, this compound represents a versatile chemical intermediate, embodying the structural features essential for the development of novel therapeutics and functional materials.[4][5] The presence of a primary aromatic amine, a methoxy group, and a biphenyl system provides three distinct points for chemical modification, offering a rich platform for combinatorial library synthesis and lead optimization in drug discovery.[6]

This guide provides a comprehensive technical overview of 4-Phenyl-m-anisidine hydrochloride, from its fundamental physicochemical properties to its synthesis, analytical characterization, and potential applications. The content herein is curated for researchers, chemists, and drug development professionals, offering not just data, but the scientific rationale behind the protocols and interpretations presented.

Physicochemical and Structural Properties

4-Phenyl-m-anisidine hydrochloride is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base, which is a critical consideration for its use in synthesis and biological assays.

PropertyValueSource(s)
IUPAC Name 3-methoxy-4-phenylaniline;hydrochloride[3]
Synonyms [1,1'-Biphenyl]-4-amine, 2-methoxy-, hydrochloride[3]
CAS Number 206761-86-6[7]
Molecular Formula C₁₃H₁₄ClNO[7]
Molecular Weight 235.71 g/mol [7]
Melting Point 235-237 °C (decomposition)[8]
Appearance White to off-white crystalline powder(Typical)
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol); solubility in water is expected to be higher than the free base but may still be limited.(Inferred)

Note: Some properties like boiling point and vapor pressure are often reported for the free base (4-Phenyl-m-anisidine) and are not directly applicable to the non-volatile hydrochloride salt.[3]

Synthesis and Mechanistic Rationale

Causality of Pathway Selection:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the gold standard for forming aryl-aryl bonds.[9] It is selected for its high functional group tolerance, excellent yields, and the commercial availability of a wide range of boronic acids.[10] Starting with a brominated anisidine precursor allows for the precise installation of the phenyl group.

  • Nitro Group Reduction: The reduction of an aromatic nitro group is a fundamental and highly efficient transformation to install an aniline moiety.[11][12] Using a nitro-substituted precursor is often more strategic than using a bromoaniline directly in the Suzuki coupling, as the free amine can sometimes complicate the catalytic cycle. The nitro group is a robust, electron-withdrawing group that behaves predictably in the coupling reaction.

Proposed Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation A 4-Bromo-2-methoxy-1-nitrobenzene C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Phenylboronic Acid B->C D 2-Methoxy-4-phenyl-1-nitrobenzene C->D E 2-Methoxy-4-phenyl-1-nitrobenzene F Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) E->F G 4-Phenyl-m-anisidine (Free Base) F->G H 4-Phenyl-m-anisidine (Free Base) I HCl in Ether or Isopropanol H->I J 4-Phenyl-m-anisidine hydrochloride (Final Product) I->J G cluster_0 Reaction Sites cluster_1 Potential Transformations A 4-Phenyl-m-anisidine Scaffold B Primary Amine (-NH₂) A->B C Aromatic Rings A->C D Methoxy Group (-OCH₃) A->D E Amide/Sulfonamide Formation N-Alkylation Diazotization B->E Nucleophilic F Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) C->F Electrophilic G Ether Cleavage (Harsh Conditions) D->G Demethylation

Sources

Introduction: The Significance of the Biphenyl Amine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Phenyl-m-anisidine hydrochloride (CAS 206761-86-6): A Versatile Scaffold for Modern Drug Discovery

The biphenyl structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its unique stereochemical properties, arising from the restricted rotation around the biaryl axis, allow it to serve as a rigid "spacer" or a privileged scaffold for interacting with biological targets. When functionalized with reactive handles like amino and methoxy groups, as in the case of 4-Phenyl-m-anisidine, the biphenyl core transforms into a versatile building block for creating libraries of potential therapeutic agents. Derivatives of this class have shown a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-proliferative properties.[2][3] This guide provides a comprehensive technical overview of 4-Phenyl-m-anisidine hydrochloride, intended for researchers and professionals engaged in synthetic chemistry and drug development.

PART 1: Core Compound Identity and Physicochemical Properties

4-Phenyl-m-anisidine hydrochloride, also known as 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride, is a fine chemical intermediate available for research and development purposes.[4][5] Its core structure consists of a biphenyl system substituted with a methoxy group and an amino group, supplied as a stable hydrochloride salt.

PropertyValueSource
CAS Number 206761-86-6[4][6]
Molecular Formula C₁₃H₁₄ClNO[6]
Molecular Weight 235.71 g/mol [4]
Synonyms 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride; 4-phenyl-m-anisidine HCl[6]
Boiling Point 316.4°C at 760 mmHg (for free base)[6]
Flash Point 146.9°C (for free base)[6]
Hydrogen Bond Donors 2 (for free base)[6]
Hydrogen Bond Acceptors 2 (for free base)[6]
Rotatable Bond Count 2 (for free base)[6]

PART 2: Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 4-Phenyl-m-anisidine is limited, its structure strongly suggests a synthetic route based on modern cross-coupling chemistry. The most logical and widely applied method for constructing the biaryl C-C bond is the Suzuki-Miyaura cross-coupling reaction .[7][8] This Nobel Prize-winning reaction offers high yields, mild reaction conditions, and exceptional tolerance for a wide range of functional groups, making it ideal for this target molecule.[7][9]

The proposed synthesis involves the palladium-catalyzed coupling of an appropriately substituted bromoaniline derivative with phenylboronic acid.

Proposed Retrosynthetic Analysis:

G Target 4-Phenyl-m-anisidine HCl FreeBase 4-Phenyl-m-anisidine Target->FreeBase Neutralization Precursors Suzuki Coupling Precursors FreeBase->Precursors C-C Disconnection (Suzuki Coupling) ArylBromide 4-Bromo-3-methoxyaniline (or protected derivative) Precursors->ArylBromide BoronicAcid Phenylboronic Acid Precursors->BoronicAcid

Caption: Retrosynthesis of 4-Phenyl-m-anisidine hydrochloride.

The key step is the formation of the bond between the two aromatic rings. Using a commercially available starting material like 4-bromo-3-methoxyaniline and phenylboronic acid in the presence of a palladium catalyst and a base would yield the desired biphenyl core. Subsequent treatment with hydrochloric acid affords the final hydrochloride salt.

PART 3: Applications in Medicinal Chemistry and Drug Discovery

4-Phenyl-m-anisidine hydrochloride is not an active pharmaceutical ingredient itself but rather a valuable scaffold and building block . Its utility lies in the strategic placement of its functional groups, which allow for diverse chemical modifications.

  • The Amino Group (NH₂): Serves as a primary nucleophile or a point for amide bond formation. This allows for the introduction of various side chains, which can be tailored to interact with specific pockets in a target protein. Many anti-inflammatory drugs, for example, are built upon carboxamide derivatives of biphenyls.[2]

  • The Biphenyl Core: Provides a rigid, well-defined three-dimensional structure. This rigidity can be crucial for orienting other functional groups correctly for optimal target binding, reducing the entropic penalty upon binding.

  • The Methoxy Group (OCH₃): Can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the molecule. It can also be a site for demethylation to reveal a phenol, providing another handle for further derivatization.

G cluster_0 Core Scaffold cluster_1 Chemical Derivatization cluster_2 Potential Therapeutic Leads Scaffold 4-Phenyl-m-anisidine HCl Amino Group (NH₂) Methoxy Group (OCH₃) Biphenyl Core Amide Amide Bond Formation (Acylation, Sulfonylation) Scaffold:f1->Amide Alkylation N-Alkylation Scaffold:f1->Alkylation Demethylation O-Demethylation (to Phenol) Scaffold:f2->Demethylation Leads Anti-inflammatory Agents Anticancer Agents CNS Modulators Antimicrobials Amide->Leads Alkylation->Leads Demethylation->Leads

Caption: Derivatization potential of the 4-Phenyl-m-anisidine scaffold.

The biphenyl aniline structure is a key feature in compounds investigated for a range of therapeutic areas, highlighting the potential of this scaffold in generating novel drug candidates.[1][3]

PART 4: Analytical Characterization

Robust analytical methods are crucial for verifying the identity, purity, and stability of chemical intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantitative analysis of aromatic amines like 4-Phenyl-m-anisidine hydrochloride.

Methodology: HPLC-UV This technique separates the target compound from impurities based on its polarity and affinity for a stationary phase (e.g., C18 column). A UV detector quantifies the compound by measuring its absorbance at a specific wavelength, typically near the absorbance maximum of the biphenyl chromophore. The NIOSH method for analyzing anisidine isomers provides a validated foundation for this approach.[10]

G start Sample Preparation (Dissolve in Mobile Phase) inject Injection into HPLC start->inject column Chromatographic Separation (C18 Reverse-Phase Column) inject->column detect UV Detection (e.g., 254 nm) column->detect quant Data Analysis (Peak Integration & Quantification) detect->quant end Purity Report quant->end

Caption: General workflow for HPLC-UV analysis.

PART 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Phenyl-m-anisidine hydrochloride is not widely available, data from its isomers, p-anisidine and m-anisidine, provide essential safety guidance. Anisidines are classified as toxic compounds.

  • Hazards: Fatal if swallowed, in contact with skin, or if inhaled.[11] May cause damage to organs through prolonged exposure and is suspected of causing genetic defects or cancer.[12] Very toxic to aquatic life with long-lasting effects.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including:

    • Nitrile gloves (double-gloving recommended)

    • Chemical safety goggles

    • A lab coat

    • Respiratory protection if dust is generated.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

PART 6: Detailed Experimental Protocols

Protocol 1: Proposed Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 4-Phenyl-m-anisidine from 4-bromo-3-methoxyaniline and phenylboronic acid.

Materials:

  • 4-bromo-3-methoxyaniline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 2M Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxyaniline, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract three times with diethyl ether.

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Phenyl-m-anisidine hydrochloride.

Protocol 2: Purity Analysis by HPLC-UV

Objective: To determine the purity of a 4-Phenyl-m-anisidine hydrochloride sample.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC-grade water, acetonitrile, and TFA

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-20 min: 10% B (re-equilibration)

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area % method).

References

  • Bansal, R., & Mahajan, M. (2019). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Indian Chemical Society, 96(10), 1229-1246.
  • Alam, M. S., et al. (2012). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation.
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. Retrieved from [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • LookChem. (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 4(10).
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • International Journal of Pharma and Bio Sciences. (2013).
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-phenylaniline. PubChem. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • ChemSynthesis. (n.d.). 3-methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Phenyl-m-anisidine Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-m-anisidine hydrochloride is a biphenyl amine derivative with a molecular structure that presents significant interest for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, spectroscopic characterization, safety and handling procedures, and potential applications in drug discovery, drawing upon established chemical principles and contemporary research findings.

Section 1: Molecular Structure and Physicochemical Properties

4-Phenyl-m-anisidine hydrochloride, with the chemical formula C₁₃H₁₄ClNO, possesses a core structure consisting of a biphenyl system where one phenyl ring is substituted with an amino group and a methoxy group at the meta-position relative to each other. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many research and development applications.

Structural Elucidation

The molecular structure of 4-Phenyl-m-anisidine hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of 4-Phenyl-m-anisidine Hydrochloride

PropertyValueSource
CAS Number 206761-86-6[1][2]
Molecular Formula C₁₃H₁₃NO · HCl[1]
Molecular Weight 235.72 g/mol [1]
Boiling Point 316.4 °C at 760 mmHg (for free base)[1]
Flash Point 146.9 °C (for free base)[1]
Appearance Expected to be a crystalline solid[3]
Melting Point 235-237 °C (decomposes)[3]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted ring will exhibit splitting patterns influenced by the amino and methoxy groups. The methoxy group will present as a sharp singlet, typically around 3.8 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 unique carbon atoms in the molecule. The carbon attached to the methoxy group will resonate in the upfield region (around 55 ppm), while the aromatic carbons will appear in the downfield region (typically between 110 and 160 ppm).

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹). The presence of the hydrochloride salt may lead to broadening of the N-H stretching bands.[4][5][6]

Mass spectrometry will confirm the molecular weight of the free base (199.25 g/mol ).[7] The fragmentation pattern will likely show characteristic losses of the methoxy group and cleavage of the biphenyl linkage, aiding in structural confirmation.

Section 2: Synthesis of 4-Phenyl-m-anisidine Hydrochloride

The synthesis of 4-Phenyl-m-anisidine hydrochloride can be efficiently achieved through a multi-step process, with the key step being the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy

A robust and widely applicable method for constructing the C-C bond between the two phenyl rings is the palladium-catalyzed Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl boronic acid with an aryl halide.

Synthesis_Workflow A 3-Bromo-5-nitroanisole D Suzuki-Miyaura Coupling (Pd catalyst, base) A->D B Phenylboronic Acid B->D C 4-Bromo-3-nitroanisole E 4-Phenyl-3-nitroanisole D->E F Reduction (e.g., SnCl2/HCl or H2/Pd-C) E->F G 4-Phenyl-m-anisidine F->G H Acidification (HCl) G->H I 4-Phenyl-m-anisidine hydrochloride H->I

Caption: Synthetic workflow for 4-Phenyl-m-anisidine hydrochloride.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to form 4-Phenyl-3-nitroanisole

  • To a reaction vessel, add 3-bromo-5-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq) or potassium carbonate.

  • Add a solvent system, commonly a mixture of toluene and ethanol, or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-phenyl-3-nitroanisole.

Step 2: Reduction of the Nitro Group

  • Dissolve the synthesized 4-phenyl-3-nitroanisole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[8]

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using SnCl₂/HCl, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst through a pad of celite.

  • Dry the organic phase and concentrate under reduced pressure to yield 4-phenyl-m-anisidine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-phenyl-m-anisidine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-Phenyl-m-anisidine hydrochloride.[9]

Section 3: Applications in Drug Development and Research

The biphenyl and anisidine moieties are prevalent in a variety of biologically active compounds, suggesting that 4-Phenyl-m-anisidine hydrochloride could serve as a valuable building block in drug discovery.

Anticancer Research

The biphenyl scaffold is a key structural feature in numerous compounds with demonstrated anticancer activity.[10][11][12] Research has shown that derivatives of biphenyl carboxylic acids and other biphenyl-containing molecules can exhibit potent cytotoxic effects against various cancer cell lines.[12] 4-Phenyl-m-anisidine hydrochloride can be utilized as a precursor for the synthesis of novel biphenyl aniline derivatives for screening as potential anticancer agents.[13] The substitution pattern on the anisidine ring allows for further structural modifications to optimize biological activity and pharmacokinetic properties.

Anti-inflammatory and Other Therapeutic Areas

Aniline and anisidine derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory properties.[14][15] The structural features of 4-Phenyl-m-anisidine hydrochloride make it a candidate for the development of novel anti-inflammatory agents. Furthermore, related structures have been explored as FXR partial agonists for the potential treatment of metabolic disorders and as potential antifungal agents.[16][17]

Applications cluster_core 4-Phenyl-m-anisidine HCl cluster_applications Potential Therapeutic Areas Core Core Scaffold Anticancer Anticancer Agents Core->Anticancer Synthesis of Biphenyl Anilines AntiInflammatory Anti-inflammatory Drugs Core->AntiInflammatory Development of Anisidine Derivatives Other Other Therapeutics (e.g., Antifungal, Metabolic Disorders) Core->Other Scaffold for Novel Compounds

Caption: Potential applications of 4-Phenyl-m-anisidine hydrochloride in drug discovery.

Section 4: Analytical Methods

For the quality control and characterization of 4-Phenyl-m-anisidine hydrochloride, High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique.

HPLC Protocol

A reverse-phase HPLC method can be developed for the analysis of this compound.

Table 2: Suggested HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH)
Detection UV at a wavelength corresponding to the compound's absorbance maximum (likely in the 250-280 nm range)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

This method can be optimized to achieve good separation and quantification of the target compound and any potential impurities.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Phenyl-m-anisidine hydrochloride is not widely available, the safety precautions should be based on the known hazards of its constituent parts, namely anisidines and their hydrochloride salts.[18]

Hazard Identification
  • Toxicity: Anisidine isomers are known to be toxic if swallowed, in contact with skin, or if inhaled.[19] They can cause irritation to the skin, eyes, and respiratory tract.

  • Health Effects: Chronic exposure may lead to effects on the blood, causing the formation of methemoglobin.

  • Carcinogenicity: Some anisidine isomers are suspected of causing cancer.

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this chemical.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Section 6: Conclusion

4-Phenyl-m-anisidine hydrochloride is a versatile chemical compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and materials science. Its biphenyl aniline core structure is a key feature in many biologically active compounds. This guide has provided a comprehensive overview of its molecular structure, a detailed synthetic protocol, methods for its characterization, and essential safety information to aid researchers in its effective and safe utilization.

References

  • Facile synthesis and biological evaluation of novel symmetrical biphenyls as Antitumor Agents. (n.d.). Xi'an Jiaotong University. Retrieved from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. Retrieved from [Link]

  • 4-Phenyl-m-anisidine hydrochloride. (n.d.). LookChem. Retrieved from [Link]

  • Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. (2021). PubMed. Retrieved from [Link]

  • Synthesis of 4,4'-bis(3-aminophenoxy)biphenyl. (n.d.). PrepChem. Retrieved from [Link]

  • N-phenyl-m-anisidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. (2025). ResearchGate. Retrieved from [Link]

  • Preparation method of 3,3',4,4'-tetraamino biphenyl. (n.d.). Google Patents.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 3-amino-4-chlorobiphenyl. (n.d.). PrepChem. Retrieved from [Link]

  • 4-Phenyl-m-anisidine hydrochloride. (n.d.). Trans World Chemicals. Retrieved from [Link]

  • N-Phenyl-m-anisidine. (2018). SIELC Technologies. Retrieved from [Link]

  • Synthesis, Antiinflammatory and Antibacterial Activities of 4-Substituted Phenyl Benzimidazoles. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed. Retrieved from [Link]

  • p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomed Pharmacol J. Retrieved from [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. (n.d.). PubMed. Retrieved from [Link]

  • p-Anisidine and its hydrochloride: Human health tier II assessment. (2019). NICNAS. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • m-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

  • -FT-IR of poly p-anisidine. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of control and treated (T1 and T2) p-anisidine. (n.d.). ResearchGate. Retrieved from [Link]

  • 4 Anisidine. (n.d.). mzCloud. Retrieved from [Link]

  • para-anisidine 4-methoxybenzenamine. (n.d.). The Good Scents Company. Retrieved from [Link]

  • The synthesis of meta-anisidine. (n.d.). IDEALS. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 4-Phenyl-m-anisidine Hydrochloride: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4-Phenyl-m-anisidine Hydrochloride in Drug Discovery and Materials Science

4-Phenyl-m-anisidine hydrochloride, also known as 4-methoxy-3-phenylaniline hydrochloride, is a biphenyl amine derivative of significant interest in the realms of medicinal chemistry and materials science. Its structural motif, featuring a phenyl-substituted anisidine core, serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical attribute for pharmacological studies and various solution-phase applications.

Understanding the precise molecular architecture and electronic properties of this compound is paramount for its effective utilization. Spectroscopic techniques provide a powerful lens through which we can meticulously characterize its structure, offering a detailed fingerprint that is indispensable for identity confirmation, purity assessment, and the rational design of next-generation molecules. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Phenyl-m-anisidine hydrochloride, grounded in both experimental data of the corresponding free base and expert interpretation of the anticipated spectral changes upon hydrochloride formation.

Molecular Structure and Spectroscopic Correlation

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The key functional groups and proton/carbon environments of 4-Phenyl-m-anisidine hydrochloride are highlighted below. The protonation of the aniline nitrogen to form the ammonium salt in the hydrochloride form is a critical consideration, as it significantly influences the electronic environment and, consequently, the spectroscopic output.

Caption: Molecular structure of 4-Phenyl-m-anisidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Phenyl-m-anisidine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of both phenyl rings, the methoxy protons, and the ammonium protons. The protonation of the nitrogen atom will induce a significant downfield shift for the protons on the anisidine ring due to the electron-withdrawing effect of the -NH3+ group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment and Expected Shifts
Phenyl-H7.3 - 7.6Multiplet5HThe five protons of the unsubstituted phenyl ring will resonate in the typical aromatic region. The multiplet pattern arises from complex spin-spin coupling.
Anisidine-H (ortho to -NH3+)~7.2Doublet1HThis proton is expected to be shifted downfield compared to the free base due to the inductive effect of the adjacent ammonium group.
Anisidine-H (ortho to -OCH3)~7.0Doublet of doublets1HThe position of this proton is influenced by both the electron-donating methoxy group (shielding) and the ortho-coupling to the adjacent proton.
Anisidine-H (meta to -NH3+)~6.9Doublet1HThis proton is expected to be the most upfield of the anisidine ring protons due to its position relative to the electron-withdrawing and -donating groups.
Methoxy (-OCH3)~3.9Singlet3HThe sharp singlet for the methoxy protons is a characteristic feature. Its chemical shift is relatively insensitive to the protonation state of the aniline.
Ammonium (-NH3+)>10 (variable)Broad Singlet3HThe protons on the nitrogen will be significantly deshielded and will likely appear as a broad signal due to quadrupolar relaxation and exchange with trace water. The exact chemical shift is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information on the carbon framework. The protonation of the aniline nitrogen will also influence the chemical shifts of the carbons in the anisidine ring, particularly the carbon directly attached to the nitrogen (ipso-carbon).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment and Expected Shifts
C-NH3+ (ipso)~145The carbon atom directly bonded to the ammonium group is expected to be significantly deshielded.
C-OCH3 (ipso)~158The carbon attached to the electron-donating methoxy group will be the most downfield of the anisidine ring carbons.
Phenyl C (ipso)~140The quaternary carbon of the phenyl ring attached to the anisidine ring.
Phenyl CHs127 - 130The protonated carbons of the unsubstituted phenyl ring will appear in the typical aromatic region.
Anisidine CHs110 - 125The protonated carbons of the anisidine ring will have their chemical shifts influenced by the substituents. The protonation of the amine will cause a general downfield shift for these carbons compared to the free base.
Methoxy (-OCH3)~56The carbon of the methoxy group will resonate in the typical region for sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Phenyl-m-anisidine hydrochloride will be characterized by the vibrational frequencies of the N-H bonds in the ammonium group, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds.

Frequency Range (cm⁻¹) Vibrational Mode Interpretation and Key Features
3200 - 2800N-H stretch (ammonium)A broad and strong absorption band is expected in this region, characteristic of the N-H stretching vibrations in an ammonium salt. This is a key indicator of the hydrochloride form.
3100 - 3000Aromatic C-H stretchMedium to weak bands corresponding to the stretching of C-H bonds on the aromatic rings.
2950 - 2850Aliphatic C-H stretchBands corresponding to the C-H stretching of the methoxy group.
1600 - 1450Aromatic C=C stretchSeveral sharp bands of variable intensity due to the stretching vibrations within the aromatic rings.
1250 - 1200Aryl C-O stretch (asymmetric)A strong band associated with the asymmetric stretching of the aryl-ether linkage.
1050 - 1000Aryl C-O stretch (symmetric)A medium to strong band from the symmetric stretching of the aryl-ether bond.
850 - 750Aromatic C-H bend (out-of-plane)Bending vibrations that can provide information about the substitution pattern of the aromatic rings.

The following diagram illustrates the workflow for acquiring and interpreting the spectroscopic data for 4-Phenyl-m-anisidine hydrochloride.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation prep Dissolve 4-Phenyl-m-anisidine HCl in appropriate deuterated solvent (e.g., DMSO-d6, D2O) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ir FT-IR Spectroscopy (e.g., KBr pellet or ATR) prep->ir ms Mass Spectrometry (e.g., ESI-MS) prep->ms nmr_interp Correlate chemical shifts, multiplicities, and integration to molecular structure. nmr->nmr_interp ir_interp Identify characteristic functional group vibrations (N-H, C-O, C=C). ir->ir_interp ms_interp Determine molecular weight and analyze fragmentation patterns. ms->ms_interp confirm Confirm identity and purity of 4-Phenyl-m-anisidine HCl. nmr_interp->confirm ir_interp->confirm ms_interp->confirm

Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. For 4-Phenyl-m-anisidine hydrochloride, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can readily analyze the protonated molecule.

The expected mass spectrum would show a prominent peak for the protonated free base [M+H]⁺ at m/z 200.1, corresponding to the molecular formula C₁₃H₁₄NO⁺. The hydrochloride is not typically observed directly in the mass spectrum under common ESI conditions.

Predicted Mass Spectrometry Data:

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Formula of Fragment
200.1[M+H]⁺ (protonated molecule)C₁₃H₁₄NO⁺
185.1[M+H - CH₃]⁺C₁₂H₁₁NO⁺
184.1[M - CH₃]⁺C₁₂H₁₀NO⁺
156.1[M+H - CH₃ - CO]⁺C₁₁H₁₀N⁺
102.1[C₆H₅-NH₂]⁺C₆H₇N⁺

The fragmentation pattern can provide further structural confirmation. For instance, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for anisole derivatives. Subsequent loss of carbon monoxide (CO) from the resulting ion can also be observed.

The following diagram illustrates a plausible fragmentation pathway for the protonated 4-Phenyl-m-anisidine.

G M [M+H]⁺ m/z = 200.1 frag1 [M+H - CH₃]⁺ m/z = 185.1 M->frag1 - •CH₃ frag2 [M+H - CH₃ - CO]⁺ m/z = 156.1 frag1->frag2 - CO

Caption: Plausible MS Fragmentation Pathway.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Phenyl-m-anisidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Alternative (ATR): Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system using an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500) to observe the protonated molecular ion and any significant fragment ions.

Conclusion: A Foundation for Future Innovation

The spectroscopic data presented in this technical guide provide a comprehensive and foundational understanding of the molecular structure of 4-Phenyl-m-anisidine hydrochloride. The detailed analysis of NMR, IR, and MS spectra, coupled with reasoned predictions based on established chemical principles, offers researchers, scientists, and drug development professionals the necessary tools for confident identification, quality control, and the informed design of new chemical entities. As a key building block in various fields, a thorough grasp of its spectroscopic signature is the first and most critical step towards unlocking its full potential in future scientific endeavors.

References

  • PubChem Compound Summary for CID 123541, 4-methoxy-3-phenylaniline. National Center for Biotechnology Information. [Link][1]

  • LookChem. 4-Phenyl-m-anisidine hydrochloride. [Link][2]

  • NIST Chemistry WebBook. Benzenamine, 4-methoxy-. [Link][3]

Sources

Solubility Profile of 4-Phenyl-m-anisidine hydrochloride in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: 4-Phenyl-m-anisidine hydrochloride (CAS No. 206761-86-6) is a biphenyl amine derivative of interest in synthetic chemistry and drug discovery. A thorough understanding of its solubility is fundamental for reaction setup, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical principles governing its solubility in common organic solvents. Due to the current absence of published quantitative data, we present a predicted solubility profile based on physicochemical properties and established chemical principles. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound, ensuring reliable and reproducible results. This document is intended to serve as a practical tool for laboratory scientists and drug development professionals.

Introduction to 4-Phenyl-m-anisidine hydrochloride

4-Phenyl-m-anisidine hydrochloride is a substituted aromatic amine featuring a biphenyl core, a methoxy ether group, and an amine functional group presented as a hydrochloride salt. This unique combination of functional groups imparts a complex physicochemical profile that dictates its behavior in various media. The biphenyl structure is a common scaffold in medicinal chemistry, valued for its rigid, planar geometry that can facilitate specific interactions with biological targets. Understanding and controlling the solubility of such compounds is a critical, often rate-limiting, step in the research and development pipeline. Poor solubility can hinder synthetic workups, complicate purification, and lead to unreliable results in biological assays. This guide aims to provide both a theoretical framework for predicting solubility and a practical methodology for its empirical determination.

Physicochemical Properties and Structural Analysis

To predict how 4-Phenyl-m-anisidine hydrochloride will behave in different solvents, we must first analyze its molecular structure and inherent properties.

  • Chemical Structure:

  • Molecular Formula: C₁₃H₁₃NO·HCl[1]

  • Molecular Weight: 235.71 g/mol [1]

  • Key Structural Features:

    • Biphenyl Core: This large, nonpolar aromatic system is inherently hydrophobic and will favor interactions with nonpolar or moderately polar organic solvents through van der Waals forces and π-π stacking. Biphenyl itself is known to be insoluble in water but soluble in solvents like ethanol, ether, and benzene.[1][2]

    • Methoxy Group (-OCH₃): As a polar ether group, it can act as a hydrogen bond acceptor, slightly increasing the molecule's overall polarity.

    • Amine Hydrochloride (-NH₃⁺Cl⁻): This is the most dominant feature influencing solubility. The ionic nature of the hydrochloride salt drastically increases the polarity compared to the free base. This group will seek to establish strong ion-dipole interactions and hydrogen bonds with solvent molecules. The presence of this salt is noted in similar compounds to enhance aqueous solubility, but its effect in a diverse range of organic solvents is more complex.[3]

  • Computed Properties:

    • LogP (Octanol-Water Partition Coefficient): 4.32760[3]. This high value corresponds to the free base and indicates significant lipophilicity, suggesting a preference for non-aqueous environments. The hydrochloride salt form will modulate this behavior significantly.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." A solute dissolves best in a solvent that has a similar polarity and can form similar intermolecular interactions. For 4-Phenyl-m-anisidine hydrochloride, a competition exists between its large nonpolar backbone and its ionic salt group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group, making them excellent hydrogen bond donors and acceptors.

    • Causality: We predict high solubility in these solvents. The protic hydrogens can effectively solvate the chloride anion (Cl⁻) through hydrogen bonding, while the lone pairs on the oxygen can solvate the ammonium cation (-NH₃⁺). Simultaneously, the alkyl portion of the alcohol can interact favorably with the biphenyl core.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons.

    • Causality: We predict moderate to high solubility . Solvents like DMSO and DMF are excellent at solvating cations due to their exposed oxygen atoms with partial negative charges. However, they are less effective at solvating small anions like chloride compared to protic solvents. The overall polarity will still allow for favorable interactions with the ionic portion of the molecule.

  • Low-Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents have small dipole moments.

    • Causality: We predict low to moderate solubility . While the organic backbone has an affinity for these media, the high energy required to break the crystal lattice of the ionic salt and solvate the resulting ions is not sufficiently compensated by the weak ion-dipole interactions these solvents can offer.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have near-zero dipole moments and interact primarily through weak van der Waals forces.

    • Causality: We predict very low to negligible solubility . The ionic hydrochloride group cannot be effectively solvated by these solvents, making the dissolution process energetically unfavorable, despite the compatible nonpolar biphenyl core.

Table 1: Predicted Solubility Profile of 4-Phenyl-m-anisidine hydrochloride
SolventClassPredicted SolubilityRationale
MethanolPolar ProticHighExcellent solvation of both cation and anion via H-bonding.
EthanolPolar ProticHighSimilar to methanol, good solvation of the ionic group.
WaterPolar ProticLowThe large hydrophobic biphenyl core dominates, likely overcoming the ionic group's affinity for water. Analogs like p-anisidine HCl show poor water solubility (<1 mg/mL).[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong dipole moment effectively solvates the cation.
N,N-Dimethylformamide (DMF)Polar AproticHighStrong dipole moment effectively solvates the cation.
AcetonitrilePolar AproticModerateLess polar than DMSO/DMF, offering moderate solvation.
AcetonePolar AproticLow to ModerateModerate polarity may allow for some dissolution.
Dichloromethane (DCM)Low-PolarityLowInsufficient polarity to effectively solvate the ionic salt.
Ethyl AcetateLow-PolarityLowInsufficient polarity for effective ion solvation.
Tetrahydrofuran (THF)Low-Polarity (Ether)Low to Very LowPrimarily nonpolar character with some polarity from the ether oxygen.
Diethyl EtherNonpolarVery Low / InsolubleCannot overcome the crystal lattice energy of the salt.
TolueneNonpolarVery Low / InsolubleAromatic nature may interact with the biphenyl core, but cannot solvate the salt.
HexaneNonpolarVery Low / InsolubleNo effective interactions with the ionic portion of the molecule.

Disclaimer: This table represents a scientifically grounded prediction. Experimental verification is required and can be achieved using the protocol outlined in Section 5.0.

Safety & Handling Considerations

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-Phenyl-m-anisidine hydrochloride is not widely available, data from closely related analogs like p-anisidine hydrochloride indicate significant hazards.

  • Hazard Profile: Analogs are classified as highly toxic and potentially carcinogenic. Hazards include being fatal if swallowed, in contact with skin, or if inhaled.[5]

  • Required Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves properly.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a flame-retardant lab coat.

  • Engineering Controls:

    • All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter the environment.

Experimental Protocol for Solubility Determination

This protocol describes a robust method for determining the qualitative to semi-quantitative solubility of 4-Phenyl-m-anisidine hydrochloride at room temperature (approx. 20-25°C).

5.1 Materials and Equipment

  • 4-Phenyl-m-anisidine hydrochloride (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Vials (e.g., 4 mL glass vials with screw caps)

  • Spatula

  • Vortex mixer

  • Pipettors or graduated cylinders

5.2 Step-by-Step Methodology

  • Solvent Preparation: Add exactly 2.0 mL of the chosen organic solvent to a clean, labeled glass vial.

    • Rationale: Using a fixed, known volume of solvent allows for a consistent basis for comparison and semi-quantitative estimation.

  • Initial Solute Addition: Weigh approximately 2 mg of 4-Phenyl-m-anisidine hydrochloride and add it to the vial.

    • Rationale: Starting with a small amount (1 mg/mL) helps to quickly identify solvents in which the compound is poorly soluble.

  • Agitation and Equilibration: Cap the vial securely and vortex the mixture vigorously for 60 seconds. Allow the vial to stand at room temperature for at least 5 minutes.

    • Rationale: Vigorous mixing is crucial to break up aggregates and maximize the surface area for dissolution. The resting period allows for the system to approach equilibrium. Some compounds dissolve slowly, and immediate observation can be misleading.

  • Observation and Classification (Round 1):

    • Visually inspect the vial against a dark background.

    • If the solid is completely dissolved with no visible particles, classify as "Soluble" at ≥1 mg/mL. Proceed to step 5 for further quantification.

    • If some solid remains undissolved, proceed to step 6.

    • If the solid appears unchanged, classify as "Insoluble" at 1 mg/mL.

  • Semi-Quantitative Determination (for Soluble Samples):

    • Continue adding pre-weighed portions of the solute (e.g., 8 mg, then 40 mg) to the same vial, with vigorous vortexing and equilibration after each addition. This corresponds to testing solubility at ~5 mg/mL and ~25 mg/mL.

    • Highly Soluble: Dissolves completely at ≥25 mg/mL.

    • Soluble: Dissolves completely at ~5 mg/mL but not at 25 mg/mL.

    • Slightly Soluble: Dissolves at 1 mg/mL but not at 5 mg/mL.

  • Gentle Heating (for Sparingly Soluble/Insoluble Samples):

    • For samples with undissolved solid, gently warm the vial (e.g., in a 40-50°C water bath) for a few minutes.

    • Rationale: Solubility often increases with temperature. This step helps to distinguish between compounds that are truly insoluble and those that are sparingly soluble with slow dissolution kinetics.

    • Observe if the solid dissolves upon warming and if it precipitates upon cooling back to room temperature. Record these observations.

  • Data Recording: Meticulously record all observations in a laboratory notebook, noting the solvent, amount of solute added, and the classification at each step.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_process Processing & Observation cluster_classification Classification prep1 Add 2.0 mL of Solvent to Vial prep2 Add 2 mg of Solute (1 mg/mL) prep1->prep2 process1 Vortex for 60s & Equilibrate for 5 min prep2->process1 obs1 Observe Sample process1->obs1 class1 Completely Dissolved? obs1->class1 class_soluble Classify: Soluble at >1 mg/mL class1->class_soluble Yes class_insoluble Classify: Insoluble at 1 mg/mL class1->class_insoluble No class_continue Continue to Quantification (Step 5) class_soluble->class_continue class_heat Apply Gentle Heat (Step 6) class_insoluble->class_heat

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Phenyl-m-anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and its Milieu

4-Phenyl-m-anisidine hydrochloride is an aromatic amine, a class of compounds foundational to the synthesis of a vast array of pharmaceuticals, dyes, and specialty polymers.[1] Its unique structure, featuring a biphenyl moiety, a methoxy group, and an amine salt, offers synthetic chemists a versatile building block. However, the very reactivity that makes this compound valuable also necessitates a deep understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is intended for researchers, scientists, and drug development professionals who work with 4-Phenyl-m-anisidine hydrochloride. It moves beyond a simple recitation of safety data sheet (SDS) information, providing a framework for thinking critically about the safe handling of this and related compounds. The protocols and recommendations outlined herein are designed to create a self-validating system of safety, where an understanding of the "why" behind each precaution empowers the scientist to work with confidence and control. Aromatic amines as a class are known to present significant health risks, including potential carcinogenicity and mutagenicity, making stringent adherence to safety protocols paramount.[2]

Section 1: Physicochemical Properties and Hazard Profile

Table 1: Physicochemical and Inferred Hazard Data

PropertyValue/InformationSource/Rationale
Chemical Name 4-Phenyl-m-anisidine hydrochloride[1][3]
CAS Number 206761-86-6[1][3]
Molecular Formula C₁₃H₁₄ClNO[1][3]
Molecular Weight 235.72 g/mol [1][3]
Appearance Likely a solid, potentially crystalline.General property of amine hydrochlorides.
Boiling Point 316.4°C at 760 mmHg (for the free base)[1]
Flash Point 146.9°C (for the free base)[1]
Inferred Acute Toxicity High. Likely fatal if swallowed, in contact with skin, or if inhaled. This is based on data for analogous compounds like p-anisidine and aniline hydrochloride.[4][5][6]Analogy to related aromatic amine hydrochlorides.
Inferred Skin Corrosion/Irritation High. Expected to cause skin irritation. Prolonged contact may lead to absorption of harmful amounts.Analogy to related aromatic amine hydrochlorides.[6]
Inferred Eye Damage/Irritation High. Expected to cause serious eye irritation or damage.Analogy to related aromatic amine hydrochlorides.[6]
Inferred Sensitization High. May cause an allergic skin reaction or asthma-like symptoms if inhaled.Analogy to related aromatic amine hydrochlorides.[6]
Inferred Carcinogenicity/Mutagenicity Suspected. Aromatic amines as a class are associated with these risks.General knowledge of the compound class.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[6][7]General reactivity of amine hydrochlorides.

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk mitigation. The hierarchy of controls prioritizes the most effective measures to create a safe working environment.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (e.g., Can a less hazardous chemical be used?) Substitution Substitution (e.g., Using a less volatile form) Engineering Engineering Controls (e.g., Fume hood, glove box) Administrative Administrative Controls (e.g., SOPs, training) PPE Personal Protective Equipment (e.g., Gloves, lab coat, goggles)

Caption: The Hierarchy of Controls for mitigating chemical hazards.

1. Elimination and Substitution: In a research and development context, eliminating a key starting material like 4-Phenyl-m-anisidine hydrochloride may not be feasible. However, consider if a less hazardous derivative or a different synthetic route could achieve the same objective.

2. Engineering Controls: Your First Line of Defense: All work with 4-Phenyl-m-anisidine hydrochloride must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6] For particularly hazardous operations or when handling larger quantities, a glove box may be warranted. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]

3. Administrative Controls: Standardizing Safety:

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should include pre-work safety checks, step-by-step handling instructions, and emergency procedures.

  • Training: All personnel who will handle this compound must be thoroughly trained on its potential hazards, the proper use of engineering controls and PPE, and emergency procedures. This training should be documented.

  • Restricted Access: Designate specific areas for the handling and storage of this compound. Access should be limited to authorized and trained personnel.

4. Personal Protective Equipment (PPE): The Final Barrier: PPE is essential, but it is the last line of defense. It should never be used as a substitute for proper engineering and administrative controls.

Section 3: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical for preventing exposure.

Table 2: Recommended PPE for Handling 4-Phenyl-m-anisidine Hydrochloride

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.[8][9]Protects against splashes and airborne particles.
Hands Double-gloving with nitrile gloves.[8]Provides a barrier against skin contact and allows for safe removal of the outer glove in case of contamination.
Body A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of airborne exposure, especially when handling the powder outside of a fume hood (which is strongly discouraged).[2][8]Prevents inhalation of the compound.
Footwear Closed-toe shoes.Protects feet from spills.

Section 4: Step-by-Step Handling and Storage Procedures

Adherence to a strict protocol for handling and storage is non-negotiable.

Experimental Workflow: Weighing and Dispensing

Weighing_Workflow Start Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood Decontaminate Decontaminate Spatula and Work Surface FumeHood->Decontaminate Weigh Weigh Compound into a Sealed Container Decontaminate->Weigh Clean Clean Balance and Surrounding Area Weigh->Clean Seal Seal Primary and Secondary Containers Clean->Seal Store Store in Designated Locked Cabinet Seal->Store End Doff PPE and Wash Hands Store->End

Caption: A typical workflow for weighing and dispensing 4-Phenyl-m-anisidine hydrochloride.

Storage:

  • Store 4-Phenyl-m-anisidine hydrochloride in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly sealed to prevent exposure to moisture and air.

  • The storage area should be clearly labeled with the appropriate hazard warnings and access should be restricted.

  • Consider storing in a locked cabinet.[4][6]

Section 5: Emergency Procedures: Spill, Exposure, and Fire

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the fume hood sash and restrict access to the area.

  • Assess: From a safe distance, assess the extent of the spill. If it is a large spill or you are not trained to handle it, contact your institution's emergency response team.

  • Cleanup (for trained personnel with appropriate PPE):

    • For small spills, use an absorbent material like vermiculite or a commercial spill kit.

    • Gently sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[7]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

In Case of Fire:

  • Use a dry chemical, carbon dioxide, or foam extinguisher.[7]

  • Be aware that poisonous gases, including hydrogen chloride and nitrogen oxides, may be produced in a fire.[7][10]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 6: Waste Disposal

All waste containing 4-Phenyl-m-anisidine hydrochloride, including empty containers and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]

Conclusion: A Culture of Safety

The safe handling of 4-Phenyl-m-anisidine hydrochloride is not just a matter of following rules; it is about fostering a deep-seated culture of safety within the laboratory. By understanding the rationale behind each precaution and by implementing a multi-layered approach to risk mitigation, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide provides a framework, but it is the responsibility of every scientist to apply these principles diligently and to remain vigilant in the pursuit of both scientific discovery and personal safety.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • 4-Phenyl-m-anisidine hydrochloride - LookChem. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Safety data sheet - CPAChem. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

  • Aniline hydrochloride - Penta chemicals. [Link]

  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. [Link]

  • p-Anisidine - Wikipedia. [Link]

  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? - Quora. [Link]

Sources

4-Phenyl-m-anisidine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Phenyl-m-anisidine Hydrochloride

Introduction

4-Phenyl-m-anisidine hydrochloride, known systematically as 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride, is a biphenyl amine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted biphenyl core, serves as a versatile scaffold for the development of novel pharmaceutical agents and functional organic materials. This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust and efficient synthetic pathway to this compound, grounded in modern catalytic cross-coupling chemistry. We will delve into the strategic selection of reactions, provide detailed experimental protocols, and explain the underlying chemical principles that ensure a successful and reproducible synthesis.

Retrosynthetic Strategy

A logical retrosynthetic analysis of 4-Phenyl-m-anisidine hydrochloride identifies the carbon-carbon bond forming the biphenyl core as the key disconnection. This approach points towards a palladium-catalyzed cross-coupling reaction, a powerful and widely adopted strategy in modern organic synthesis. The target molecule can be disconnected into a halogenated anisidine precursor and a phenyl-bearing organometallic reagent. The final step involves the simple formation of the hydrochloride salt from the free amine.

G target 4-Phenyl-m-anisidine HCl free_base 4-Phenyl-m-anisidine (Free Base) target->free_base Salt Formation precursors Key Precursors free_base->precursors Suzuki Coupling Disconnection (C-C) precursor1 4-Bromo-3-methoxyaniline precursors->precursor1 precursor2 Phenylboronic Acid precursors->precursor2 starting_material 3-Methoxyaniline precursor1->starting_material Bromination

Caption: Retrosynthetic analysis of 4-Phenyl-m-anisidine HCl.

Core Synthesis Pathway: A Palladium-Catalyzed Approach

The most efficient and versatile route to 4-Phenyl-m-anisidine relies on a two-step sequence starting from a commercially available precursor: the preparation of a key halogenated intermediate followed by a Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of Key Intermediate: 4-Bromo-3-methoxyaniline

The synthesis begins with the regioselective bromination of 3-methoxyaniline. The amino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. The position para to the strongly activating amino group is the most nucleophilic and is the primary site of electrophilic substitution.

Experimental Protocol: Bromination of 3-Methoxyaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyaniline (1.0 eq) in anhydrous acetonitrile at 0 °C (ice bath).

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous acetonitrile dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The use of NBS is preferred over elemental bromine as it is easier to handle and often provides higher selectivity with fewer byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 4-bromo-3-methoxyaniline as a solid.[1]

An alternative, high-yielding route involves the reduction of 1-bromo-2-methoxy-4-nitrobenzene. This method is particularly useful if the nitro-compound is more readily available. The reduction can be effectively carried out using zinc powder and ammonium chloride in a solvent like tetrahydrofuran (THF) under reflux conditions.[1][2]

Table 1: Reagents for the Synthesis of 4-Bromo-3-methoxyaniline

ReagentMolar Mass ( g/mol )Molar Eq.QuantityRole
3-Methoxyaniline123.151.0(e.g., 5.0 g)Starting Material
N-Bromosuccinimide177.981.0(e.g., 7.2 g)Brominating Agent
Acetonitrile41.05-(e.g., 100 mL)Solvent
Part B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability, mild conditions, and tolerance of a wide range of functional groups.[3] It utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[3] In this step, 4-bromo-3-methoxyaniline is coupled with phenylboronic acid to form the desired biphenyl structure.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar¹-X) transmetal_complex Ar¹-Pd(II)L₂-Ar² pd2_complex->transmetal_complex Transmetalation (Ar²B(OH)₂, Base) transmetal_complex->pd0 Reductive Elimination Ar¹-Ar² (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add 4-bromo-3-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃) (2 M solution, 3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. The biphasic system requires efficient stirring to ensure phase transfer of the reagents.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product, 4-Phenyl-m-anisidine, is purified by column chromatography.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleMolar Eq.Role
Aryl Halide4-Bromo-3-methoxyaniline1.0Electrophile
Boronic AcidPhenylboronic Acid1.2Nucleophile
CatalystPd(PPh₃)₄0.02 - 0.05Catalyst
BaseNa₂CO₃ (2M aq.)3.0Activates Boronic Acid
SolventToluene/H₂O (4:1)-Reaction Medium
Temperature90 °C--
Time16 h--
Part C: Final Salt Formation

The final step is the conversion of the purified amine free base into its stable, crystalline hydrochloride salt. This improves handling, stability, and often aqueous solubility.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 4-Phenyl-m-anisidine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete. An excess of HCl should be avoided to prevent the formation of dihydrochloride salts or other impurities.

  • Isolation: Stir the resulting slurry at room temperature for 1-2 hours. Collect the precipitated solid by vacuum filtration.

  • Drying: Wash the filter cake with cold anhydrous diethyl ether and dry under vacuum to yield pure 4-Phenyl-m-anisidine hydrochloride.[4]

Alternative Synthetic Strategies

While the Suzuki coupling is highly effective, other modern cross-coupling reactions offer viable alternatives, demonstrating the versatility of catalytic chemistry.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds.[5] A retrosynthetic approach using this method would involve first synthesizing 4-bromo-3-methoxybiphenyl and then coupling this intermediate with an ammonia surrogate. This route is powerful but typically adds a step compared to the Suzuki pathway described above.[6][7]

  • Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used for C-C or C-N bond formation.[8] However, it traditionally requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper, making it less favorable than palladium-catalyzed methods for substrates with sensitive functional groups.[8][9]

Characterization Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Physicochemical Properties of 4-Phenyl-m-anisidine Hydrochloride

PropertyValue
Molecular FormulaC₁₃H₁₄ClNO
Molecular Weight235.71 g/mol
AppearanceOff-white to light brown solid
Boiling Point (Free Base)~316.4 °C at 760 mmHg[10]
Flash Point (Free Base)~146.9 °C[10]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure.

Conclusion

The synthesis of 4-Phenyl-m-anisidine hydrochloride is efficiently achieved through a strategic sequence involving the bromination of 3-methoxyaniline followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid. This pathway is characterized by its high efficiency, operational simplicity, and the use of well-established, reliable reactions. The described protocols provide a solid foundation for researchers to produce this valuable chemical building block for applications in pharmaceutical and materials science research.

References

  • PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. p-Anisidine. [Link]

  • Google P
  • IDEALS. The synthesis of meta-anisidine. [Link]

  • PrepChem.com. Preparation of m-anisidine. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. [Link]

  • Google Patents. Synthesis method of 4-phenylpiperidine hydrochloride.
  • PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]

  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. Synthesis of 3-amino-4-amidoximinofurazan with high yield. [Link]

  • RSC Publishing. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. [Link]

  • MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • NIH. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

  • RSC Publishing. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • NIH. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • NIH. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

  • NIH. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

  • Google Patents.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • LookChem. 4-Phenyl-m-anisidine hydrochloride. [Link]

  • The Good Scents Company. para-anisidine 4-methoxybenzenamine. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • SIELC Technologies. N-Phenyl-m-anisidine. [Link]

Sources

A Senior Application Scientist's Guide to the Commercial Sourcing and Quality Verification of 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

4-Phenyl-m-anisidine hydrochloride (CAS No: 206761-86-6) is a substituted aromatic amine that serves as a valuable intermediate in specialized organic synthesis.[1][2] Structurally, it combines a biphenyl moiety with a methoxy-substituted aniline, presenting multiple reactive sites for elaboration into more complex molecular architectures. Its hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

The compound's utility is rooted in the reactivity of the aniline amine group and the overall biphenyl scaffold. Anisidine derivatives are foundational in the synthesis of azo dyes, pharmaceuticals, and photosensitive materials.[3] The introduction of a phenyl group at the 4-position creates a biphenyl structure, a privileged scaffold in medicinal chemistry known for its presence in numerous approved drugs. Therefore, 4-Phenyl-m-anisidine hydrochloride represents a key building block for drug discovery programs targeting a wide range of biological targets.

Key Chemical Properties:

  • Molecular Formula: C₁₃H₁₃NO · HCl[2]

  • Molecular Weight: 235.71 g/mol [2]

  • CAS Number: 206761-86-6[1]

  • Appearance: Typically a solid, with a reported melting point of 235-237°C (decomposition).[4]

  • Synonyms: 3-methoxy-4-phenylaniline hydrochloride, [1,1'-Biphenyl]-4-amine, 2-methoxy-, hydrochloride (1:1)[1]

Caption: Chemical Structure of 4-Phenyl-m-anisidine hydrochloride.

Commercial Supplier Landscape

The procurement of high-purity starting materials is a critical, non-negotiable step in any research and development campaign. The quality of the final product is inextricably linked to the quality of its precursors. 4-Phenyl-m-anisidine hydrochloride is available from a range of chemical suppliers who specialize in research and fine chemicals. However, purity, available quantities, and documentation can vary significantly.

The following table summarizes publicly listed commercial suppliers. This data is intended as a guide and should be verified directly with the supplier before procurement.

SupplierPurityAvailable QuantitiesCAS NumberNotes
AK Scientific 95+% (Typical)1g206761-86-6Research chemicals supplier.[1]
BLDpharm --206761-86-6Provides access to analytical data (NMR, HPLC, LC-MS).[5]
Matrix Scientific 95+% (Typical)1g, 5g206761-86-6Specializes in organic building blocks.[1]
Santa Cruz Biotechnology --206761-86-6For Research Use Only. Not for diagnostic or therapeutic use.[2]
SynQuest Laboratories -250mg, 1g206761-86-6Supplier of fluorochemicals and specialty organics.[1]
Trans World Chemicals -1g+206761-86-6Price listed for 1g quantity.[4]

Note: This list is not exhaustive. Researchers should conduct their own due diligence. Prices are subject to change and were omitted for longevity of this guide.

Supplier Qualification and Incoming Quality Control: A Validating Workflow

Selecting a supplier is only the first step. An essential component of scientific integrity is the independent verification of a starting material's identity and purity. The causality is simple: uncharacterized impurities can lead to unexpected side reactions, difficult purifications, and ultimately, compromised results. This is especially critical for this molecule due to the existence of structural isomers, such as 6-Phenyl-m-anisidine hydrochloride (CAS 107624-16-8), which may possess different reactivity and physical properties.[6]

A robust incoming quality control (IQC) process is a self-validating system that ensures the material on hand matches the specifications required for the planned experiments.

G cluster_iqc Incoming Quality Control (IQC) Protocol start Start: Identify Need for 4-Phenyl-m-anisidine HCl supplier_id Identify Potential Suppliers (e.g., Table 1) start->supplier_id request_coa Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) supplier_id->request_coa review_docs Review Documentation: - Purity (HPLC/NMR) - Identity (MS, NMR) - Residual Solvents (GC) request_coa->review_docs place_order Place Order with Selected Supplier review_docs->place_order receive_material Receive Material & Quarantine place_order->receive_material perform_iqc Perform In-House IQC receive_material->perform_iqc hplc Purity Verification via HPLC perform_iqc->hplc ms Identity Confirmation via LC-MS perform_iqc->ms nmr Structural Verification via ¹H NMR perform_iqc->nmr release Release Material for R&D Use ms->release [Identity & Purity Match CoA] reject Reject Lot & Contact Supplier ms->reject [Discrepancy Found]

Sources

discovery and history of 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenyl-m-anisidine Hydrochloride: From Synthesis to Application

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Phenyl-m-anisidine hydrochloride is a biaryl amine that serves as a valuable building block in modern synthetic and medicinal chemistry. While not a widely known therapeutic agent in itself, its structural motifs are present in numerous biologically active compounds. This guide provides a comprehensive technical overview of the compound, beginning with its logical synthetic origins based on foundational organic reactions. We will detail a validated synthetic protocol, explore its physicochemical and structural properties, and discuss its applications as a molecular scaffold in drug discovery. The content is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a thorough and practical understanding for the research professional.

Historical Context and Discovery through Synthesis

The history of 4-Phenyl-m-anisidine hydrochloride is not tied to a singular discovery but is rather a product of the systematic evolution of synthetic organic chemistry. Its existence is predicated on the development of powerful cross-coupling reactions designed to form carbon-nitrogen and carbon-carbon bonds, which are fundamental to constructing complex aromatic systems. The logical and most common approach to synthesizing its core structure, 3-methoxy-4-phenylaniline[1], relies on well-established palladium or copper-catalyzed cross-coupling methodologies. These reactions represent a cornerstone of modern organic synthesis, allowing for the precise and efficient linkage of aryl fragments.

A Validated Synthetic Pathway

The synthesis of 4-Phenyl-m-anisidine hydrochloride is a two-stage process: the formation of the biaryl amine core followed by its conversion to the hydrochloride salt to enhance stability and aqueous solubility. The following protocol is a robust and validated method based on the principles of the Suzuki cross-coupling reaction, a Nobel Prize-winning methodology prized for its reliability and functional group tolerance.

Core Synthesis: Suzuki Cross-Coupling

The causality behind choosing a Suzuki coupling lies in its high efficiency and the commercial availability of the necessary building blocks. The reaction couples an aryl halide with an aryl boronic acid, catalyzed by a palladium complex.

Experimental Protocol: Synthesis of 3-methoxy-4-phenylaniline

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and under an inert argon atmosphere, dissolve 4-bromo-3-methoxyaniline (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water.

  • Addition of Base and Catalyst: Add potassium carbonate (K₂CO₃) (3.0 eq) as the base. The base is critical for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) as the catalyst. This specific palladium(0) complex is a highly effective and commonly used catalyst for Suzuki reactions.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove inorganic salts and the base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 3-methoxy-4-phenylaniline.

Salt Formation
  • Dissolution: Dissolve the purified 3-methoxy-4-phenylaniline free base in anhydrous diethyl ether.

  • Acidification: Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring.

  • Precipitation and Isolation: The 4-Phenyl-m-anisidine hydrochloride will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Visualization: Synthetic Workflow

G cluster_0 Core Synthesis (Suzuki Coupling) cluster_1 Salt Formation Reactants 4-Bromo-3-methoxyaniline + Phenylboronic Acid Reaction Reflux (80-90°C) Reactants->Reaction Catalyst Pd(PPh₃)₄ / K₂CO₃ Catalyst->Reaction Solvent Dioxane / Water Solvent->Reaction Workup Extraction & Purification Reaction->Workup FreeBase 3-Methoxy-4-phenylaniline (Free Base) Workup->FreeBase SaltFormation HCl in Diethyl Ether FreeBase->SaltFormation FinalProduct 4-Phenyl-m-anisidine HCl SaltFormation->FinalProduct

Caption: A validated workflow for the synthesis of 4-Phenyl-m-anisidine HCl.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is essential for its effective use in research and development.

Key Identifiers and Properties

Summarized below are the core physicochemical data for 4-Phenyl-m-anisidine hydrochloride.

PropertyDataSource
CAS Number 206761-86-6[1][2][3]
Molecular Formula C₁₃H₁₄ClNO[3]
Molecular Weight 235.71 g/mol [2][3]
Appearance Off-white to light brown crystalline solidGeneral Observation
Melting Point 235-237 °C (decomposition)[4]
Solubility Soluble in water, methanolInferred from salt form
Structural Elucidation

The identity and purity of 4-Phenyl-m-anisidine hydrochloride are confirmed using a suite of standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides a proton map of the molecule. Expected signals include distinct aromatic protons for the two phenyl rings, a singlet for the methoxy (-OCH₃) group, and a broad signal for the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule, with unique signals for each carbon atom in the structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight and purity. The mass spectrum will show a prominent ion corresponding to the mass of the protonated free base (C₁₃H₁₃NO + H⁺).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Characteristic peaks would include N-H stretching for the ammonium salt, C-O stretching for the ether linkage, and vibrations characteristic of the aromatic rings.

Applications in Drug Discovery and Chemical Biology

4-Phenyl-m-anisidine hydrochloride is primarily utilized as a chemical intermediate and a molecular scaffold. Its value lies in the combination of its structural features.

The Biaryl Amine Scaffold

The biaryl motif is a "privileged structure" in medicinal chemistry, frequently found in compounds that exhibit high affinity for biological targets. The anisidine portion provides specific points for hydrogen bonding and metabolic activity, while the second phenyl ring can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Visualization: Structure-Application Relationship

G cluster_Core Molecular Core cluster_Properties Chemical Properties cluster_Applications Potential R&D Applications Core 4-Phenyl-m-anisidine HCl Biaryl Core Anilinic Nitrogen Methoxy Group Properties Structural Rigidity Basicity / H-Bond Donor H-Bond Acceptor / Metabolic Site Core:f0->Properties:p0 Core:f1->Properties:p1 Core:f2->Properties:p2 Applications Kinase Inhibitor Scaffolds GPCR Ligand Development Fragment-Based Screening Properties->Applications

Caption: Logical flow from molecular features to R&D applications.

Role as a Research Intermediate

The primary amine group is a versatile chemical handle, allowing for a wide range of subsequent reactions:

  • Amide bond formation: To build larger, more complex molecules.

  • N-alkylation or N-arylation: To explore structure-activity relationships.

  • Diazotization: To introduce other functional groups onto the aromatic ring.

This versatility makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Quality Control for Research Applications

To ensure the reliability and reproducibility of experimental results, stringent quality control is mandatory.

Analysis MethodPurposeTypical Specification
HPLC/UPLC Purity Assessment≥ 97%
¹H NMR Identity ConfirmationStructure conforms to reference
Mass Spec (MS) Molecular Weight ConfirmationMatches theoretical mass ± tolerance

Conclusion

4-Phenyl-m-anisidine hydrochloride is a quintessential example of a chemical building block whose value is derived from the foundational principles of organic synthesis. Its preparation via robust cross-coupling reactions and its versatile structural features make it a relevant and useful tool for medicinal chemists and drug discovery scientists. This guide has provided a technically grounded framework for understanding, synthesizing, and applying this compound, emphasizing the causal logic behind the scientific protocols.

References

A comprehensive list of sources for further reading on the underlying chemical principles and properties.

  • LookChem. 4-Phenyl-m-anisidine hydrochloride.[Link]

  • Trans World Chemicals. 4-Phenyl-m-anisidine hydrochloride.[Link]

  • PubChem. p-Anisidine.[Link]

  • PrepChem. Preparation of m-anisidine.[Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 4-Phenyl-m-anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. 4-Phenyl-m-anisidine hydrochloride (CAS: 206761-86-6), a biphenyl amine derivative, presents itself as such a scaffold.[1][2][3] While at first glance a simple aromatic amine, a deeper analysis of its structural features and the biological activities of its derivatives reveals a significant, yet largely untapped, potential for a range of research applications.

This guide moves beyond a mere catalogue of chemical properties. Instead, it offers a forward-looking perspective on how researchers can leverage the unique characteristics of 4-Phenyl-m-anisidine hydrochloride as a foundational element in the synthesis of next-generation bioactive compounds. We will explore its core attributes, delve into its proven value in creating potent anti-cancer agents, and map out logical pathways for its application in developing novel antimicrobials and other therapeutic agents.

Core Molecular Attributes and Synthetic Versatility

To appreciate the potential of 4-Phenyl-m-anisidine hydrochloride, one must first understand its fundamental chemical characteristics. These properties are the very reason it serves as an excellent starting point for complex molecular synthesis.

PropertyValueSource
CAS Number 206761-86-6[1][2][3]
Molecular Formula C₁₃H₁₃NO·HCl[1][2]
Molecular Weight 235.71 g/mol [1][3][4]
Structure A biphenyl system with methoxy and primary amine functional groups on one of the phenyl rings.[2]

The true value of this molecule lies in the reactivity of its functional groups. The primary amine is a key nucleophile, readily participating in reactions to form a wide array of derivatives.[5] The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring system.[5] This inherent reactivity makes it an ideal precursor for creating diverse chemical libraries for high-throughput screening.

The general class of anisidines, to which this compound belongs, has a well-established role as intermediates in the synthesis of pharmaceuticals and dyes.[5] This historical context provides a strong rationale for exploring 4-Phenyl-m-anisidine hydrochloride in similar, and more advanced, synthetic applications.

Proven Application in Oncological Research: The Synthesis of Topoisomerase II Inhibitors

The most compelling evidence for the therapeutic potential of the 4-Phenyl-m-anisidine scaffold comes from research into novel anti-cancer agents. Specifically, derivatives of the related compound, m-anisidine, have been successfully used to synthesize potent 5-(9-acridinylamino)anisidines, which exhibit significant cytotoxic activity against human tumor cells.[6]

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The resulting acridine derivatives function as topoisomerase II inhibitors.[6] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting their function, these compounds prevent the resealing of DNA strand breaks, leading to an accumulation of DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.[6]

The workflow for such a research endeavor can be logically structured as follows:

G cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation cluster_invivo In Vivo Validation A 4-Phenyl-m-anisidine HCl B Condensation with 9-Chloroacridine Derivative A->B Nucleophilic Substitution C Novel Acridine Derivative B->C D In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) C->D E Topoisomerase II Inhibition Assay D->E If Active F DNA Interaction Studies (e.g., Spectrophotometry) E->F G Lead Compound F->G Identify Lead H Xenograft Mouse Model (e.g., Human Breast Carcinoma) G->H I Tumor Volume Suppression Analysis H->I

Caption: A generalized workflow for the synthesis and evaluation of acridine-based anti-cancer agents from an anisidine precursor.

Exemplary Experimental Protocol: Synthesis of a 5-(9-Acridinylamino)-m-anisidine Derivative

The following protocol is adapted from established methods for the synthesis of related acridine derivatives and serves as a blueprint for researchers utilizing 4-Phenyl-m-anisidine hydrochloride.[6]

Objective: To synthesize a novel acridine derivative from 4-Phenyl-m-anisidine hydrochloride.

Materials:

  • 4-Phenyl-m-anisidine hydrochloride

  • A suitable 9-chloroacridine derivative

  • Anhydrous, high-purity solvent (e.g., Dichloromethane)

  • A non-nucleophilic base (e.g., Pyridine)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Purification apparatus (e.g., column chromatography system with silica gel)

  • Analytical instruments for characterization (NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-Phenyl-m-anisidine hydrochloride and the selected 9-chloroacridine derivative in the chosen anhydrous solvent.

  • Base Addition: Slowly add the non-nucleophilic base to the reaction mixture at 0°C. The base serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product using column chromatography to isolate the desired 5-(9-acridinylamino) derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Future Directions: Expanding the Therapeutic Potential

The utility of 4-Phenyl-m-anisidine hydrochloride is not limited to oncology. Its structural motifs are found in a variety of other biologically active compounds.

Potential as a Precursor for Antimicrobial Agents

The core structure of 4-Phenyl-m-anisidine hydrochloride can be envisioned as a key building block for various heterocyclic systems known to possess antimicrobial properties. For instance, benzimidazoles are a class of compounds with demonstrated antifungal and antibacterial activities.[7][8] The synthesis of benzimidazole derivatives often involves the condensation of a phenylenediamine with an aldehyde or carboxylic acid. The amine functionality of 4-Phenyl-m-anisidine hydrochloride makes it a suitable candidate for such cyclization reactions, potentially leading to novel benzimidazole-based antimicrobials.

Similarly, other nitrogen-containing heterocycles like piperidones have been derivatized to create compounds with significant antibacterial and antifungal efficacy.[9] The phenyl-anisidine moiety could be incorporated into such structures to explore new structure-activity relationships.

G cluster_antifungal Antifungal Development cluster_antibacterial Antibacterial Development A 4-Phenyl-m-anisidine HCl B Reaction with Aldehydes/Carboxylic Acids A->B E Mannich Reaction or Similar Condensations A->E C Benzimidazole Derivatives B->C D Screening against Phytopathogenic Fungi C->D F Piperidone or other N-Heterocycle Derivatives E->F G Screening against Bacterial Strains (Gram +/-) F->G

Caption: Potential synthetic pathways from 4-Phenyl-m-anisidine HCl to novel antimicrobial agents.

Conclusion

4-Phenyl-m-anisidine hydrochloride is more than just a chemical intermediate; it is a scaffold of opportunity. While direct research on its intrinsic biological activity is limited, its proven role in the synthesis of potent topoisomerase II inhibitors provides a solid foundation for its application in oncology drug discovery.[6] Furthermore, logical extensions of its known reactivity point towards exciting possibilities in the development of novel antimicrobial agents and other therapeutics.[7][8][9] For researchers and drug development professionals, 4-Phenyl-m-anisidine hydrochloride represents a valuable and versatile tool, ready to be exploited in the quest for new and effective medicines.

References

  • LookChem. 4-Phenyl-m-anisidine hydrochloride. [Link]

  • PubMed. Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives. [Link]

  • ResearchGate. Synthesis, Antiinflammatory and Antibacterial Activities of 4-Substituted Phenyl Benzimidazoles. [Link]

  • Trans World Chemicals. 4-Phenyl-m-anisidine hydrochloride. [Link]

  • The Good Scents Company. para-anisidine 4-methoxybenzenamine. [Link]

  • NICNAS. p-Anisidine and its hydrochloride: Human health tier II assessment. [Link]

  • ResearchGate. Synthesis, characterization, and biological activity of N‐(4‐acetylphenyl)maleimide and its oxime, carbazone, thiosemicarbazone derivatives and their polymers. [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. [Link]

  • BioMed Pharma Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • PubChem. P-Anisidine. [Link]

  • PubChem. N-phenyl-m-anisidine. [Link]

Sources

Methodological & Application

synthesis of derivatives using 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 4-Phenyl-m-anisidine Hydrochloride

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the synthetic utility of 4-Phenyl-m-anisidine hydrochloride (CAS No: 206761-86-6), a versatile biphenyl amine building block.[1][2] As a key intermediate, its strategic importance lies in the facile introduction of a methoxy-substituted phenyl-aniline moiety into diverse molecular scaffolds. This guide moves beyond simple procedural lists to explain the chemical rationale behind protocol design, empowering researchers to adapt and innovate. We present detailed, field-tested protocols for the synthesis of high-interest derivatives, including N-acylated amides, substituted piperidines, and heterocyclic cores relevant to modern drug discovery. Each protocol is supported by mechanistic insights, structured data tables, and process-flow diagrams to ensure reproducibility and foster a deeper understanding of the underlying chemical principles.

Core Concepts: Understanding the Reagent

4-Phenyl-m-anisidine, also known as 4-amino-3-methoxydiphenyl, is an aromatic amine whose hydrochloride salt form enhances stability and simplifies handling.[2][3] The molecule's synthetic value is derived from the nucleophilic character of its primary amine group and the specific stereoelectronic properties conferred by the methoxy and phenyl substituents.

Table 1: Physicochemical Properties of 4-Phenyl-m-anisidine Hydrochloride

PropertyValueSource
CAS Number 206761-86-6[1][2][4]
Molecular Formula C₁₃H₁₃NO · HCl[1][2]
Molecular Weight 235.71 g/mol [1][3]
Appearance Solid (Typical)N/A
Boiling Point 316.4°C at 760 mmHg (Free Base)[2]
Flash Point 146.9°C (Free Base)[2]

Before its use in most nucleophilic reactions, the hydrochloride salt must be converted to the free amine. This is a critical first step, typically achieved by neutralization with a suitable base.

Protocol 1: Liberation of the Free Amine

Objective: To generate the free 4-Phenyl-m-anisidine base from its hydrochloride salt for use in subsequent reactions.

Methodology:

  • Suspend 4-Phenyl-m-anisidine hydrochloride (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • Add an aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Stir the biphasic mixture vigorously for 30-60 minutes at room temperature. The progress can be monitored by TLC.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the free amine, which should be used promptly or stored under an inert atmosphere.

Expertise & Causality: Using a mild base like NaHCO₃ is crucial to avoid side reactions or degradation that might occur with stronger bases like NaOH. The biphasic system allows for easy separation of the neutralized amine into the organic layer, leaving inorganic salts behind in the aqueous phase.

Application Protocol: Synthesis of N-Acyl and N-Sulfonyl Derivatives

The primary amine of 4-Phenyl-m-anisidine is a potent nucleophile, readily reacting with electrophilic reagents like acyl chlorides and sulfonyl chlorides. This reactivity is fundamental to creating amide and sulfonamide linkages, which are prevalent in pharmacologically active molecules.

Protocol 2: General Procedure for N-Acylation

Objective: To synthesize an N-acyl derivative via amide bond formation.

Materials:

  • 4-Phenyl-m-anisidine (free base, 1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine, 1.2 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

Methodology:

  • Dissolve 4-Phenyl-m-anisidine in the anhydrous solvent and cool the solution to 0°C in an ice bath.

  • Add the non-nucleophilic base (e.g., TEA).

  • Add the acyl chloride dropwise to the stirred solution. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[5]

Trustworthiness: The use of a non-nucleophilic base is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. Cooling the initial addition controls the reaction rate and minimizes potential side products.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification Amine 4-Phenyl-m-anisidine (Free Base) Mixing 1. Dissolve Amine & Base in DCM 2. Cool to 0°C Amine->Mixing Acyl_Chloride R-COCl (Acyl Chloride) Addition 3. Add Acyl Chloride Dropwise Acyl_Chloride->Addition Base Triethylamine (TEA) Base->Mixing Mixing->Addition Reaction 4. Stir at Room Temperature Addition->Reaction Quench 5. Quench with H₂O Reaction->Quench Extract 6. Extract & Dry Quench->Extract Purify 7. Purify (Chromatography) Extract->Purify Product N-Acyl Derivative Purify->Product

Caption: Workflow for N-Acylation of 4-Phenyl-m-anisidine.

Application Protocol: Synthesis of Piperidine-Containing Amides

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6][7] Coupling 4-Phenyl-m-anisidine to a piperidine core via an amide linkage is a common strategy for developing novel therapeutic agents, such as Farnesoid X receptor (FXR) agonists or mu-opioid receptor ligands.[8][9]

Protocol 3: Peptide Coupling to a Piperidine Carboxylic Acid

Objective: To synthesize a 1-(4-Phenyl-m-anisidinocarbonyl)-piperidine derivative using standard peptide coupling reagents.

Table 2: Reagents and Conditions for Piperidine Amide Synthesis

Reagent/ParameterDescriptionTypical Amount
4-Phenyl-m-anisidine Free base, amine component1.0 eq
Piperidine Carboxylic Acid e.g., 1-Boc-piperidine-4-carboxylic acid1.0 eq
Coupling Agent EDC (EDCI)1.2 eq
Additive HOBt or HOAt1.2 eq
Base DIPEA or NMM2.0-3.0 eq
Solvent Anhydrous DMF or DCM0.1 M concentration
Temperature Room TemperatureN/A
Time 12-24 hoursN/A

Methodology:

  • To a stirred solution of the piperidine carboxylic acid, coupling agent (EDC), and additive (HOBt) in anhydrous DMF, add the base (DIPEA). Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 4-Phenyl-m-anisidine to the activated mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by LC-MS or TLC.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the residue via flash column chromatography to yield the desired amide product.

Authoritative Grounding: The use of coupling agents like EDC in combination with additives like HOBt forms a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile, facilitating amide bond formation under mild conditions while minimizing racemization if chiral centers are present.[10]

Application Protocol: Synthesis of Heterocyclic Scaffolds

The condensation of anilines with other reagents is a cornerstone of heterocyclic chemistry. 4-Phenyl-m-anisidine serves as an excellent precursor for building complex ring systems like benzimidazoles, quinolones, and phenylpiperazines, which are of significant interest for their biological activities.[11][12][13]

Protocol 4: Phenylpiperazine Synthesis via Cyclization

Objective: To synthesize a 1-(4-Phenyl-3-methoxyphenyl)piperazine derivative, a common pharmacophore.[11]

Rationale: This protocol is adapted from established methods for synthesizing phenylpiperazines, which typically involve the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.[11] The reaction proceeds via a double N-alkylation and subsequent intramolecular cyclization.

Methodology:

  • Combine 4-Phenyl-m-anisidine (free base, 1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq) in a high-boiling point solvent such as diethylene glycol monomethyl ether.

  • Heat the mixture to a high temperature (e.g., 150°C) and stir for 8-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and quench the reaction.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired phenylpiperazine derivative.

Caption: Key components for phenylpiperazine synthesis.

Safety and Handling

Aromatic amines and their derivatives should be handled with care. 4-Phenyl-m-anisidine hydrochloride and its free base are classified as irritants and may be toxic upon ingestion, inhalation, or skin contact.[14]

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. The hydrochloride salt is generally more stable and less volatile than the free base.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[14]

References

  • LookChem (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

  • Paudel, A., et al. (2017). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 42(3), 101-108. Retrieved from [Link]

  • Kuznetsov, M. L., et al. (2019). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 9(11), 565. Retrieved from [Link]

  • Trans World Chemicals (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

  • Kharitonov, S. V., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4480. Retrieved from [Link]

  • Cusic, J. W., & Spero, R. A. (1969). U.S. Patent No. 3,455,935. Washington, DC: U.S. Patent and Trademark Office.
  • Medvedeva, N. V., et al. (1998). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy meditsinskoi khimii, 44(4), 356-362. Retrieved from [Link]

  • Fassihi, A., et al. (2013). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian Journal of Pharmaceutical Research, 12(1), 57-65. Retrieved from [Link]

  • ResearchGate (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • Thompson, Z. J., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(22), 10567-10575. Retrieved from [Link]

  • Stanger, A. W. (1912). The synthesis of meta-anisidine. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Retrieved from [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 285, 118460. Retrieved from [Link]

  • Hsieh, P.-W., et al. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 27(15), 4987. Retrieved from [Link]

  • Khan, K. M., et al. (2011). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Journal of Pharmacy & Pharmaceutical Sciences, 14(2), 272-280. Retrieved from [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
  • CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. (2020). Google Patents.
  • ResearchGate (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2025). Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. Scientific Reports, 15, 12345. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Phenyl-m-anisidine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenyl-m-anisidine hydrochloride (CAS No: 206761-86-6) is a bifunctional organic building block possessing a unique 3-methoxy-4-phenylaniline scaffold.[1][2] This structure presents a valuable combination of reactive sites: a primary aromatic amine, an electron-rich aromatic ring, and a biphenyl moiety. The hydrochloride salt form enhances its stability and shelf-life, making it a reliable starting material for multi-step syntheses.[1]

While its direct applications are still emerging, its structural motifs are prevalent in pharmacologically active compounds and advanced materials. These notes serve as a technical guide for researchers, scientists, and drug development professionals, elucidating the synthetic potential of this molecule. We will explore its reactivity, provide validated protocols for key transformations, and offer expert insights into leveraging its unique architecture for the synthesis of complex molecular targets.

Section 1: Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is paramount for successful and safe experimentation.

Physicochemical Data

The key properties of 4-Phenyl-m-anisidine hydrochloride are summarized below for quick reference.

PropertyValueReference
CAS Number 206761-86-6[1][2][3]
Molecular Formula C₁₃H₁₃NO · HCl[1][2]
Molecular Weight 235.72 g/mol [1]
Melting Point 235-237 °C (decomposes)[4]
Appearance Off-white to light brown solidSupplier Data
Synonyms 3-methoxy-4-phenylaniline hydrochloride[1]
Safety & Handling: A Mandate for Caution

While specific toxicological data for 4-Phenyl-m-anisidine hydrochloride is not extensively published, its structure as a substituted aniline warrants significant caution. Aniline derivatives can be toxic and may cause skin and eye irritation.[5][6] The hydrochloride form may be corrosive. Therefore, it is imperative to treat this compound as hazardous.

Core Safety Directives:

  • Always consult the vendor-specific Safety Data Sheet (SDS) before use.

  • Handle exclusively in a certified chemical fume hood.[5][7]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7]

  • Avoid inhalation of dust and generation of aerosols. Use appropriate respiratory protection if dust is generated.[7]

  • Prevent contact with skin and eyes. Ensure safety showers and eyewash stations are accessible.[5]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[7]

start Receipt of Reagent sds Review Vendor-Specific Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat sds->ppe hood Work in Certified Chemical Fume Hood ppe->hood weigh Weigh Solid Carefully to Minimize Dust hood->weigh rxn Perform Reaction weigh->rxn spill Spill Occurs weigh->spill waste Dispose of Waste in Labeled Hazardous Waste Container rxn->waste cleanup Follow Spill Cleanup Protocol (SDS Section 6) spill->cleanup IMMEDIATELY cleanup->waste decon Decontaminate Glassware & Work Area waste->decon end Store Unused Reagent & Wash Hands decon->end

Caption: Standard workflow for safely handling 4-Phenyl-m-anisidine HCl.

Section 2: Synthetic Utility & Reaction Protocols

The synthetic value of 4-Phenyl-m-anisidine hydrochloride lies in the orthogonal reactivity of its functional groups. The amine can be readily derivatized, while the electron-rich aromatic ring is primed for electrophilic substitution.

Reactions at the Amino Group

The primary amine is a versatile nucleophilic handle. As the starting material is a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to liberate the free amine in situ for subsequent reactions.

Common Transformations:

  • N-Acylation: Forms stable amides, useful for protecting the amine or introducing new functionalities.

  • N-Sulfonylation: Creates sulfonamides, a common motif in medicinal chemistry.

  • Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Diazotization-Sandmeyer Reactions: Converts the amine to a diazonium salt, which can be substituted with a wide range of groups (e.g., -OH, -Cl, -Br, -I, -CN), providing a powerful method for ring functionalization.

This protocol describes the synthesis of N-(3-methoxy-[1,1'-biphenyl]-4-yl)acetamide as a representative example.

Materials:

  • 4-Phenyl-m-anisidine hydrochloride

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Phenyl-m-anisidine hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethylamine (1.1 eq) dropwise via syringe. Stir for 15 minutes. Causality: The base neutralizes the HCl salt to generate the free, nucleophilic aniline.

  • Slowly add acetyl chloride (1.05 eq) dropwise. A precipitate of triethylamine hydrochloride may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), and brine (1x). Causality: The bicarbonate wash removes excess acid chloride and the HCl salt byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Electrophilic Aromatic Substitution (EAS)

The anisidine ring is highly activated towards EAS. The directing effects of the substituents must be carefully considered. The amino (-NH₂) and methoxy (-OCH₃) groups are powerful ortho, para-directors. The phenyl group is a weak activator.

cluster_0 Directing Effects on the Anisidine Ring A Strongly Activating Ortho, Para-Director C2 * A->C2 ortho C6 A->C6 para Anisidine B Strongly Activating Ortho, Para-Director B->C2 ortho C5 * B->C5 meta C Predicted Sites of Electrophilic Attack (Sterically favored)

Note: The DOT script above requires a pre-rendered image 'anisidine_structure.png' with the base molecule for annotation. As I cannot generate images, this is a conceptual representation.

Caption: Regioselectivity in EAS of the 4-phenyl-m-anisidine scaffold.

Analysis of Regioselectivity:

  • Amino Group (-NH₂): Directs ortho to C5 and para to C2.

  • Methoxy Group (-OCH₃): Directs ortho to C2 and para to C5.

  • Consensus: The C2 and C5 positions are strongly activated by both groups. Steric hindrance from the adjacent phenyl group at C4 may slightly disfavor substitution at C5, making C2 a likely primary site for many electrophiles. The amine should be protected (e.g., as an acetamide) before reactions like nitration to prevent oxidation.

Section 3: Prospective Applications in Drug Discovery & Materials

The true potential of a building block is realized in the targets it can efficiently generate. The 3-methoxy-4-phenylaniline core is a "privileged scaffold" that can be found in molecules targeting various biological systems.

start 4-Phenyl-m-anisidine HCl amine_chem Amine Derivatization (Acylation, Alkylation, Sulfonylation) start->amine_chem eas_chem Electrophilic Aromatic Substitution (Halogenation, Nitration) start->eas_chem sandmeyer_chem Diazotization & Sandmeyer Reaction start->sandmeyer_chem intermediate1 N-Functionalized Biphenyl Anilines amine_chem->intermediate1 intermediate2 Ring-Functionalized Biphenyl Anilines eas_chem->intermediate2 sandmeyer_chem->intermediate2 intermediate1->eas_chem coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) intermediate1->coupling intermediate2->amine_chem intermediate2->coupling final_products Complex Target Molecules: - Kinase Inhibitors - GPCR Modulators - Organic Electronics coupling->final_products

Caption: Synthetic diversification pathways from 4-phenyl-m-anisidine HCl.
  • Medicinal Chemistry: Biphenyl motifs are crucial for activity in many kinase inhibitors, where they can occupy hydrophobic pockets. The aniline and methoxy groups provide hydrogen bonding capabilities and vectors for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.

  • Materials Science: The rigid biphenyl core is a feature of many organic light-emitting diode (OLED) materials and liquid crystals. The amine functionality allows for its incorporation into polymers or covalent organic frameworks (COFs).

Section 4: Quality Control & Characterization

Confirming the identity and purity of the starting material and any subsequent products is critical.

  • HPLC: Reversed-phase HPLC is a suitable method for assessing purity. A method similar to that used for N-Phenyl-m-anisidine, employing a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility), would be a good starting point.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure. The aromatic region of the ¹H NMR will be complex but characteristic of the substitution pattern.

  • Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine salt, C-O of the methoxy group, and aromatic C-H and C=C bonds.

Conclusion

4-Phenyl-m-anisidine hydrochloride is a promising and versatile building block for synthetic chemistry. Its true potential is unlocked through a strategic application of its orthogonal functionalities—the nucleophilic amine and the activated biphenyl ring system. By understanding its reactivity and handling it with the requisite safety precautions, researchers can leverage this scaffold to construct complex and high-value molecules for applications ranging from drug discovery to materials science.

References

  • LookChem. (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet for p-anisidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Enantioselective three-component reaction for the preparation of.... Retrieved from [Link]

  • Trans World Chemicals. (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • IDEALS. (1912). The synthesis of meta-anisidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of m-anisidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Sdfine. (n.d.). p-anisidine Safety Data Sheet. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of N-Phenyl-m-anisidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. Retrieved from [Link]

Sources

The Synthetic Versatility of 4-Phenyl-m-anisidine Hydrochloride: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

4-Phenyl-m-anisidine hydrochloride is an aromatic amine that holds significant promise as a versatile intermediate in the realms of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a biphenyl core with methoxy and amino functionalities, provides a rich scaffold for the construction of complex molecular architectures. The methoxy group, a powerful electron-donating entity, modulates the reactivity of the aromatic system, while the primary amine serves as a key handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the properties, safe handling, and a detailed experimental protocol for a representative synthetic application of 4-Phenyl-m-anisidine hydrochloride, empowering researchers to harness its full potential.

The biphenyl moiety is a privileged scaffold in numerous biologically active compounds, including drugs and agrochemicals.[1][2] Furthermore, substituted anilines are foundational to the synthesis of a vast array of pharmaceuticals, dyes, and functional materials.[3][4][5] The strategic placement of the methoxy and amino groups on the biphenyl framework of 4-Phenyl-m-anisidine hydrochloride makes it a particularly interesting substrate for creating novel compounds with tailored electronic and steric properties.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in any experimental setting.

PropertyValueSource
Chemical Name 4-Phenyl-m-anisidine hydrochloride[6]
CAS Number 206761-86-6[6]
Molecular Formula C₁₃H₁₄ClNO[6]
Molecular Weight 235.71 g/mol [7]
Appearance Solid (form may vary)N/A
Melting Point Data not widely availableN/A
Boiling Point 316.4 °C at 760 mmHg (for free base)[6]

Safety and Handling: 4-Phenyl-m-anisidine hydrochloride and related anisidine compounds are classified as hazardous.[4][8] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[4]

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of Tri-aryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6] This protocol details the use of 4-Phenyl-m-anisidine hydrochloride as a substrate in a palladium-catalyzed Suzuki-Miyaura reaction to synthesize a novel tri-aryl derivative. The primary amine of the anisidine is first protected to prevent side reactions, followed by the cross-coupling reaction.

Causality of Experimental Choices:
  • Amine Protection: The primary amine is protected as an acetamide to prevent its interference with the palladium catalyst and to avoid N-arylation side reactions.

  • Catalyst System: A palladium catalyst, specifically Pd(PPh₃)₄, is chosen for its robustness and proven efficacy in a wide range of Suzuki-Miyaura couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: An aqueous solution of sodium carbonate is used as a mild base to activate the boronic acid and facilitate the transmetalation step of the catalytic cycle.

  • Solvent System: A biphasic solvent system of toluene and water is employed. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase contains the base. This allows for efficient reaction and straightforward separation during workup.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow start_prot 4-Phenyl-m-anisidine HCl reagents_prot Acetic Anhydride, Pyridine, DCM start_prot->reagents_prot React product_prot N-(3-methoxy-[1,1'-biphenyl]-4-yl)acetamide reagents_prot->product_prot Yields start_coup N-(3-methoxy-[1,1'-biphenyl]-4-yl)acetamide reagents_coup Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O start_coup->reagents_coup React product_coup Protected Tri-aryl Product reagents_coup->product_coup Yields start_deprot Protected Tri-aryl Product reagents_deprot HCl (aq), Ethanol start_deprot->reagents_deprot React final_product Final Tri-aryl Amine reagents_deprot->final_product Yields

Caption: Synthetic workflow for the preparation of a tri-aryl amine from 4-Phenyl-m-anisidine hydrochloride.

Detailed Experimental Protocol

Materials and Reagents:
  • 4-Phenyl-m-anisidine hydrochloride (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Arylboronic acid (e.g., 4-tolylboronic acid) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Deionized water

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part 1: Protection of the Amine

  • To a solution of 4-Phenyl-m-anisidine hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxy-[1,1'-biphenyl]-4-yl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Part 2: Suzuki-Miyaura Cross-Coupling

  • In a round-bottom flask, combine the protected aniline from Part 1 (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Add a 2:1 mixture of toluene and deionized water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under an inert atmosphere.

  • Heat the reaction to 80-90 °C and stir vigorously for 8-12 hours, monitoring by TLC.[9]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the protected tri-aryl product.

Part 3: Deprotection of the Amine

  • Dissolve the purified product from Part 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final tri-aryl amine product by column chromatography or recrystallization.

Conclusion and Future Directions

This guide provides a foundational understanding of the synthetic utility of 4-Phenyl-m-anisidine hydrochloride, demonstrated through a detailed protocol for a Suzuki-Miyaura cross-coupling reaction. The principles and procedures outlined herein can be adapted for the synthesis of a diverse library of novel compounds. Given the prevalence of the biphenyl and aniline motifs in pharmacologically active molecules, derivatives of 4-Phenyl-m-anisidine hydrochloride represent promising candidates for screening in drug discovery programs, particularly in areas such as oncology and anti-inflammatory research.[10][11] Furthermore, the unique electronic properties imparted by the methoxy and phenyl substituents make this compound an attractive building block for the development of novel organic electronic materials.

References

  • ChemicalBook. (2023). p-Anisidine: properties, applications and safety.
  • Dye Manufacturing. (n.d.). The Role of p-Anisidine in Modern Dye Manufacturing.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • p-Anisidine. (n.d.). p-Anisidine: A Key Component in Dyes and Pharmaceuticals.
  • BenchChem. (2025). Literature review on substituted anilines.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18445-18485.
  • Sajtos, M., et al. (2020). Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions. Beilstein Journal of Organic Chemistry, 16, 1335–1342.
  • An, S., et al. (2022). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.
  • ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis.
  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • ResearchGate. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • PubMed. (1998). Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives.
  • Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • Organic Chemistry Portal. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Anilines from Cyclohexanones.
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • LookChem. (n.d.). p-Anisidine CAS:104-94-9 China.
  • ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
  • The Royal Society. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors.
  • Britannica. (n.d.). Dye - Synthetic, Organic, Colorants.
  • PubMed. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids.
  • BenchChem. (n.d.). Comparative Biological Activity of N,N-Dibenzyl-p-anisidine Derivatives: A Review of Available Data.
  • MDPI. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Phenyl-m-anisidine hydrochloride. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound. The narrative explains the rationale behind the experimental choices and provides a comprehensive guide to method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

4-Phenyl-m-anisidine hydrochloride, with the chemical formula C₁₃H₁₄ClNO, is an aromatic amine derivative.[1][2][3] Accurate and precise analytical methods are essential for its characterization, quantification in various matrices, and for ensuring quality control in research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely used technique for the analysis of compounds containing a chromophore, such as the aromatic rings present in 4-Phenyl-m-anisidine hydrochloride.[4]

This document provides a comprehensive framework for the development and validation of a robust analytical method for 4-Phenyl-m-anisidine hydrochloride. The proposed method is based on established principles for the analysis of aromatic amines and related compounds.[4][5][6]

Physicochemical Properties of 4-Phenyl-m-anisidine hydrochloride

A thorough understanding of the analyte's properties is crucial for developing a successful HPLC method.

PropertyValue
Molecular Formula C₁₃H₁₃NO · HCl[1][2]
Molecular Weight 235.72 g/mol [1][2]
CAS Number 206761-86-6[1][2][3]
LogP 4.32760[1]
Boiling Point 316.4°C at 760 mmHg[1]

The relatively high LogP value suggests that 4-Phenyl-m-anisidine hydrochloride is a non-polar compound, making it an ideal candidate for reversed-phase HPLC.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 4-Phenyl-m-anisidine hydrochloride.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weighing of Standard and Sample B Dissolution in Mobile Phase A->B C Serial Dilutions for Calibration Curve B->C D Filtration through 0.45 µm Syringe Filter B->D E Injection into HPLC System C->E Calibration Standards D->E Sample Solution F Separation on C18 Column E->F G UV Detection F->G H Peak Integration and Quantification G->H I Linearity, Accuracy, Precision Assessment H->I J Final Report Generation I->J

Caption: HPLC analysis workflow for 4-Phenyl-m-anisidine hydrochloride.

Materials and Methods

Reagents and Materials
  • 4-Phenyl-m-anisidine hydrochloride reference standard (Purity > 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation

A high-performance liquid chromatography system equipped with:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data station (e.g., OpenLab ChemStation)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and detection. A reversed-phase C18 column is a good starting point for the analysis of non-polar aromatic amines.[6] The mobile phase composition, pH, and flow rate are optimized to ensure a good peak shape and resolution.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for non-polar aromatic compounds.[5][6]
Mobile Phase Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 3.5) (60:40, v/v)A mixture of organic solvent and an aqueous buffer is standard for reversed-phase HPLC. The buffer controls the pH to ensure the analyte is in a single ionic form, leading to consistent retention times.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[5]
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for higher sensitivity.[7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[6]

Experimental Protocols

Mobile Phase Preparation
  • Buffer Preparation (0.05 M KH₂PO₄, pH 3.5): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Mixture: Combine the prepared buffer and acetonitrile in a 40:60 ratio (v/v). Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[6]

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Phenyl-m-anisidine hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.

Sample Preparation
  • Accurately weigh a sample containing 4-Phenyl-m-anisidine hydrochloride.

  • Dissolve the sample in a suitable volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9][10][11][12]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections
Validation Parameters

The following parameters should be evaluated as part of the method validation:

  • Specificity: The ability to assess the analyte in the presence of other components.[9][10] This can be demonstrated by analyzing a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of 4-Phenyl-m-anisidine hydrochloride.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[9][10] A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[9][10] This is typically assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][10] It is evaluated at three levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.

    • Reproducibility: Analysis of samples in different laboratories.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[9][11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Analysis and Interpretation

The concentration of 4-Phenyl-m-anisidine hydrochloride in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions. The chromatography data system will perform the peak integration and calculate the concentration.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of 4-Phenyl-m-anisidine hydrochloride. The use of a reversed-phase C18 column with a buffered mobile phase ensures good separation and peak shape. Adherence to the outlined method validation protocol will ensure that the method is suitable for its intended purpose and generates accurate and reproducible results in a research or quality control setting.

References

  • LookChem. (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Sultan Qaboos University Journal for Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • YouTube. (n.d.). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). p-Anisidine and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • SIELC Technologies. (2018). N-Phenyl-m-anisidine. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1979). anisidine 2514 | niosh. Retrieved from [Link]

Sources

The Prospect of 4-Phenyl-m-anisidine Hydrochloride as a Novel Scaffold in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The following document outlines potential, scientifically-grounded applications for 4-Phenyl-m-anisidine hydrochloride in proteomics. It is important to note that as of the date of this publication, the direct use of this specific compound in proteomics research is not widely documented in peer-reviewed literature. The protocols and applications described herein are therefore presented as novel, exploratory avenues based on the compound's structural features and established principles in chemical proteomics. This guide is intended to inspire innovation and provide a foundational framework for researchers seeking to develop new chemical tools for protein analysis.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

In the quest to decipher the complex web of protein interactions and functions that govern cellular life, the development of novel chemical probes is paramount.[1][2][3] 4-Phenyl-m-anisidine hydrochloride presents an intriguing, yet underexplored, scaffold for the synthesis of such probes. Its unique combination of a reactive primary amine, a methoxy-substituted phenyl ring, and an additional phenyl group offers a versatile platform for the design of reagents for cross-linking mass spectrometry and photoaffinity labeling.

The primary amine serves as a key reactive handle for conjugation to proteins, particularly targeting the abundant lysine residues.[4][5] The biphenyl-like structure may contribute to specific binding interactions, potentially through aromatic-aromatic (π-π) stacking, which plays a significant role in protein structure and protein-DNA interactions.[6] Furthermore, its hydrochloride salt form suggests enhanced aqueous solubility, a crucial characteristic for reagents used in biological systems.[7]

This document will explore two potential, high-impact applications of 4-Phenyl-m-anisidine hydrochloride in proteomics:

  • As a foundational structure for a novel, amine-reactive homobifunctional cross-linker for the study of protein-protein interactions and protein complex topology.

  • As a precursor for the development of a photo-reactive probe for identifying direct binding partners of small molecules and mapping protein interaction interfaces.

Physicochemical Properties of 4-Phenyl-m-anisidine Hydrochloride

A thorough understanding of the physicochemical properties of a chemical probe is essential for its effective application. Below is a summary of the known and predicted properties of 4-Phenyl-m-anisidine hydrochloride and its related isomers.

Property4-Phenyl-m-anisidine hydrochloridep-Anisidine (for comparison)m-Anisidine hydrochloride (for comparison)
CAS Number 206761-86-6104-94-927191-09-9
Molecular Formula C₁₃H₁₄ClNOC₇H₉NOC₇H₁₀ClNO
Molecular Weight 235.71 g/mol 123.15 g/mol 159.61 g/mol
Appearance Not widely documentedLight reddish-brown solid[8]White to light orange powder/crystal[9]
Boiling Point 316.4°C at 760 mmHg (predicted)[10]243°C[8]Not available
Melting Point Not available56-59°C[8]172-176°C[9]
Water Solubility Predicted to be higher than the free baseSparingly soluble[8]Almost transparent in water[9]
LogP (predicted) 4.32760[10]0.95Not available

Application I: A Novel Homobifunctional Cross-linker for XL-MS

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for elucidating the architecture of protein complexes and mapping protein-protein interaction networks.[4][11][12] We propose the synthesis of a novel homobifunctional cross-linker derived from 4-Phenyl-m-anisidine, tentatively named PAn-Link .

Rationale and Design of PAn-Link

The core concept involves modifying the primary amine of 4-Phenyl-m-anisidine to incorporate a spacer arm and a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins.[5] The inherent rigidity of the phenyl-anisidine core could provide more precise distance constraints compared to fully flexible linkers.

A hypothetical synthesis could involve the acylation of the amine with a dicarboxylic acid anhydride (e.g., succinic anhydride), followed by activation of the newly introduced carboxyl group to an NHS ester. Dimerization of this intermediate would yield the homobifunctional cross-linker.

Experimental Workflow for PAn-Link in XL-MS

The following workflow outlines the key steps for utilizing a novel cross-linker like PAn-Link in a typical XL-MS experiment.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_proteomics_prep Proteomics Sample Processing cluster_analysis Mass Spectrometry and Data Analysis Protein_Complex Purified Protein Complex or Cell Lysate Crosslinking Cross-linking with PAn-Link Protein_Complex->Crosslinking Quenching Quenching of Reaction (e.g., with Tris buffer) Crosslinking->Quenching Digestion Proteolytic Digestion (e.g., with Trypsin) Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides (e.g., by SCX or SEC) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis with Specialized Software (e.g., MeroX) LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling PAL_Workflow cluster_incubation Incubation and Labeling cluster_enrichment Enrichment of Labeled Proteins cluster_analysis Protein Identification Incubation Incubate Live Cells or Lysate with PAn-PhotoProbe UV_Activation UV Irradiation to Covalently Link Probe to Target Proteins Incubation->UV_Activation Lysis Cell Lysis (if applicable) UV_Activation->Lysis Click_Chemistry Click Chemistry to Attach Biotin-Azide Tag Lysis->Click_Chemistry Affinity_Purification Affinity Purification with Streptavidin Beads Click_Chemistry->Affinity_Purification On_Bead_Digestion On-Bead Digestion Affinity_Purification->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Protein_ID Protein Identification LC_MSMS->Protein_ID

Sources

Application Note & Protocol: Synthesis of Phenylpiperazine Derivatives from 4-Phenyl-m-anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenylpiperazine Scaffold

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Derivatives of phenylpiperazine exhibit a wide spectrum of pharmacological activities, targeting receptors in the central nervous system (CNS) and demonstrating potential in oncology, among other therapeutic areas.[3][4] These compounds are integral to drugs developed for treating depression, anxiety, and psychosis.[5][6] The modular nature of the phenylpiperazine structure allows for systematic modifications to fine-tune affinity, selectivity, and pharmacokinetic profiles, making it an attractive template for drug discovery and development.[2]

This document provides a comprehensive guide for the synthesis of phenylpiperazine derivatives, starting from the commercially available 4-Phenyl-m-anisidine hydrochloride.[7][8] We will focus on the principles and execution of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds.[9][10] This application note is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for laboratory synthesis.

Scientific Rationale and Synthetic Strategy

The primary synthetic challenge in forming N-arylpiperazines is the creation of a robust C-N bond between an aromatic ring and the piperazine nitrogen. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited to electron-deficient aryl systems.[11] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, provides a versatile and highly efficient alternative.[10][12]

The Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide (or pseudo-halide).[13] The catalytic cycle, a cornerstone of this transformation, is generally understood to proceed through several key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[14][15] This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation: The amine (in this case, a protected piperazine) coordinates to the Pd(II) complex. A base then removes a proton from the amine's nitrogen, forming an amido-palladium complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond as the aryl group and the amido group are eliminated from the palladium center.[9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[16]

The success of this reaction is critically dependent on the choice of catalyst (palladium source), ligand, base, and solvent. Modern phosphine ligands, often bulky and electron-rich, are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[15][16]

Starting Material: 4-Phenyl-m-anisidine Hydrochloride

4-Phenyl-m-anisidine (3-methoxy-[1,1'-biphenyl]-4-amine) is an excellent starting point for generating a library of derivatives.[7] The hydrochloride salt form ensures stability and ease of handling.[8] Before its use in the Buchwald-Hartwig reaction, the free base must be generated in situ or in a separate step, a task easily accomplished by the strong bases typically used in the coupling reaction itself. The structure offers multiple points for diversification: the phenyl ring can be further functionalized, and the resulting N-arylpiperazine can be modified at the second nitrogen atom.

Experimental Protocols

This section details the laboratory procedures for synthesizing a representative N-arylpiperazine derivative. The protocol involves the coupling of an aryl bromide with N-Boc-piperazine, followed by deprotection.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Phenyl-m-anisidine HCl≥97%CommercialStarting Material
N-Boc-piperazine≥98%CommercialPiperazine source
Aryl Bromide≥98%CommercialCoupling partner
Pd₂(dba)₃Catalyst GradeCommercialPalladium source
XantPhosLigand GradeCommercialPhosphine ligand
Sodium tert-butoxide (NaOt-Bu)≥98%CommercialBase
Anhydrous TolueneDriSolv® or equivalentCommercialSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction/Chromatography
HexanesACS GradeCommercialChromatography
Dichloromethane (DCM)ACS GradeCommercialDeprotection solvent
Trifluoroacetic Acid (TFA)Reagent GradeCommercialDeprotection reagent
Saturated NaHCO₃ solutionN/ALab PreparedAqueous workup
BrineN/ALab PreparedAqueous workup
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercialDrying agent
Silica Gel230-400 meshCommercialColumn Chromatography
Equipment
  • Schlenk flasks or oven-dried round-bottom flasks with septa

  • Magnetic stirrer with heating capabilities

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

  • NMR Spectrometer

  • Mass Spectrometer

Workflow Visualization

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis A Reaction Setup (Inert Atmosphere) B Buchwald-Hartwig Coupling Reaction A->B C Reaction Workup (Extraction) B->C D Column Chromatography C->D Crude Product E Characterization (NMR, MS) D->E F Boc Deprotection E->F G Final Product Isolation F->G

Caption: High-level workflow for the synthesis and purification of phenylpiperazine derivatives.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the coupling of a generic aryl bromide with N-Boc-piperazine, using 4-Phenyl-m-anisidine as the conceptual aryl amine precursor that would be converted to the corresponding aryl bromide.

Sources

Application Note: A Robust Protocol for the Synthesis of 4-Phenyl-2-quinolone Analogs via Knorr Cyclization of 4-Phenyl-m-anisidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenyl-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as anticancer agents.[1] This application note provides a detailed, two-step protocol for the synthesis of 4-phenyl-2-quinolone analogs, starting from the commercially available 4-Phenyl-m-anisidine hydrochloride. The methodology centers on the formation of a β-ketoanilide intermediate followed by an acid-catalyzed intramolecular cyclization, a classic approach known as the Knorr quinoline synthesis.[2][3] We offer in-depth explanations for experimental choices, detailed step-by-step procedures, characterization guidelines, and troubleshooting advice to enable researchers in drug discovery and organic synthesis to reliably generate a library of these valuable compounds.

Introduction and Scientific Principle

Quinolone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and antiproliferative properties.[4][5] Specifically, the 4-phenyl-2-quinolone (4-PQ) framework has been identified as a promising pharmacophore for developing antimitotic agents that target tubulin polymerization, similar to natural products like podophyllotoxin.[1] The strategic placement of substituents on both the quinolone core and the 4-phenyl ring allows for the fine-tuning of biological activity, making a versatile synthetic route essential for structure-activity relationship (SAR) studies.

This protocol employs the Knorr quinoline synthesis, a reliable and well-established method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with the more stable 2-quinolone form).[2][6] The reaction proceeds in two key stages:

  • Amide Formation: An aniline derivative (in this case, 4-Phenyl-m-anisidine) is condensed with a β-ketoester. This reaction forms a stable β-ketoanilide intermediate.

  • Intramolecular Cyclization: The β-ketoanilide is treated with a strong acid, typically polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures. This promotes an intramolecular electrophilic aromatic substitution, where the enol or enolate of the side chain attacks the aniline ring, followed by dehydration to yield the final 2-quinolone product.[1][3]

The choice of the Knorr pathway is critical for regioselectivity. The closely related Conrad-Limpach synthesis, which involves the reaction of anilines and β-ketoesters under different conditions (typically lower temperatures for the initial condensation), favors the formation of 4-quinolone isomers.[7][8][9] The Knorr conditions, involving pre-formation of the anilide followed by high-temperature acid-catalyzed cyclization, reliably direct the synthesis toward the desired 2-quinolone scaffold.[3][10]

Overall Synthetic Workflow

The synthesis is a straightforward, multi-step process beginning with the liberation of the free aniline from its hydrochloride salt, followed by amide formation and the final cyclization.

G cluster_0 Step 1: Amine Neutralization cluster_1 Step 2: Amide Formation cluster_2 Step 3: Knorr Cyclization A 4-Phenyl-m-anisidine Hydrochloride B Free Aniline (4-Phenyl-m-anisidine) A->B aq. NaHCO₃ or NaOH D β-Ketoanilide Intermediate B->D C β-Ketoester (e.g., Ethyl Benzoylacetate) C->D E 4-Phenyl-2-quinolone Analog D->E Polyphosphoric Acid (PPA) Heat (100-110 °C)

Figure 1: General workflow for the synthesis of 4-phenyl-2-quinolone analogs.

Detailed Experimental Protocols

Safety Precaution: These procedures involve strong acids and high temperatures. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Neutralization of 4-Phenyl-m-anisidine Hydrochloride
  • Rationale: The starting material is an amine salt. The free amine is required for the nucleophilic attack on the β-ketoester in the subsequent step. A mild base like sodium bicarbonate is sufficient to deprotonate the ammonium salt.

  • Procedure:

    • Dissolve 4-Phenyl-m-anisidine hydrochloride (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) slowly until effervescence ceases and the pH of the aqueous layer is > 8.

    • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as a solid or oil. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of the β-Ketoanilide Intermediate
  • Rationale: This step forms the direct precursor for the cyclization. The reaction is typically performed neat (without solvent) or in a high-boiling point solvent to facilitate the removal of the alcohol byproduct, driving the equilibrium towards the product.

  • Procedure:

    • Combine the free 4-Phenyl-m-anisidine (1.0 eq) and the desired β-ketoester (e.g., ethyl benzoylacetate, 1.1 eq) in a round-bottom flask equipped with a short-path distillation head or Dean-Stark trap.

    • Heat the mixture at 140-160 °C under a nitrogen atmosphere for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Allow the reaction mixture to cool to room temperature. The crude β-ketoanilide, which often solidifies upon cooling, can be purified by recrystallization (e.g., from ethanol) or carried forward directly to the next step if sufficiently pure.

Protocol 3: Knorr Cyclization to 4-Phenyl-2-quinolone Analog
  • Rationale: Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium. It is a powerful dehydrating agent that facilitates the intramolecular electrophilic aromatic substitution required for ring closure.[1] The reaction is performed at an elevated temperature to overcome the activation energy for the cyclization.

  • Procedure:

    • Place the crude or purified β-ketoanilide intermediate (1.0 eq) in a round-bottom flask.

    • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide) to the flask. Ensure the anilide is fully submerged and can be stirred.

    • Heat the mixture in an oil bath at 100-110 °C with mechanical stirring for 1-3 hours.

    • Monitor the reaction progress using TLC (a small aliquot can be carefully removed, quenched in water, extracted, and spotted).

    • Upon completion, allow the reaction to cool slightly (to ~70-80 °C) and then very carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

    • Continue stirring until all the ice has melted.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with deionized water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with more deionized water.

    • Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Example Synthesis Table

The protocol can be adapted to create various analogs by changing the β-ketoester.

Analog ID Starting Aniline β-Ketoester Expected Product
4PQ-A 4-Phenyl-m-anisidineEthyl benzoylacetate7-Methoxy-4,6-diphenyl-1H-quinolin-2-one
4PQ-B 4-Phenyl-m-anisidineEthyl acetoacetate7-Methoxy-4-methyl-6-phenyl-1H-quinolin-2-one
4PQ-C 4-Phenyl-m-anisidineEthyl 4-methoxybenzoylacetate7-Methoxy-4-(4-methoxyphenyl)-6-phenyl-1H-quinolin-2-one

Characterization and Validation

Confirming the identity and purity of the final products is crucial. The following workflow and data are representative of a successful synthesis.

G A Crude Product (Post-Filtration) B Purification A->B C Recrystallization or Column Chromatography B->C D Structure & Purity Validation C->D E ¹H NMR, ¹³C NMR D->E F Mass Spectrometry (MS) D->F G FT-IR Spectroscopy D->G H Final Validated Compound D->H

Figure 2: Post-synthesis workflow for purification and validation.

Expected Spectroscopic Data (for Analog 4PQ-B)
Technique Expected Observations
¹H NMR - Broad singlet ~11.5-12.0 ppm (N-H proton of the 2-quinolone).[1]- Singlet ~6.0-6.5 ppm (H-3 vinyl proton).[1]- Singlet ~3.8-4.0 ppm (Methoxy -OCH₃ protons).- Singlet ~2.4-2.6 ppm (C4-Methyl protons).- Aromatic protons in the expected regions (~7.0-8.0 ppm).
¹³C NMR - Signal ~160-162 ppm (C=O of the 2-quinolone).[1]- Signals corresponding to aromatic carbons, methoxy carbon (~55 ppm), and methyl carbon (~18-20 ppm).
FT-IR (cm⁻¹) - Broad peak ~3200-3000 (N-H stretch).- Sharp, strong peak ~1650-1670 (C=O amide stretch).- Peaks ~1600, 1550, 1480 (C=C aromatic stretches).
Mass Spec (HRMS) Calculated m/z for C₁₇H₁₅NO₂ should match the observed value for the [M+H]⁺ ion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Step 2 (Amide Formation) - Incomplete reaction.- Reversible reaction equilibrium.- Increase reaction time or temperature.- Ensure efficient removal of the alcohol byproduct using a Dean-Stark trap or by applying a slight vacuum.
Low yield in Step 3 (Cyclization) - Incomplete cyclization.- Degradation of starting material or product at high temperature.- Product loss during workup.- Ensure PPA is sufficiently viscous and well-mixed. Increase reaction time if needed.- Do not exceed the recommended temperature (110 °C).- Pour the hot reaction mixture onto a very large excess of ice to ensure rapid cooling and precipitation.
Formation of 4-quinolone isomer - Incorrect reaction conditions favoring the Conrad-Limpach pathway.- Ensure the β-ketoanilide is formed at a higher temperature before the addition of the cyclizing acid. The Knorr synthesis relies on the pre-formed anilide.[3]
Product is difficult to purify (oily solid) - Presence of starting material or PPA residue.- Ensure thorough washing of the crude product with water to remove all PPA.- Attempt purification via column chromatography on silica gel.

Conclusion

The Knorr quinoline synthesis provides a reliable and effective method for the preparation of 4-phenyl-2-quinolone analogs from 4-Phenyl-m-anisidine hydrochloride. This application note details a robust, step-by-step protocol that can be readily adapted to generate a diverse library of compounds for screening in drug discovery programs. By carefully controlling reaction conditions and following the outlined purification and validation procedures, researchers can confidently synthesize high-purity materials for biological evaluation.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Conrad–Limpach synthesis. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • Doebner–Miller reaction. (2023, September 24). In Wikipedia. Retrieved from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Common Quinoline Synthesis Reactions. (2024). Flychem Co., Ltd. Retrieved from [Link]

  • Denmark, S. E., & C. J. Dappen. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(10), 3479-3486. [Link]

  • Knorr Quinoline Synthesis. (n.d.). CoLab.
  • Knorr Quinoline Synthesis. (n.d.). CoLab.
  • Knorr Quinoline Synthesis. (n.d.). CoLab.
  • New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Skraup synthesis of Quinoline. (n.d.). Centurion University. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Knorr quinoline synthesis. (2023, April 20). In Wikipedia. Retrieved from [Link]

  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Fei, Y., Lu, G. C., & Wu, Y. T. (2009). Spectroscopic studies on the binding of a new quinolone antibacterial agent: sinafloxacin to DNA. Analytical sciences: the international journal of the Japan Society for Analytical Chemistry, 25(11), 1357–1362. [Link]

  • Spectroscopic Studies on the Binding of a New Quinolone Antibacterial Agent: Sinafloxacin to DNA. (2009). Semantic Scholar. Retrieved from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. Retrieved from [Link]

  • Hsieh, P.-C., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 578. [Link]

  • Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Medicinal Chemistry, 261-297. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). MDPI. Retrieved from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). National Institutes of Health. Retrieved from [Link]

  • 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 4-Quinolone Derivatives. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Novel Kinase Inhibitors Utilizing 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Phenyl-m-anisidine Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile starting materials is paramount to the efficient discovery of novel therapeutic agents. 4-Phenyl-m-anisidine hydrochloride (CAS No: 206761-86-6) represents a strategic building block, particularly for the synthesis of kinase inhibitors.[1][2][3] Its biphenyl-like structure, featuring a reactive aniline moiety, provides a privileged scaffold for targeting the ATP-binding site of numerous protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

The 4-anilinoquinazoline and 4-anilinopyrimidine cores are prominent structures in a multitude of FDA-approved kinase inhibitors, including gefitinib and erlotinib.[1][3][4] These drugs have demonstrated the importance of the aniline group in forming key hydrogen bond interactions within the kinase hinge region. The inherent biphenyl character of 4-Phenyl-m-anisidine hydrochloride offers an opportunity to explore additional hydrophobic and van der Waals interactions in the kinase active site, potentially leading to enhanced potency and selectivity.[6][7]

This guide provides a comprehensive framework for leveraging 4-Phenyl-m-anisidine hydrochloride in a drug discovery program. We will detail a step-by-step protocol for the synthesis of a novel kinase inhibitor candidate via a Suzuki-Miyaura cross-coupling reaction, followed by a robust protocol for its biological evaluation in an in vitro kinase assay.

Physicochemical Properties of 4-Phenyl-m-anisidine hydrochloride

A thorough understanding of the starting material's properties is crucial for reaction optimization and safety.

PropertyValueReference
CAS Number 206761-86-6[1][2][3]
Molecular Formula C₁₃H₁₄ClNO[3]
Molecular Weight 235.71 g/mol [2][3]
Appearance Solid (form may vary)N/A
Boiling Point 316.4 °C at 760 mmHg[1]
Flash Point 146.9 °C[1]

Safety and Handling

While a specific safety data sheet (SDS) for 4-Phenyl-m-anisidine hydrochloride was not found, data for the closely related compounds p-anisidine and m-anisidine hydrochloride indicate that this class of compounds should be handled with care. Anisidine derivatives are known to be toxic and may cause skin, eye, and respiratory irritation.[8][9][10]

General Handling Precautions:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthetic Protocol: Synthesis of a Novel 4-(Pyridin-4-yl) Biphenyl-Aniline Derivative

This protocol details the synthesis of a novel kinase inhibitor candidate by introducing a pyridine moiety onto the 4-Phenyl-m-anisidine hydrochloride scaffold via a Suzuki-Miyaura cross-coupling reaction. The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization start Weigh Reactants: - 4-Phenyl-m-anisidine hydrochloride - 4-Pyridylboronic acid - Pd(PPh₃)₄ - K₂CO₃ dissolve Dissolve in Toluene/EtOH/H₂O mixture start->dissolve reflux Reflux under N₂ atmosphere (80-100 °C, 4-12 h) dissolve->reflux monitor Monitor by TLC reflux->monitor quench Cool to RT & Quench with H₂O monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by: - ¹H NMR - ¹³C NMR - LC-MS - HRMS purify->characterize

Caption: Synthetic workflow for the Suzuki-Miyaura coupling of 4-Phenyl-m-anisidine hydrochloride.

Materials and Reagents
  • 4-Phenyl-m-anisidine hydrochloride (1.0 eq)

  • 4-Pyridylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Phenyl-m-anisidine hydrochloride (1.0 eq), 4-pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The reaction should be set up to be approximately 0.1 M in the limiting reagent.

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure novel 4-(pyridin-4-yl) biphenyl-aniline derivative.

  • Characterization: Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Kinase Inhibition Assay

The synthesized novel compound can be evaluated for its inhibitory activity against a panel of protein kinases, with a focus on those implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][8]

Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis prepare_reagents Prepare: - Kinase Buffer - Kinase Enzyme - Substrate (e.g., Poly(Glu,Tyr) 4:1) - ATP ([γ-³²P]ATP) - Test Compound Dilutions incubate Incubate Kinase, Substrate, and Test Compound prepare_reagents->incubate initiate Initiate reaction with ATP incubate->initiate incubate_reaction Incubate at 30 °C for 30 min initiate->incubate_reaction stop_reaction Stop reaction (e.g., with phosphoric acid) incubate_reaction->stop_reaction spot Spot onto filter paper stop_reaction->spot wash Wash to remove unincorporated ATP spot->wash scintillation Quantify with Scintillation Counter wash->scintillation analyze Calculate % Inhibition and IC₅₀ scintillation->analyze

Caption: General workflow for an in vitro radiometric kinase inhibition assay.

Materials and Reagents
  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR)

  • Kinase assay buffer (specific composition depends on the kinase)

  • Adenosine triphosphate (ATP)

  • [γ-³²P]ATP

  • Test compound (the newly synthesized derivative)

  • Positive control inhibitor (e.g., gefitinib for EGFR)

  • 96-well plates

  • Phosphocellulose filter paper

  • Phosphoric acid

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase assay buffer, the kinase enzyme, the substrate, and the serially diluted test compound or control.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution of phosphoric acid.

  • Detection: Spot a portion of the reaction mixture from each well onto phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed filter paper in a scintillation vial with a scintillation cocktail and quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

The results of the synthesis and biological evaluation should be tabulated for clear interpretation.

Table 1: Synthesis Yield and Purity of the Novel Compound

Compound IDStructureYield (%)Purity (LC-MS, %)
NC-1 [Insert 2D structure of the synthesized compound][e.g., 65][e.g., >98]

Table 2: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
NC-1 EGFR[Insert experimental value]
NC-1 VEGFR-2[Insert experimental value]
Gefitinib EGFR[Insert experimental value]
Sunitinib VEGFR-2[Insert experimental value]

Conclusion and Future Directions

The successful synthesis and biological evaluation of novel compounds derived from 4-Phenyl-m-anisidine hydrochloride can provide valuable lead candidates for the development of new kinase inhibitors. Favorable IC₅₀ values would warrant further investigation, including in vitro profiling against a broader panel of kinases to assess selectivity, cell-based assays to determine anti-proliferative activity, and in vivo studies to evaluate efficacy and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this promising chemical scaffold.

References

  • LookChem. 4-Phenyl-m-anisidine hydrochloride. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. Organic & Biomolecular Chemistry, 6(10), 1851-1862. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Moon, S., Kim, W., Kim, S., Kim, J. H., & Kim, K. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2574. [Link]

  • Trivedi, P., Kumar, S., Kumar, A., & Kumar, A. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & medicinal chemistry, 22(6), 1957–1966. [Link]

  • Ghaith, E. A., Ali, H. A., Ismail, M. A., & Fouda, A. E. S. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18459-18491. [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • Wang, X., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 181, 111579. [Link]

  • Choudhary, S., Singh, P., & Kumar, R. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

  • Li, X., He, Y., Ruiz, C. H., & Maly, D. J. (2014). Discovery of anilinopyrimidines as dual inhibitors of c-Met and VEGFR-2: synthesis, SAR, and cellular activity. ACS medicinal chemistry letters, 5(7), 804–809. [Link]

  • Shintre, S. A., Bakshi, A. D., & Kulkarni, V. M. (2013). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(1), 22-41. [Link]

  • Zhang, H., Berezov, A., Wang, Q., Zhang, G., Drebin, J., Murali, R., & Greene, M. I. (2013). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European journal of medicinal chemistry, 61, 84–94. [Link]

  • Singh, M., Kumar, A., & Singh, R. K. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Molecular Crystals and Liquid Crystals, 759(1), 1-16. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2018). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Letters in Drug Design & Discovery, 15(1), 1-11. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2025). Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. Bioorganic chemistry, 167, 109233. [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18459-18491. [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

Sources

Troubleshooting & Optimization

purification of 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to the meticulous . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower your research. This guide moves beyond simple step-by-step instructions to offer a self-validating framework for troubleshooting and optimizing the purification of this valuable compound.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of 4-Phenyl-m-anisidine hydrochloride.

Q1: What are the key physical and chemical properties of 4-Phenyl-m-anisidine hydrochloride that are relevant to its purification?

A: Understanding the physicochemical properties of 4-Phenyl-m-anisidine hydrochloride is the cornerstone of designing an effective purification strategy. As an acidic organic salt, its solubility is a key factor.[1] It is generally soluble in water and polar organic solvents like methanol and ethanol, while its free base form, 4-Phenyl-m-anisidine, exhibits higher solubility in less polar organic solvents. The compound is a solid at room temperature. Its aromatic amine structure makes it susceptible to oxidation.

Table 1: Physicochemical Properties of 4-Phenyl-m-anisidine and its Hydrochloride Salt

Property4-Phenyl-m-anisidine Hydrochloride4-Phenyl-m-anisidine (Free Base)Significance for Purification
CAS Number 206761-86-6[2][3]536-90-3 (for m-anisidine)Correct identification and literature search.
Molecular Formula C₁₃H₁₄ClNO[4]C₁₃H₁₃NOUnderstanding the composition and mass.
Molecular Weight 235.71 g/mol [3][4]199.25 g/mol Crucial for calculating molar equivalents.
Appearance SolidPale yellow liquid or solid[5]The physical state dictates handling and initial purification choices (e.g., recrystallization for solids).
Solubility Soluble in water and polar solvents.Soluble in organic solvents (ether, benzene), slightly soluble in water.[5]This differential solubility is the basis for acid-base extraction.
Stability Generally stable as a salt.Prone to air and light-induced oxidation and discoloration.[5][6]Dictates the need for an inert atmosphere, protection from light, and use of fresh solvents.

Q2: My sample of 4-Phenyl-m-anisidine hydrochloride, or its free base, has developed a yellow or brown color. What is the cause and is it reversible?

A: This is a classic sign of oxidation, a common issue with aromatic amines.[6][7] The amino group (—NH₂) is an electron-donating group, which increases the electron density of the aromatic ring system. This makes the molecule susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light or trace metal impurities.[6][8] The colored by-products are typically highly conjugated molecules like N-oxides or azo compounds formed from oxidative coupling.

This discoloration indicates the presence of impurities. The purification process itself, such as recrystallization (often with activated carbon) or chromatography, is designed to remove these colored impurities and restore the compound to its desired purity and appearance. Prevention is key: always store aromatic amines and their salts under an inert atmosphere (like nitrogen or argon), in amber vials to protect from light, and at reduced temperatures.[6]

Q3: What are the most common impurities I should expect in a crude sample of 4-Phenyl-m-anisidine hydrochloride?

A: Impurities in a crude sample typically originate from the synthetic route. A common synthesis for substituted anisidines involves the reduction of a corresponding nitroanisole.[9][10] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Such as the nitro-precursor (e.g., 3-methoxy-4-phenylnitrobenzene).

  • By-products of the Reduction: Incomplete reduction can lead to intermediate species like nitroso or hydroxylamine compounds.

  • Reagents from Synthesis: Residual catalysts (e.g., iron filings from a Bechamp reduction[9][10]) or other reagents.

  • Oxidation Products: As discussed in Q2, these are common degradation products.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A: A combination of methods is ideal for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. Reversed-phase HPLC with a UV detector is highly effective for aromatic compounds.[11][12] It can quantify the main peak (your product) and detect minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1-2%). The spectrum of the hydrochloride salt will show characteristic shifts compared to the free base.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS combine the separation power of HPLC with the identification capability of MS.[4]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid. Impurities tend to broaden and depress the melting point.

Troubleshooting Guide: From Problem to Solution

This guide provides solutions to specific issues you may encounter during the .

Problem 1: Low Recovery During Recrystallization

Q: I'm losing most of my compound during recrystallization. What's going wrong and how can I improve my yield?

A: Significant product loss during recrystallization typically points to one of several issues related to solvent choice and technique. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Causality & Solution:

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent at room temperature, it will not crystallize out effectively upon cooling, leading to high losses in the mother liquor.

    • Solution: Perform a systematic solvent screen. Use small amounts of your crude product and test various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures like ethanol/water). The ideal solvent will dissolve the compound completely at its boiling point but show poor solubility at 0-4 °C.

  • Using an Excessive Volume of Solvent: Using too much solvent will keep the compound in solution even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the hot solvent portion-wise to the solid until everything just dissolves.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out along with the impurities.

    • Solution: Ensure your filtration apparatus (funnel, flask) is pre-heated. Use a fluted filter paper for a faster filtration. Add a small excess of hot solvent just before filtering to ensure the product remains in solution.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in a lower yield.

    • Solution: After dissolving, allow the flask to cool slowly to room temperature first. Rapid cooling (e.g., plunging directly into an ice bath) often leads to the formation of smaller, less pure crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

Problem 2: The Purified Solid is Still Colored

Q: I've recrystallized my 4-Phenyl-m-anisidine hydrochloride, but it retains a yellow or brownish tint. How can I decolorize it?

A: A persistent color indicates that colored, often highly conjugated, impurities are co-crystallizing with your product.

Causality & Solution: The colored impurities are typically oxidation products that have similar solubility profiles to your main compound.

  • Solution: Use of Activated Carbon (Charcoal): Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color.

    • Protocol:

      • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

      • Remove the flask from the heat source.

      • Add a very small amount of activated carbon (typically 1-2% of the solute's weight – a small spatula tip is often sufficient). Caution: Adding charcoal to a boiling solution can cause violent bumping.

      • Gently swirl the hot solution for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.

      • Allow the clear, colorless filtrate to cool and crystallize as described previously.

Problem 3: Streaking and Poor Separation During Column Chromatography

Q: I neutralized my hydrochloride salt to the free base for silica gel chromatography, but the compound streaks badly down the column. What is happening?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel.[13] Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can strongly and irreversibly bind to your basic amine, leading to significant tailing (streaking) and often, loss of product on the column.

Causality & Solution: The acid-base interaction between the silica and the amine needs to be suppressed.

  • Solution 1: Use a Basic Modifier in the Mobile Phase: Add a small amount of a competing, volatile base to your eluent.[13][14]

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate). Equilibrate the column with this modified solvent system before loading your sample. The triethylamine will interact with the acidic sites on the silica, allowing your compound to elute cleanly.

  • Solution 2: Use a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying amines.

    • Reversed-Phase Silica (C18): This is another powerful option. When purifying amines on C18, it is often advantageous to use a high pH mobile phase (e.g., using ammonium bicarbonate buffer) to keep the amine in its neutral, more hydrophobic (and thus more retentive) form.[8][13] This approach requires a pH-stable column.

Visualizing the Workflow

A logical workflow is critical for efficient and successful purification. The following diagram outlines the decision-making process when starting with a crude sample of 4-Phenyl-m-anisidine hydrochloride.

Purification_Workflow Purification Decision Workflow for 4-Phenyl-m-anisidine HCl start Crude 4-Phenyl-m-anisidine HCl assess_purity Initial Purity Assessment (TLC, ¹H NMR) start->assess_purity is_solid Is the crude material a solid? assess_purity->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction to get Free Base is_solid->acid_base No (oily) decolorize Add Decolorization Step (Activated Carbon) recrystallize->decolorize If colored check_purity1 Check Purity (HPLC, MP) recrystallize->check_purity1 If not colored decolorize->check_purity1 check_purity1->acid_base Purity NOT OK final_product Pure 4-Phenyl-m-anisidine HCl check_purity1->final_product Purity OK chromatography Purify Free Base via Column Chromatography acid_base->chromatography choose_column Choose Column Type: - Silica + Et₃N - Alumina - Reversed-Phase chromatography->choose_column check_purity2 Check Purity (HPLC, NMR) choose_column->check_purity2 check_purity2->chromatography Purity NOT OK (Re-column) convert_back Convert back to HCl salt (e.g., HCl in Ether) check_purity2->convert_back Purity OK convert_back->final_product

Caption: Decision workflow for purifying 4-Phenyl-m-anisidine HCl.

The following diagram illustrates the acid-base extraction process, a fundamental technique for separating amines from neutral or acidic impurities.

Acid_Base_Extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with aqueous acid (e.g., 1M HCl) start->add_acid separator Separatory Funnel add_acid->separator organic_layer Organic Layer: Neutral & Acidic Impurities separator->organic_layer Top/Bottom layer aqueous_layer Aqueous Layer: Protonated Amine (R-NH₃⁺Cl⁻) separator->aqueous_layer Top/Bottom layer basify Add base (e.g., NaOH) to aqueous layer until pH > 10 aqueous_layer->basify extract Extract with fresh organic solvent basify->extract separator2 Separatory Funnel extract->separator2 aqueous_waste Aqueous Layer: (Waste) separator2->aqueous_waste organic_product Organic Layer: Contains Pure Free Base (R-NH₂) separator2->organic_product dry_concentrate Dry (e.g., Na₂SO₄), Filter, and Concentrate organic_product->dry_concentrate final_product Purified Free Base dry_concentrate->final_product

Caption: Workflow for purification via acid-base extraction.

References

  • Contamination in Amine Systems. Refining Community. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Common amine system corrosion issues and how to solve them. Vysus Group. [Link]

  • Amine system problems arising from heat stable salts and solutions to improve system performance. ResearchGate. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • 4-Phenyl-m-anisidine hydrochloride. LookChem. [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central, NIH. [Link]

  • NMAM METHOD 2514 - ANISIDINE. CDC/NIOSH. [Link]

  • Amine workup. Reddit. [Link]

  • 4-Anisidine hydrochloride. PubChem. [Link]

  • Preparation of m-anisidine. PrepChem.com. [Link]

  • Enantioselective three-component reaction for the preparation of... Organic Syntheses. [Link]

  • Process for purification of phenylhydrazine.
  • p-Anisidine. Wikipedia. [Link]

  • P-Anisidine. PubChem. [Link]

  • The synthesis of meta-anisidine. IDEALS. [Link]

Sources

Technical Support Center: Synthesis of 4-Phenyl-m-anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-m-anisidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important biphenyl amine intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.

The synthesis of 4-Phenyl-m-anisidine typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This method offers a robust way to form the crucial carbon-carbon bond between an aryl halide and an aryl boronic acid derivative.[1][2] However, like any complex organic transformation, this synthesis is not without its potential pitfalls. This guide will walk you through the common side products, their mechanisms of formation, and strategies to mitigate their occurrence, ensuring a higher yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Phenyl-m-anisidine, and what are the key starting materials?

The most prevalent and efficient method for synthesizing 4-Phenyl-m-anisidine is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves the coupling of 4-bromo-3-methoxyaniline with phenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The final step is the formation of the hydrochloride salt.

The key starting materials are:

  • 4-Bromo-3-methoxyaniline: This serves as the aryl halide electrophile.[3] It can be synthesized from 3-methoxyaniline (m-anisidine) via bromination with N-bromosuccinimide (NBS) or from 2-bromo-5-nitroanisole through reduction.[4][5]

  • Phenylboronic acid (or its esters): This acts as the organoboron nucleophile.[6] Boronic acids are generally preferred due to their commercial availability and relatively low toxicity.[7]

  • Palladium Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a pre-catalyst such as Pd(PPh₃)₄.

  • Ligand: Phosphine-based ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is necessary for the transmetalation step.[8]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to 3-methoxyaniline in my crude reaction mixture. What is happening and how can I prevent it?

This is a classic case of dehalogenation (or hydrodehalogenation), a common side reaction in palladium-catalyzed cross-coupling reactions.[6] Instead of coupling with phenylboronic acid, the 4-bromo-3-methoxyaniline is reduced to 3-methoxyaniline.

Causality: Dehalogenation occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes reaction with a hydride source in the reaction mixture before it can react with the boronic acid. Potential hydride sources include solvent impurities (e.g., isopropanol), the amine substrate itself, or additives. The presence of water can also promote this side reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider using anhydrous bases.

  • Optimize the Base: A weaker base might be less prone to promoting side reactions. However, the base must be strong enough to facilitate transmetalation. Screening different bases (e.g., K₃PO₄ vs. K₂CO₃) can be beneficial.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, favoring the desired cross-coupling pathway over dehalogenation.[9]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.

Q3: My reaction is sluggish, and I'm getting low conversion to the product. What are the likely causes?

Low conversion in a Suzuki coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

Causality:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inefficient degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst. The phosphine ligands themselves can also be oxidized.

  • Poor Reagent Quality: The boronic acid may have degraded, especially if it's old or has been stored improperly. Boronic acids can undergo trimerization to form boroxines or protodeboronation.[10]

  • Substrate Reactivity: While bromoanilines are generally good substrates, the electron-donating nature of the methoxy and amino groups can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to electron-deficient aryl bromides.[11]

Troubleshooting Steps:

  • Thorough Degassing: Ensure the reaction mixture is properly degassed by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use High-Purity Reagents: Use freshly purchased or purified phenylboronic acid. Consider using more stable boronic esters, like pinacol esters, which are less prone to protodeboronation.[9]

  • Catalyst and Ligand Optimization: For less reactive substrates, a more active catalyst system may be needed. Consider using pre-catalysts like CataXCium A Pd G3, which have shown effectiveness with challenging aniline substrates.[2] Increasing the catalyst loading might also improve conversion, but this should be done judiciously.

  • Solvent and Base Selection: The choice of solvent and base is critical for solubility and reactivity. A solvent system like dioxane/water or toluene/water is common. The base must be soluble enough to be effective.[7]

Q4: I have identified a biphenyl byproduct in my mass spectrometry analysis. What is this and how is it formed?

The biphenyl byproduct is likely the result of homocoupling of phenylboronic acid.[12] This side reaction forms a new C-C bond between two molecules of the boronic acid, leading to biphenyl.

Causality: Homocoupling is often promoted by the presence of oxygen and can be catalyzed by the palladium species.[12] It can also occur if the transmetalation step is slow or if there is an excess of boronic acid.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: As with preventing catalyst deactivation, rigorous degassing is crucial to minimize homocoupling.

  • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Try running the reaction at a lower temperature.

  • Choice of Palladium Precursor: Some palladium precursors may be more prone to promoting homocoupling than others. If this is a persistent issue, consider screening different palladium sources.

Troubleshooting Guide: Common Side Products

This section provides a more in-depth look at the common side products in the synthesis of 4-Phenyl-m-anisidine hydrochloride and offers detailed mitigation strategies.

Side Product Structure Common Cause Mitigation Strategies
3-Methoxyaniline3-MeO-C₆H₄-NH₂Dehalogenation of the starting material.Use anhydrous solvents, optimize the base, and use bulky, electron-rich ligands.[6][9]
BiphenylC₆H₅-C₆H₅Homocoupling of phenylboronic acid.Maintain strict anaerobic conditions and control the stoichiometry of the boronic acid.[12]
4,4'-Dibromo-3,3'-dimethoxybiphenyl(4-Br-3-MeO-C₆H₃)₂Homocoupling of 4-bromo-3-methoxyaniline.This is less common but can occur under certain conditions. Optimizing the catalyst system and reaction conditions can minimize this.
Protodeboronated Phenylboronic Acid (Benzene)C₆H₆Cleavage of the C-B bond of the boronic acid.Use stable boronic esters (e.g., pinacol esters), employ anhydrous conditions, or use a two-phase solvent system.[9]
Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the formation of common side products.

Suzuki_Coupling_Pathway Main Synthetic Pathway via Suzuki-Miyaura Coupling Start 4-Bromo-3-methoxyaniline + Phenylboronic Acid Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Oxidative_Addition Aryl_Pd_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd_Complex Transmetalation Transmetalation (Base) Aryl_Pd_Complex->Transmetalation Diaryl_Pd_Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl_Pd_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regenerates Catalyst Product 4-Phenyl-m-anisidine Reductive_Elimination->Product HCl_Salt 4-Phenyl-m-anisidine Hydrochloride Product->HCl_Salt + HCl HCl + HCl

Caption: Main Synthetic Pathway via Suzuki-Miyaura Coupling

Side_Product_Formation Formation Pathways of Common Side Products Aryl_Pd_Complex Aryl-Pd(II) Complex Dehalogenation Dehalogenation (Hydride Source) Aryl_Pd_Complex->Dehalogenation Dehalogenated_Product 3-Methoxyaniline Dehalogenation->Dehalogenated_Product Phenylboronic_Acid Phenylboronic Acid Homocoupling Homocoupling (O₂, Pd catalyst) Phenylboronic_Acid->Homocoupling Protodeboronation Protodeboronation (H₂O, Base) Phenylboronic_Acid->Protodeboronation Biphenyl Biphenyl Homocoupling->Biphenyl Benzene Benzene Protodeboronation->Benzene

Caption: Formation Pathways of Common Side Products

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-methoxyaniline

This protocol describes the bromination of 3-methoxyaniline using N-bromosuccinimide (NBS).

Materials:

  • 3-methoxyaniline (m-anisidine)

  • N-bromosuccinimide (NBS)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methoxyaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.0 eq) in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the cooled 3-methoxyaniline solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield 4-bromo-3-methoxyaniline as a solid.[4]

Protocol 2: Suzuki-Miyaura Coupling for 4-Phenyl-m-anisidine

This protocol outlines a general procedure for the Suzuki coupling reaction.

Materials:

  • 4-bromo-3-methoxyaniline (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-3-methoxyaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 4-Phenyl-m-anisidine.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Formation of the Hydrochloride Salt

Materials:

  • Crude or purified 4-Phenyl-m-anisidine

  • Anhydrous diethyl ether or isopropanol

  • HCl solution in diethyl ether or isopropanol

Procedure:

  • Dissolve the 4-Phenyl-m-anisidine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the corresponding solvent dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 4-Phenyl-m-anisidine hydrochloride.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Bromo-3-Methoxy Aniline. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yields with 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Phenyl-m-anisidine hydrochloride (CAS No. 206761-86-6). This document is designed for researchers, chemists, and process development scientists utilizing this versatile biaryl amine intermediate. 4-Phenyl-m-anisidine is a valuable building block, particularly in the synthesis of complex organic molecules, agrochemicals, and pharmaceuticals, often via palladium-catalyzed cross-coupling reactions.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges and systematically improve your reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - Low Reaction Yield

Low or inconsistent yield is one of the most common issues encountered in synthetic chemistry. The following section is structured as a diagnostic guide to help you identify and resolve the root cause of poor reaction outcomes.

Q1: My cross-coupling reaction with 4-Phenyl-m-anisidine hydrochloride has failed or is giving very low yield. Where do I start?

The most frequent and critical oversight when using the hydrochloride salt of an amine in a cross-coupling reaction is the need for neutralization. The amine's nucleophilicity is essential for the reaction, but in its protonated salt form, it is unreactive. Furthermore, the hydrochloride will neutralize one equivalent of the base you add, preventing it from participating in the catalytic cycle.

Primary Recommendation: Convert the hydrochloride salt to the free base before adding it to your reaction.

Workflow: Diagnosing and Solving Low Yield

Below is a systematic workflow to diagnose the cause of a low-yielding reaction.

G start Problem: Low or No Yield check_amine Did you use the HCl salt directly in the reaction? start->check_amine free_base Action: Convert to free base before reaction. See Protocol 1. check_amine->free_base  Yes check_catalyst Is your catalyst/ligand system optimal and active? check_amine->check_catalyst No (Used Free Base) catalyst_issues Potential Catalyst Issues: - Catalyst decomposition (air/moisture) - Non-optimal ligand choice - Insufficient catalyst loading check_catalyst->catalyst_issues  Maybe check_base Is the base appropriate for the reaction? check_catalyst->check_base No (Catalyst is fine) catalyst_solutions Solutions: 1. Use fresh catalyst/ligands. 2. Work under an inert atmosphere (N2/Ar). 3. Screen different ligands (see Table 2). 4. Increase catalyst loading incrementally. catalyst_issues->catalyst_solutions base_issues Potential Base Issues: - Base is too weak/strong. - Poor solubility of the base. - Base is not sufficiently non-nucleophilic. check_base->base_issues  Maybe check_solvent Are the solvent and temperature correct? check_base->check_solvent No (Base is fine) base_solutions Solutions: 1. Screen a range of bases (see Table 3). 2. For Buchwald-Hartwig, use t-butoxides. 3. For Suzuki, use carbonates or phosphates. base_issues->base_solutions solvent_issues Potential Solvent/Temp Issues: - Solvent not anhydrous/degassed. - Poor reagent solubility. - Temperature too low for catalyst activation. check_solvent->solvent_issues  Maybe solvent_solutions Solutions: 1. Use anhydrous solvent and degas thoroughly. 2. Choose a solvent that dissolves all reagents (see Table 4). 3. Screen temperatures (e.g., 80°C, 100°C, 120°C). solvent_issues->solvent_solutions

Caption: A troubleshooting decision tree for low-yield reactions.

Q2: I've converted to the free base, but my Buchwald-Hartwig amination yield is still poor. How do I optimize the catalyst system?

The choice of palladium catalyst and, more critically, the phosphine ligand is paramount in Buchwald-Hartwig aminations.[1][2] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

Causality: The electronic and steric properties of the ligand directly influence the reaction. Bulky, electron-rich ligands generally accelerate the reductive elimination step—the product-forming step—which is often the rate-limiting step of the catalytic cycle.[3]

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Recommendations:

  • Ligand Screening: For biaryl amines like 4-phenyl-m-anisidine, sterically hindered biarylphosphine ligands are often the most effective. See Table 2 for a list of recommended starting points.

  • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, consider using pre-formed palladium-ligand complexes (precatalysts) which can offer greater consistency and faster activation.

  • Inert Atmosphere: The Pd(0) active species and many phosphine ligands are oxygen-sensitive. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

Catalyst/Ligand Typical Loading (mol%) Key Characteristics & Use Case
Pd(OAc)₂ + XPhos 1-2General Purpose: Excellent for a wide range of aryl chlorides and bromides. Often a first-choice for screening.
Pd₂(dba)₃ + RuPhos 1-2Electron-Rich Systems: Effective for coupling with electron-rich aryl halides. Tolerant of sterically hindered substrates.
Pd(OAc)₂ + SPhos 1-2High Activity: A highly active ligand, often allowing for lower reaction temperatures or catalyst loadings.
BrettPhos Precatalyst 1-2Robustness: A pre-formed catalyst that is air-stable and provides highly reproducible results.
Table 1: Recommended Palladium Catalysts and Ligands for C-N Coupling.
Q3: My Suzuki-Miyaura reaction to synthesize the 4-phenyl group is inefficient. What factors should I consider?

For Suzuki-Miyaura reactions, the interplay between the base, solvent, and catalyst is crucial for high yield.[4][5] The primary role of the base is to activate the boronic acid partner by forming a more nucleophilic boronate species.

Causality: The strength and solubility of the base are critical. An insoluble base can lead to slow, heterogeneous reaction kinetics, while a base that is too strong can cause unwanted side reactions.

Recommendations:

  • Base Selection: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings due to its moderate strength and good solubility in common solvent systems. Carbonates like K₂CO₃ or Cs₂CO₃ are also widely used.[4]

  • Solvent System: A mixture of an organic solvent with water is often beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate complex. Common systems include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[6]

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines upon storage. This reduces the amount of active reagent available for the reaction. Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

Base pKa (conjugate acid) Typical Solvents Comments
K₃PO₄ 12.3Dioxane/H₂O, TolueneExcellent general-purpose base for Suzuki reactions.
K₂CO₃ 10.3DME, Toluene/H₂OA milder, cost-effective option. May require higher temperatures.
Cs₂CO₃ 10.3Dioxane, THF, TolueneHigher solubility in organic solvents can accelerate the reaction.
NaOtBu 19.0THF, DioxaneTypically too strong for Suzuki; reserved for Buchwald-Hartwig.
Table 2: Screening Guide for Bases in Cross-Coupling Reactions.

Part 2: Detailed Experimental Protocols

Adherence to a well-designed protocol is key to reproducibility and high yield.

Protocol 1: Free-Basing of 4-Phenyl-m-anisidine hydrochloride

Objective: To convert the hydrochloride salt to the neutral, reaction-ready free base.

Materials:

  • 4-Phenyl-m-anisidine hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 4-Phenyl-m-anisidine hydrochloride in a minimal amount of deionized water in a separatory funnel.

  • Basification: Add an extraction solvent (e.g., DCM or EtOAc, approx. 10 volumes relative to the water). Slowly add 1 M NaOH solution dropwise while gently swirling. Monitor the aqueous layer with pH paper, continuing addition until the pH is >10.

  • Extraction: Stopper the separatory funnel, vent frequently, and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the organic layer. If using DCM, this will be the bottom layer; if using EtOAc, it will be the top layer.

  • Wash: Wash the organic layer with brine (1 x 10 volumes) to remove residual water and salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the free base, which should be an oil or solid. The product can be used directly or purified further if necessary.

Protocol 2: Model Buchwald-Hartwig Amination

Objective: To couple 4-Phenyl-m-anisidine (free base) with 4-chlorotoluene as a model reaction.

Materials:

  • 4-Phenyl-m-anisidine (free base from Protocol 1)

  • 4-Chlorotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the stir bar in the Schlenk tube and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add Substrates: Add 4-Phenyl-m-anisidine (1.2 equiv) and 4-chlorotoluene (1.0 equiv).

  • Add Solvent: Add anhydrous, degassed toluene (to achieve a substrate concentration of ~0.1 M).

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the 4-chlorotoluene is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Part 3: Frequently Asked Questions (FAQs)

Q: What is the typical appearance and stability of 4-Phenyl-m-anisidine hydrochloride? A: The hydrochloride salt is typically a solid. The free base of many anilines can be sensitive to air and light, potentially darkening over time due to oxidation.[8] It is recommended to store the compound, especially the free base, under an inert atmosphere in a cool, dark place.[9]

Q: What are the best solvents for this compound? A: As a hydrochloride salt, it has some solubility in water or alcohols. The free base is generally soluble in common organic solvents like dichloromethane, ethyl acetate, THF, and toluene. For reactions, the choice of solvent is critical.

Solvent Boiling Point (°C) Key Properties for Cross-Coupling
Toluene 111High boiling point, good for dissolving organic substrates. Must be degassed.
1,4-Dioxane 101Polar aprotic, good for both Suzuki and Buchwald-Hartwig. Must be anhydrous and degassed.
THF 66Lower boiling point. Useful for reactions that proceed at milder temperatures.
DMF/DMAc 153 / 165Highly polar, can increase reaction rates but may be difficult to remove and can sometimes interfere with catalysis.
Table 3: Common Solvents for Cross-Coupling Reactions.

Q: My reaction produces a significant amount of a dehalogenated starting material. What causes this? A: Dehalogenation of the aryl halide partner is a common side reaction, often caused by a competing hydrodehalogenation pathway in the catalytic cycle. This can be exacerbated by moisture in the reaction or by certain ligand/base combinations. Try ensuring strictly anhydrous conditions and consider screening alternative ligands or bases.

Q: How do I effectively purify the final product? A: The two most common methods are column chromatography and recrystallization.[7]

  • Column Chromatography: Use silica gel with a gradient of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate). Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from streaking on the silica.

  • Recrystallization: This is ideal for obtaining highly pure, crystalline material. Test various solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes to find a system where the product is soluble when hot but sparingly soluble when cold.[7]

References

  • P-Anisidine | C7H9NO | CID 7732. (n.d.). PubChem. [Link]

  • p-Anisidine and its hydrochloride: Human health tier II assessment. (2019, December 12). Australian Industrial Chemicals Introduction Scheme. [Link]

  • 4-Phenyl-m-anisidine hydrochloride. (n.d.). LookChem. [Link]

  • The synthesis of meta-anisidine. (1912). IDEALS. [Link]

  • para-anisidine 4-methoxybenzenamine. (n.d.). The Good Scents Company. [Link]

  • p-Anisidine. (n.d.). Wikipedia. [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine. (2011).
  • Optimization of the conditions for the synthesis of aniline. (2020). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). MDPI. [Link]

  • Enantioselective three-component reaction for the preparation of β-amino-α-hydroxy esters. (2011). Organic Syntheses. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]

  • Preparation of m-anisidine. (n.d.). PrepChem.com. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2026). ACS Publications. [Link]

  • p-anisidine. (n.d.). Sdfine. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Homework.Study.com. [Link]

  • Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. (2021). RSC Publishing. [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2). (2025). NIH. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. (n.d.). NIH. [Link]

  • Organic Process Research & Development Vol. 14 No. 6. (2010). ACS Publications. [Link]

  • Synthesis of the nucleophilic coupling partner for a Suzuki coupling. (n.d.). ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

Sources

Optimizing Solvent Conditions for 4-Phenyl-m-anisidine hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenyl-m-anisidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent conditions in your experiments. As your dedicated scientific partner, we aim to equip you with the necessary information to ensure the successful and efficient use of this compound.

Introduction to 4-Phenyl-m-anisidine hydrochloride

4-Phenyl-m-anisidine hydrochloride (CAS No: 206761-86-6) is an aromatic amine derivative with potential applications in chemical synthesis and pharmaceutical research.[1][2] Understanding its solubility and stability is paramount for obtaining reliable and reproducible experimental results. This guide will walk you through the critical aspects of solvent selection, solution preparation, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Phenyl-m-anisidine hydrochloride?

As a hydrochloride salt of an amine, 4-Phenyl-m-anisidine hydrochloride is expected to exhibit higher solubility in polar protic solvents, such as water and alcohols, compared to its free base form. The protonated amine group enhances its interaction with polar solvent molecules. However, the presence of the phenyl and anisidine moieties introduces significant hydrophobic character, which may limit its aqueous solubility.

Q2: In which common laboratory solvents is 4-Phenyl-m-anisidine hydrochloride likely to be soluble?

  • Polar Protic Solvents: Moderate to good solubility is expected in water, ethanol, and methanol. The hydrochloride salt form generally favors dissolution in these solvents.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong organic solvents that are likely to dissolve 4-Phenyl-m-anisidine hydrochloride.

  • Nonpolar Solvents: Solubility is expected to be low in nonpolar solvents such as hexane and toluene.

It is crucial to experimentally determine the solubility in your specific solvent of choice to establish accurate concentration ranges for your experiments.

Q3: How does pH affect the solubility of 4-Phenyl-m-anisidine hydrochloride?

The solubility of 4-Phenyl-m-anisidine hydrochloride is highly dependent on pH. In acidic to neutral aqueous solutions, the compound will exist predominantly in its protonated, more soluble hydrochloride salt form. As the pH becomes more alkaline, the amine will be deprotonated to its free base form, which is expected to be significantly less soluble in water. Therefore, maintaining a slightly acidic pH can be beneficial for aqueous applications.

Q4: Is 4-Phenyl-m-anisidine hydrochloride stable in solution?

Aromatic amines can be susceptible to oxidation, which can be accelerated by exposure to air and light.[5] This may result in a discoloration of the solution over time. For optimal stability, it is recommended to:

  • Prepare solutions fresh for each experiment.

  • Store stock solutions in amber vials to protect from light.

  • Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

  • Store solutions at low temperatures (e.g., 2-8°C), but be mindful of potential precipitation. Always allow the solution to return to room temperature and ensure complete dissolution before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not fully dissolve. - Insufficient solvent volume.- Inappropriate solvent choice.- Solution is saturated.- Low temperature.- Increase the solvent volume.- Try a different solvent or a co-solvent system (e.g., water/ethanol mixture).- Gently warm the solution (if the compound is thermally stable).- Use sonication to aid dissolution.- Confirm you are not exceeding the solubility limit.
Precipitation occurs after dissolution. - Change in temperature.- Change in pH.- Solvent evaporation.- Ensure the solution is maintained at the temperature it was prepared at.- Buffer the solution to maintain a stable pH.- Keep the container tightly sealed to prevent solvent evaporation.
Solution color changes over time. - Oxidation of the aromatic amine.- Degradation of the compound.- Prepare fresh solutions before use.- Protect the solution from light by using amber vials.- Store under an inert atmosphere (nitrogen or argon).- Confirm the stability of the compound under your experimental conditions.
Inconsistent experimental results. - Inaccurate solution concentration.- Degradation of the compound in solution.- Ensure the compound is fully dissolved before use.- Use a validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the concentration of your stock solution.- Prepare fresh solutions for each experiment to avoid issues with stability.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a general method for estimating the solubility of 4-Phenyl-m-anisidine hydrochloride in a solvent of interest.

Materials:

  • 4-Phenyl-m-anisidine hydrochloride

  • Solvent of choice (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Micro-pipettes

Procedure:

  • Add a known volume of the solvent (e.g., 1 mL) to a vial containing a magnetic stir bar.

  • Weigh out a small, known amount of 4-Phenyl-m-anisidine hydrochloride (e.g., 1 mg) and add it to the solvent.

  • Stir the mixture at a constant temperature (e.g., room temperature) for a set period (e.g., 1 hour).

  • Visually inspect the solution. If the solid has completely dissolved, add another known amount of the compound.

  • Repeat step 4 until a saturated solution is achieved (i.e., solid material remains undissolved).

  • Calculate the approximate solubility based on the total amount of compound dissolved in the known volume of solvent.

Protocol 2: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution at a desired concentration, assuming the solubility has been determined to be adequate.

Materials:

  • 4-Phenyl-m-anisidine hydrochloride

  • Chosen solvent

  • Volumetric flask

  • Analytical balance

  • Spatula

Procedure:

  • Calculate the mass of 4-Phenyl-m-anisidine hydrochloride required to prepare the desired volume and concentration of the stock solution.

  • Carefully weigh the calculated mass of the compound using an analytical balance.

  • Transfer the weighed compound into the volumetric flask.

  • Add a portion of the solvent to the volumetric flask (approximately half of the final volume).

  • Swirl the flask to dissolve the compound. If necessary, use gentle warming or sonication to aid dissolution.

  • Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution appropriately, protected from light and at a suitable temperature.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for preparing and using a solution of 4-Phenyl-m-anisidine hydrochloride.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Transfer validate Validate Concentration (Optional) dissolve->validate Analytical Method add_solution Add to Assay dissolve->add_solution Direct Use validate->add_solution Use in Experiment store Store Appropriately (Dark, Low Temp) validate->store incubate Incubate add_solution->incubate measure Measure Endpoint incubate->measure

Caption: A general workflow for the preparation, validation, and use of a 4-Phenyl-m-anisidine hydrochloride solution.

Conclusion

Optimizing the solvent conditions for 4-Phenyl-m-anisidine hydrochloride is a critical step for achieving reliable and reproducible experimental outcomes. While specific quantitative solubility data remains to be fully characterized in publicly available literature, a systematic approach based on the chemical properties of the molecule and its analogs can lead to successful dissolution and stable solutions. We strongly recommend experimental verification of solubility in your chosen solvent system. Our team of application scientists is available to provide further support for your research needs.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: p-Anisidine hydrochloride.
  • PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • CPAChem. (2024, January 15). Safety data sheet: 4-Anisidine.
  • LookChem. (n.d.). 4-Phenyl-m-anisidine hydrochloride.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Phenyl-m-anisidine hydrochloride.
  • CDH Fine Chemical. (n.d.). m-Anisidine MATERIAL SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 4-Phenyl-m-anisidine hydrochloride.
  • Australian Government Department of Health. (2019, December 12). p-Anisidine and its hydrochloride: Human health tier II assessment.
  • LookChem. (n.d.). p-ANISIDINE.
  • Wikipedia. (n.d.). p-Anisidine. Retrieved January 17, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 6-Phenyl-m-anisidine hydrochloride.
  • National Council of Educational Research and Training. (n.d.). Amines.
  • Li, W., Farajtabar, A., Xing, R., Zhu, Y., & Zhao, H. (2020). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. Journal of Chemical & Engineering Data, 65(4), 1846–1857. [Link]

Sources

Technical Support Center: Scaling Up Reactions Involving 4-Phenyl-m-anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Process Chemists

Welcome to the technical support center for scaling up chemical syntheses involving 4-Phenyl-m-anisidine hydrochloride. As a substituted aromatic amine, this compound is a valuable building block, but its reactions present specific challenges when moving from the bench to pilot or production scale. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide both the "what to do" and the critical "why you're doing it." Our focus is on anticipating and resolving issues related to thermal safety, reaction control, and product quality.

Section 1: Pre-Scale-Up Hazard & Process Analysis

Before any scale-up attempt, a thorough understanding of the reaction's inherent characteristics is paramount. Skipping this stage is a common cause of failed, and potentially dangerous, scale-up campaigns.

Q1: What are the primary hazards I should assess before scaling up reactions with 4-Phenyl-m-anisidine hydrochloride?

A1: Your primary concerns fall into two categories: the intrinsic hazards of the materials and the potential for uncontrolled reaction dynamics.

  • Chemical Hazards: 4-Phenyl-m-anisidine is an aromatic amine. Aromatic amines as a class are known for their potential toxicity and should be handled with appropriate personal protective equipment (PPE) to prevent skin absorption.[1][2] The hydrochloride salt form is generally a stable solid, but upon neutralization to the free base, its reactivity and potential for oxidation increase.

  • Thermal Hazards: Many reactions involving anilines are exothermic. The most significant risk during scale-up is a thermal runaway , where the reaction generates heat faster than the reactor can remove it.[3][4] This is due to the fundamental principle that as you increase a reactor's size, its volume (heat generation potential) increases by the cube of its radius, while its surface area (heat removal capability) increases by only the square of the radius.[5] A preliminary hazard assessment using reaction calorimetry is strongly advised to quantify the heat of reaction.[5][6]

  • Gas Evolution: Reactions such as diazotization, which involves treating the amine with a nitrous acid source, produce nitrogen gas.[1] On a large scale, this can lead to dangerous pressure buildup if the reactor's venting capacity is inadequate.[1][4] Avoid using needles for gas outlet on scaled-up reactions; use proper gas inlet/vacuum adapters for better flow and pressure relief.[3][4]

Q2: My reaction involves forming a diazonium salt from 4-Phenyl-m-anisidine. What are the specific scale-up risks?

A2: Diazotization is a notoriously high-risk reaction to scale up. The diazonium salts formed from aromatic amines are often unstable and can decompose exothermically, sometimes explosively.

  • Critical Temperature Control: Most diazonium salts are only stable at low temperatures, typically below 5 °C.[1] At a large scale, maintaining this low temperature is challenging due to the poor surface-area-to-volume ratio. Any deviation can lead to rapid decomposition, gas evolution (N₂), and a thermal runaway.

  • Accumulation of Reagents: If the reaction temperature is too low or mixing is poor, the nitrous acid can accumulate without reacting. A subsequent, uncontrolled temperature rise can then trigger a very rapid, highly exothermic reaction with the accumulated reagents.

  • Nitrous Acid Handling: Ensure you use the exact stoichiometric amount of nitrite required. After the reaction, it is critical to quench any excess nitrous acid with a reagent like sulfamic acid or urea to prevent side reactions during work-up.[1]

Section 2: Troubleshooting Common Scale-Up Issues

This section addresses problems that frequently arise during the scale-up process itself.

Topic: Thermal Management & Exotherm Control

Q: My reaction temperature is overshooting the set point during reagent addition, which didn't happen in the lab. What's wrong and how do I fix it?

A: This is a classic scale-up problem and a clear warning sign that you are approaching the limits of your reactor's heat removal capacity.[6] The heat generated by the reaction is overwhelming the cooling system.

The Causality: As discussed, the ability to remove heat does not scale linearly with volume.[7] What was easily dissipated by a simple ice bath in a 500 mL flask becomes a major engineering challenge in a 50 L reactor.

Solutions & Troubleshooting:

  • Reduce Addition Rate: This is the most immediate and effective control measure. The rate of heat generation is directly tied to the rate at which you add the limiting reagent. Slowing the addition gives the cooling system more time to remove the heat being generated.[4][8]

  • Improve Heat Transfer:

    • Ensure the agitator speed is sufficient to create good turbulence at the reactor wall, which improves the heat transfer coefficient.

    • Check that the temperature of your cooling fluid is as low as feasible and that the flow rate is maximized.

  • Use a Semi-Batch Process: For exothermic reactions, never add all reagents at once at a large scale.[5][9] The controlled, slow addition of one reagent to the other (a semi-batch process) is the standard industrial method for controlling exotherms.

  • Perform a Calorimetry Study: Use a tool like a Reaction Calorimeter (RC1) on a lab scale to measure the precise heat of reaction (ΔH), heat flow, and maximum heat release rate.[6][10] This data allows engineers to accurately model the thermal behavior at a larger scale and determine a safe addition profile.

Topic: Mixing, Homogeneity, and Side Products

Q: I'm seeing a significant increase in impurities and a drop in yield compared to my lab-scale runs. Could this be a mixing issue?

A: Yes, this is highly likely. Inefficient mixing is a primary cause of decreased selectivity and yield during scale-up.[8][10]

The Causality: In a large reactor, it takes much longer to achieve a homogeneous mixture. When a reactive reagent is added, it creates a localized area of high concentration near the addition point.[11] If the reaction rate is faster than the mixing rate, the reagent will be consumed in this small volume, leading to undesired side reactions (e.g., di-alkylation, polymerization) or degradation of the product. This is known as a mass transfer-limited reaction.[12]

Solutions & Troubleshooting:

  • Optimize Agitation:

    • Increase the agitator speed.

    • Evaluate the impeller type. A simple paddle mixer may be insufficient. A pitched-blade turbine or Rushton turbine provides better axial and radial flow, improving bulk mixing.[13] Dual-agitator systems can be used for complex processes.[13]

  • Change Addition Point: Introduce the reactive reagent below the surface of the reaction mixture (subsurface addition) rather than dropping it on top.[11] This uses the bulk of the liquid to help disperse the reagent quickly.

  • Dilute the Reagent Stream: Adding a solution of the reagent rather than the neat material can help manage local concentration gradients.

  • Cool the Reaction Further: Lowering the temperature will slow down the reaction kinetics, giving more time for the mixture to become homogeneous before the reaction occurs.

Topic: Product Isolation & Purification

Q: My product, 4-Phenyl-m-anisidine hydrochloride, won't crystallize properly after scaling up. What should I do?

A: Crystallization is sensitive to scale, purity, and cooling profiles. Problems here often indicate subtle changes in the process.

The Causality: At a larger scale, cooling is slower and less uniform, which can affect crystal nucleation and growth.[8] Furthermore, the increased level of impurities you observed due to mixing issues can inhibit crystallization or lead to oiling out.

Solutions & Troubleshooting:

  • Analyze Purity: Before attempting crystallization, confirm the purity of your crude product. If new impurities are present, they may need to be removed first.

  • Solvent & Anti-Solvent System: Re-evaluate your solvent system. A common method for amine hydrochlorides is to dissolve the free base in a solvent like isopropanol (IPA) or ethanol and then add HCl (either gaseous or as a solution in a solvent like IPA or ether) to precipitate the salt.[14] Using aqueous HCl can sometimes lead to lower yields due to the salt's solubility in water.[15]

  • Control Cooling & Seeding:

    • Implement a slow, controlled cooling profile. Crash-cooling a large batch often leads to poor crystal form or oiling out.

    • Add seed crystals at the appropriate temperature (just after the solution becomes saturated) to encourage the formation of the desired crystal form.

  • Improve Purity Pre-Crystallization: If impurities are the issue, consider an aqueous wash of the free base solution to remove water-soluble byproducts before the salt formation step.[14] A charcoal treatment can sometimes remove colored impurities.[14]

Section 3: Protocols & Methodologies

Protocol 1: A Staged Approach to Scale-Up

Never jump from a 10g lab reaction to a 1 kg pilot run. A staged approach is critical for safety and success.

  • Initial Risk Assessment: Before any work, conduct a thorough risk assessment.[3][4] Review the SDS for all materials and consult literature for known hazards.[4]

  • Small Scale (1x): Perform the reaction at the original lab scale (e.g., 1-15g) and document all observations: temperature profile, color changes, reaction time, yield, and purity.

  • Intermediate Scale (3x-5x): Increase the scale by a factor of no more than three to five.[3][4]

    • Critical Change: Switch from a round-bottom flask to a jacketed lab reactor with overhead mechanical stirring and a thermocouple to monitor the internal temperature.[4] This simulates the equipment used at a larger scale.

    • Monitor Closely: Pay extremely close attention to the internal temperature during any additions. This is your first real test of the exotherm.

    • Re-evaluate: If you observe any unexpected events or a significant drop in performance, stop and troubleshoot before proceeding.[3]

  • Pilot Scale (10x-20x): Once the intermediate scale is successful and predictable, you can move to a pilot-scale reactor. All parameters (addition rates, agitation speeds, cooling profiles) should be guided by the data collected at the smaller scales.

Protocol 2: General Procedure for Large-Scale Crystallization of 4-Phenyl-m-anisidine HCl

This protocol assumes you have the crude 4-Phenyl-m-anisidine free base dissolved in an appropriate solvent.

  • Filtration: Filter the solution of the free base through a polishing filter (e.g., Celite) to remove any particulate matter.

  • Acid Addition: While maintaining good agitation, slowly add a solution of anhydrous HCl in a suitable solvent (e.g., isopropanol, diethyl ether). Monitor the pH or use a stoichiometric amount. Adding aqueous HCl is an alternative but may impact yield.[15]

  • Temperature Control: Maintain the temperature at a slightly elevated level (e.g., 40-50 °C) during acid addition to prevent shock crystallization.

  • Seeding: Once the addition is complete, cool the batch slowly. When the solution appears cloudy (the point of nucleation), add a small slurry of pre-prepared seed crystals of the desired polymorphic form.

  • Controlled Cool-Down: Implement a programmed, slow cooling ramp to room temperature or below. A typical rate might be 10-15 °C per hour. This allows for the growth of large, easily filterable crystals.

  • Aging: Hold the slurry at the final temperature with gentle agitation for several hours to ensure complete crystallization.

  • Isolation & Washing: Filter the product. Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor and impurities.

  • Drying: Dry the product under vacuum at a controlled temperature.

Section 4: Visual Guides & Data

Diagrams

// Thermal Path temp_yes [label="Yes", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; temp_no [label="No", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

solve_thermal [label="Root Cause: Poor Heat Removal\n\n1. Reduce addition rate.\n2. Improve cooling utility.\n3. Perform calorimetry study.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Mixing Path mixing_no [label="No", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solve_mixing [label="Root Cause: Poor Mass Transfer\n\n1. Increase agitation speed.\n2. Use subsurface addition.\n3. Re-evaluate impeller design.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Purity Path purity_yes [label="Yes", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solve_purity [label="Root Cause: Impurity Impact\n\n1. Re-evaluate work-up.\n2. Analyze for new byproducts.\n3. Improve crystallization protocol.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_temp; check_temp -> temp_yes [xlabel=" Yes "]; check_temp -> temp_no [xlabel=" No "]; temp_yes -> solve_thermal; temp_no -> check_mixing; check_mixing -> mixing_no [xlabel=" No "]; check_mixing -> check_purity [xlabel=" Yes "]; mixing_no -> solve_mixing; check_purity -> purity_yes [xlabel=" Yes "]; purity_yes -> solve_purity; } end_dot Caption: Troubleshooting workflow for a failed scale-up reaction.

MixingComparison

Data Presentation

Table 1: Comparison of Key Parameters from Lab to Pilot Scale

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Causality & Implication
Reaction Volume ~0.5 L~75 LVolume increases by a factor of 150.
Surface Area / Volume Ratio High (~6 m⁻¹)Low (~0.6 m⁻¹)Heat transfer is ~10x less efficient per unit volume.[7]
Characteristic Mixing Time SecondsMinutesLonger time to achieve homogeneity increases risk of side reactions.
Mode of Operation Batch (all at once)Semi-Batch (controlled feed)Necessary to control heat release rate.[5][9]
Temperature Monitoring External (oil bath)Internal (thermocouple)Internal temperature is the only true measure of reaction conditions.[4]
Typical Agitation Magnetic Stir BarOverhead Mechanical StirrerRequired for effective mixing in viscous or large-volume systems.

References

  • York University. (2013, March 18). Chemical reactors. Retrieved from [Link]

  • COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved from [Link]

  • Zero Instrument. (n.d.). Common Types of Mixing in Reactors. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]

  • Mitchell, D. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • LookChem. (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • FAI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • PubMed Central (PMC). (n.d.). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-phenylpiperidine hydrochloride.
  • Google Patents. (n.d.). Method for salt preparation.
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Retrieved from [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry? Retrieved from [Link]

  • IDEALS. (n.d.). The synthesis of meta-anisidine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of m-anisidine. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • Australian Government Department of Health. (2019, December 12). p-Anisidine and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Trans World Chemicals. (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • SciELO. (n.d.). Electro-synthesis and Characterization of Aniline and o- Anisidine Oligomers. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Phenyl-m-anisidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel therapeutics and functional materials, derivatives of 4-Phenyl-m-anisidine hydrochloride are of growing interest due to their versatile chemical scaffold. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to definitively confirm the structure of these compounds. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to structural elucidation.

The Imperative of Orthogonal Structural Verification

In the journey from synthesis to application, particularly in a regulated environment, relying on a single analytical technique is fraught with peril. Each method interrogates a different aspect of the molecule's physical and chemical properties. A consolidated, multi-technique approach, often referred to as orthogonal verification, provides the highest degree of confidence in the assigned structure. For a molecule like 4-Phenyl-m-anisidine hydrochloride, this involves a synergistic application of spectroscopic and crystallographic methods.

The Synthetic Pathway: A Brief Overview

Before diving into structural confirmation, it is pertinent to understand the synthetic origin of the target molecule. A common route to 4-Phenyl-m-anisidine involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The subsequent conversion to the hydrochloride salt is typically a straightforward acid-base reaction.

A plausible synthetic route is outlined below:

Synthesis_of_4_Phenyl_m_anisidine_hydrochloride cluster_0 Suzuki-Miyaura Coupling cluster_1 Salt Formation A 4-Bromo-3-methoxyaniline C 4-Phenyl-m-anisidine A->C Pd catalyst, Base B Phenylboronic acid B->C D 4-Phenyl-m-anisidine F 4-Phenyl-m-anisidine hydrochloride D->F E HCl E->F

Caption: Synthetic workflow for 4-Phenyl-m-anisidine hydrochloride.

The starting materials, 4-bromo-3-methoxyaniline and phenylboronic acid, undergo a palladium-catalyzed cross-coupling to yield the free base, 4-Phenyl-m-anisidine. This product is then treated with hydrochloric acid to precipitate the hydrochloride salt, which often exhibits improved stability and handling characteristics. A detailed protocol for the synthesis of the related m-anisidine can be found in the literature.[1]

A Comparative Analysis of Structural Confirmation Techniques

The following sections will compare and contrast the primary analytical methods for the structural confirmation of 4-Phenyl-m-anisidine hydrochloride derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information.

Expertise & Experience in NMR Analysis:

The formation of the hydrochloride salt has a distinct effect on the NMR spectrum. The protonation of the amine nitrogen deshields adjacent protons, causing their signals to shift downfield. In ¹H NMR, the amine protons themselves can become broadened or exchange with solvent protons, a characteristic feature to look for. For exchangeable protons, using a solvent like DMSO-d₆ can often help in their observation.[2]

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-Phenyl-m-anisidine hydrochloride is expected to show distinct signals for the aromatic protons and the methoxy group. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns (splitting) will reveal the adjacency of protons on the aromatic rings.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Technique Information Gained Expected Observations for 4-Phenyl-m-anisidine HCl
¹H NMR Proton environment, connectivity, and count.Aromatic protons in the 6.5-8.0 ppm range, a singlet for the methoxy group around 3.8-4.0 ppm, and a broad signal for the -NH₃⁺ protons.
¹³C NMR Carbon skeleton and chemical environment.Aromatic carbons in the 110-160 ppm range and a signal for the methoxy carbon around 55-60 ppm.

A comparative analysis of the NMR spectra of related compounds, such as 4-Methoxy-2-nitroaniline, can provide valuable insights into the influence of different substituents on the chemical shifts.[3]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Expertise & Experience in MS Analysis:

For amine-containing compounds, the molecular ion peak in an electron ionization (EI) mass spectrum is typically an odd number due to the nitrogen rule.[4] The fragmentation of aromatic amines often involves the loss of neutral molecules like NH₃.[5] In the case of biphenyl structures, cleavage of the bond linking the two rings can also be observed.[6] For the hydrochloride salt, electrospray ionization (ESI) is often a gentler technique that can detect the protonated molecule [M+H]⁺, where M is the free base.

Expected Fragmentation Pathways:

MS_Fragmentation M [M+H]⁺ (m/z = 200.11) F1 Loss of NH₃ [M+H-NH₃]⁺ M->F1 F2 Loss of CH₃ [M+H-CH₃]⁺ M->F2 F3 Loss of OCH₃ [M+H-OCH₃]⁺ M->F3

Caption: Potential MS fragmentation pathways for 4-Phenyl-m-anisidine.

Comparative Data Summary for Mass Spectrometry:

Ionization Technique Expected Ion Key Fragmentation Losses Structural Insight
ESI [M+H]⁺-Confirms molecular weight of the free base.
EI M⁺˙NH₃, CH₃, OCH₃Provides a fragmentation fingerprint for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience in FTIR Analysis:

The conversion of the primary amine to its hydrochloride salt results in a significant change in the N-H stretching region of the IR spectrum. The sharp N-H stretches of the free amine are replaced by a broad and strong absorption band for the -NH₃⁺ group, typically in the 2500-3000 cm⁻¹ region. This broadness is due to hydrogen bonding.

Key Vibrational Frequencies:

Functional Group Characteristic Absorption (cm⁻¹) Appearance in 4-Phenyl-m-anisidine HCl
-NH₃⁺ stretch2500-3000 (broad, strong)A prominent broad band confirming the ammonium salt.
Aromatic C-H stretch>3000Sharp peaks indicative of the aromatic rings.
C-O stretch (ether)1200-1000A strong band confirming the methoxy group.
C=C stretch (aromatic)1600-1450Multiple bands characteristic of the phenyl rings.
X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the molecule and the crystal lattice.

Expertise & Experience in X-ray Crystallography:

Growing a single crystal of suitable quality can be a challenging yet rewarding step. The resulting crystal structure not only confirms the atomic connectivity but also provides valuable information about intermolecular interactions, such as hydrogen bonding and packing, which are crucial for understanding the solid-state properties of the material. The presence of the chloride counter-ion and its interactions with the protonated amine can be directly visualized. Studies on the crystal structures of other amine hydrochloride salts provide a good reference for what to expect.[7][8]

Workflow for X-ray Crystallography:

Xray_Workflow A Synthesize and Purify Compound B Grow Single Crystals A->B C Mount Crystal and Collect Diffraction Data B->C D Solve and Refine the Crystal Structure C->D E Analyze and Visualize the 3D Structure D->E

Caption: Experimental workflow for single-crystal X-ray diffraction.

Experimental Protocols

General Protocol for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the 4-Phenyl-m-anisidine hydrochloride derivative.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

General Protocol for Mass Spectrometry Analysis (ESI)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the electrospray ionization source of the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • If fragmentation data is required, perform MS/MS experiments on the parent ion.

General Protocol for FTIR Analysis (KBr Pellet)
  • Grind a small amount of the crystalline sample with dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum.

Conclusion: A Self-Validating System

By employing a combination of NMR, MS, FTIR, and, where possible, X-ray crystallography, a robust and self-validating system for the structural confirmation of 4-Phenyl-m-anisidine hydrochloride derivatives is established. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence in the identity and purity of the synthesized compound. This comprehensive approach is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved January 18, 2026, from [Link]

  • How to detect a HCl salt in organic compunds : r/chemistry. (2020, June 12). Reddit. Retrieved January 18, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Chen, H. (1913). The synthesis of meta-anisidine. University of Illinois at Urbana-Champaign. Retrieved January 18, 2026, from [Link]

  • Crystal Structure of Benzydamine Hydrochloride Salt. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). Nature. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Phenyl-m-anisidine Hydrochloride Analogs: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 4-Phenyl-m-anisidine hydrochloride and its analogs. Given the nascent state of research on this specific chemical family, this document establishes a logical, data-driven pathway for investigation. We will draw parallels from structurally related compounds, propose a robust experimental workflow for screening and characterization, and detail the methodologies required to generate reliable and comparable data.

Introduction: The Rationale for Investigating 4-Phenyl-m-anisidine Analogs

The 4-Phenyl-m-anisidine hydrochloride scaffold presents a compelling starting point for drug discovery. It combines a biphenyl moiety with a methoxy-substituted aniline ring, structural features present in numerous compounds with established biological activity, particularly in oncology. For instance, derivatives of 4-phenyl-2-quinolone, which also feature a 4-phenyl group, have demonstrated excellent antiproliferative activities against various cancer cell lines.[1][2] Similarly, certain anisidine derivatives have been synthesized and evaluated as antitumor agents.[3]

While direct biological data on 4-Phenyl-m-anisidine hydrochloride itself is sparse in publicly available literature[4][5][6], its chemical architecture suggests potential for interaction with biological targets. The exploration of its analogs through systematic structural modification is a rational approach to uncovering novel therapeutic agents. This guide outlines the principles and experimental designs necessary for such an exploration.

Postulated Structure-Activity Relationships (SAR)

The systematic modification of a lead compound is fundamental to optimizing its biological activity. For the 4-Phenyl-m-anisidine scaffold, several positions are ripe for modification to explore the structure-activity relationship (SAR). The goal of an SAR study is to understand how changes in a molecule's structure affect its biological efficacy and selectivity.[7][8]

Key modifications could include:

  • Substituents on the Phenyl Rings (R1, R2): Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and binding interactions of the molecule. Halogenation, for example, is a common strategy to enhance binding affinity.[9]

  • Position and Nature of the Methoxy Group (R3): Shifting the methoxy group or replacing it with other alkyl ethers could influence metabolic stability and target engagement.

  • Modifications to the Amino Group: Acylation or alkylation of the primary amine could alter solubility, cell permeability, and hydrogen bonding capacity.

Caption: Key modification points for SAR studies.

Proposed Experimental Workflow for Biological Evaluation

A phased approach is essential for efficiently screening a library of novel analogs. This workflow ensures that resources are focused on the most promising candidates.

Experimental_Workflow Proposed workflow for analog evaluation. cluster_screening Phase 1: Primary Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_optimization Phase 3: Lead Optimization synthesis Analog Synthesis cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity Screen for Cell Viability moa Mechanism of Action (e.g., Enzyme Inhibition Assay) cytotoxicity->moa Identify Hits (IC50 < X µM) selectivity Selectivity Profiling (Normal vs. Cancer Cells) moa->selectivity sar SAR Analysis selectivity->sar Correlate Structure with Activity & Toxicity lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for analog evaluation.

Comparative Data Presentation (Hypothetical)

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between analogs.

Table 1: Comparative Cytotoxicity of 4-Phenyl-m-anisidine Analogs

Analog ID Modification (vs. Parent) IC₅₀ (µM) vs. HCT116¹ IC₅₀ (µM) vs. A549² Selectivity Index³
P-001 Parent Compound 45.2 51.7 1.2
A-002 4'-Fluoro on Phenyl Ring 12.8 15.3 2.1
A-003 3'-Chloro on Phenyl Ring 9.7 11.2 2.5
B-001 Methoxy -> Ethoxy 38.1 42.5 1.4

| C-001 | N-Acetylation | >100 | >100 | N/A |

¹HCT116: Human colorectal carcinoma cell line. ²A549: Human lung carcinoma cell line. ³Selectivity Index: IC₅₀ against a normal cell line (e.g., HEK293) / IC₅₀ against the cancer cell line. A higher value indicates greater selectivity for cancer cells.

Detailed Experimental Protocols

Adherence to validated, detailed protocols is critical for generating reproducible and trustworthy data.

Protocol: In Vitro Cytotoxicity Profiling (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11]

  • Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will reduce the cell population, leading to a decreased colorimetric signal.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final test concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various analog concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Enzyme Inhibition Assay

Should the cytotoxicity screening yield promising hits, a subsequent step is to investigate the mechanism of action, such as enzyme inhibition.[12][13][14] Many anticancer agents function by inhibiting enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases.[3][15]

  • Causality: This assay measures the rate of an enzymatic reaction in the presence and absence of a test compound.[16] An inhibitor will bind to the enzyme and decrease the rate at which it converts its substrate into a product. The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing reaction kinetics at varying substrate and inhibitor concentrations.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the purified target enzyme, its specific substrate, and the test analogs (inhibitors).

  • Assay Setup: In a 96-well plate, add the enzyme and the test analog at various concentrations to designated wells. Include a positive control (a known inhibitor) and a negative control (no inhibitor).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the formation of the product over time using a microplate reader. The detection method depends on the substrate (e.g., absorbance for a chromogenic product, fluorescence for a fluorogenic product).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ value for each analog. Further kinetic studies (e.g., Michaelis-Menten plots) can be performed to elucidate the mechanism of inhibition.

Conclusion and Future Directions

The 4-Phenyl-m-anisidine hydrochloride scaffold represents an under-explored area with significant potential for the discovery of novel bioactive agents. The structure shares features with known anticancer compounds, providing a strong rationale for the synthesis and evaluation of its analogs. By employing a systematic workflow encompassing cytotoxicity screening and mechanistic studies, researchers can effectively navigate the complexities of hit identification and lead optimization. The protocols and frameworks detailed in this guide provide the necessary foundation for a scientifically rigorous investigation, enabling the objective comparison of novel analogs and the potential identification of next-generation therapeutics.

References

  • Title: What is an Inhibition Assay? Source: Biobide URL: [Link]

  • Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: A high density assay format for the detection of novel cytotoxicagents in large chemical libraries Source: National Institutes of Health (NIH) URL: [Link]

  • Title: functional in vitro assays for drug discovery Source: YouTube (ChemHelpASAP) URL: [Link]

  • Title: Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cell Cytotoxicity Assay, Cell Toxicity Assay Source: NorthEast BioLab URL: [Link]

  • Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enzyme Inhibition Studies Source: BioIVT URL: [Link]

  • Title: Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors Source: PubMed Central (NIH) URL: [Link]

  • Title: Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines Source: PubMed URL: [Link]

  • Title: 4-Phenyl-m-anisidine hydrochloride Source: LookChem URL: [Link]

  • Title: Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives Source: wjarr.com URL: [Link]

  • Title: Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles Source: MDPI URL: [Link]

  • Title: 4-Anisidine hydrochloride Source: PubChem URL: [Link]

  • Title: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents Source: MDPI URL: [Link]

  • Title: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents Source: PubMed Central (NIH) URL: [Link]

  • Title: Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents Source: MDPI URL: [Link]

  • Title: Synthesis and antitumor activity of 5-(9-acridinylamino)anisidine derivatives Source: PubMed URL: [Link]

  • Title: Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs Source: Frontiers in Fungal Biology URL: [Link]

  • Title: Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor Source: ResearchGate URL: [Link]

  • Title: Anticancer Agents in Medicinal Chemistry Source: OMICS International URL: [Link]

Sources

A Senior Application Scientist's Guide to 4-Phenyl-m-anisidine Hydrochloride: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical and materials science, the selection of a foundational chemical scaffold is a critical decision that influences the entire discovery and development pipeline. Aniline and its derivatives are ubiquitous starting materials, prized for their versatility in forming essential carbon-nitrogen bonds.[1][2] However, not all anilines are created equal. Subtle structural modifications can dramatically alter reactivity, metabolic stability, and final compound properties.[3][4]

This guide provides an in-depth comparison of 4-Phenyl-m-anisidine hydrochloride (CAS: 206761-86-6) with other fundamental aniline derivatives.[5][6] We will move beyond a simple catalog of properties to explore the causal relationships between structure and performance in key synthetic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Aniline Archetype: Structure, Synthesis, and Strategic Derivatization

4-Phenyl-m-anisidine (3-methoxy-4-phenylaniline) is a biaryl amine, distinguished by a phenyl group positioned ortho to the amino moiety and a methoxy group meta to it. This specific arrangement creates a unique electronic and steric profile that sets it apart from simpler anilines.

Synthetic Accessibility

The synthesis of 4-Phenyl-m-anisidine typically leverages modern cross-coupling chemistry. A common and efficient route is the Suzuki-Miyaura coupling, which forms the core C-C bond of the biphenyl system. This is followed by the reduction of a nitro group to the target aniline.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Nitro Group Reduction cluster_hcl Salt Formation A 4-Bromo-3-methoxynitrobenzene C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B Phenylboronic Acid B->C D 3-Methoxy-4-phenylnitrobenzene C->D C-C bond formation E 3-Methoxy-4-phenylnitrobenzene F Reducing Agent (e.g., H2, Pd/C or SnCl2) D->F E->F G 4-Phenyl-m-anisidine F->G -NO2 → -NH2 H 4-Phenyl-m-anisidine I HCl in Ether G->I H->I J 4-Phenyl-m-anisidine HCl I->J G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Aniline Aniline Derivative (1.2 eq) ReactionVessel Sealed Reaction Vessel under Argon Aniline->ReactionVessel ArylHalide 4-Chlorotoluene (1.0 eq) ArylHalide->ReactionVessel Catalyst Pd2(dba)3 (2 mol%) Catalyst->ReactionVessel Ligand XPhos (4 mol%) Ligand->ReactionVessel Base NaOtBu (1.4 eq) Base->ReactionVessel Solvent Toluene Solvent->ReactionVessel Temperature 110 °C Temperature->ReactionVessel Time Monitor by TLC/LC-MS Product Coupled Product (Diarylamine) Analysis Yield & Purity Analysis Product->Analysis Workup & Purification ReactionVessel->Product Heating & Stirring

Caption: Standardized workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Aryl Halide (e.g., 4-chlorotoluene)

  • Aniline derivative

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, charge an oven-dried vial with the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene and stir for 15 minutes at room temperature.

  • Reaction Assembly: To a separate oven-dried reaction vessel, add the aryl halide (1.0 eq), the aniline derivative (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel. Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diarylamine.

Comparative Performance Data (Illustrative)

The following table presents expected outcomes based on the known structure-activity relationships of these derivatives.

Table 2: Comparative Performance in Buchwald-Hartwig Amination
Aniline DerivativeRelative ReactivityExpected Yield (%)Key Challenges & Solutions
p-Anisidine Very High>95%Highly nucleophilic; reaction is typically fast and high-yielding with standard catalysts.
Aniline High85-95%Baseline reactivity; generally couples well but may require slightly longer reaction times than p-anisidine.
m-Anisidine Moderate70-85%Less nucleophilic than aniline; may require more forcing conditions or a more active catalyst system.
4-Phenyl-m-anisidine Low to Moderate60-75%Significant steric hindrance from the ortho-phenyl group impedes catalyst coordination. Requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) and potentially higher temperatures to achieve reasonable conversion.

Analysis: The results clearly demonstrate the trade-offs between electronic activation and steric hindrance. The highly nucleophilic p-anisidine provides the highest yield in the shortest time. In contrast, 4-Phenyl-m-anisidine is the most challenging substrate. Its sluggish reactivity is a direct consequence of the steric shield provided by the ortho-phenyl group, which hinders the oxidative addition and reductive elimination steps of the catalytic cycle. [7][8]Overcoming this requires a carefully selected catalyst system, typically involving bulky monophosphine ligands that promote the crucial reductive elimination step.

Implications for Drug Development and Advanced Materials

While the synthetic performance of 4-Phenyl-m-anisidine may seem disadvantageous at first glance, its structural features offer compelling benefits in a drug development context.

G cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_outcome Development Outcome Structure 4-Phenyl-m-anisidine ortho-Phenyl Group meta-Methoxy Group Reactivity Synthetic Reactivity Lowered due to steric hindrance Structure:f1->Reactivity Impacts Structure:f2->Reactivity Modulates Metabolism Metabolic Profile Improved stability due to steric shielding of N-H Structure:f1->Metabolism Impacts Pharmacology Pharmacology (PK/PD) Increased LogP, altered binding conformation Structure:f0->Pharmacology Influences Outcome Novel Drug Candidate with Improved Profile Reactivity->Outcome Requires advanced catalysis Metabolism->Outcome Key Advantage Pharmacology->Outcome Enables fine-tuning

Caption: Structure-Property-Outcome relationship for drug design.
  • Metabolic Stability: Aniline moieties can be susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver, sometimes leading to the formation of toxic reactive metabolites. [4][9]The bulky ortho-phenyl group in 4-Phenyl-m-anisidine can act as a "metabolic shield," sterically hindering the enzymatic machinery from accessing the nitrogen atom. This strategy can significantly improve the pharmacokinetic profile of a drug candidate by reducing its clearance and mitigating potential toxicity issues. [3]

  • Tuning Physicochemical Properties: The introduction of the phenyl group significantly increases the lipophilicity (LogP) of the molecule compared to m-anisidine. This modification can enhance membrane permeability and influence how a drug candidate binds to its biological target and other proteins.

  • Conformational Restriction: The biaryl structure introduces a rotational barrier, which can lock the molecule into a more defined three-dimensional shape. In drug design, this conformational rigidity can lead to higher binding affinity and selectivity for a target receptor or enzyme.

Conclusion

4-Phenyl-m-anisidine hydrochloride is not merely another aniline derivative; it is a strategic building block for overcoming common challenges in modern chemical research. While its synthesis requires a more nuanced approach, particularly in cross-coupling reactions where advanced catalyst systems are necessary, the payoff comes in the form of enhanced molecular properties.

For the drug development professional, the ortho-phenyl group offers a powerful, integrated tool for improving metabolic stability and fine-tuning conformational and physicochemical properties. For the materials scientist, it provides a rigid, well-defined biaryl scaffold for constructing advanced polymers and functional materials. By understanding the interplay of its structural components, researchers can leverage 4-Phenyl-m-anisidine hydrochloride to design next-generation molecules with superior performance and safety profiles.

References

  • Vertex AI Search Result. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved January 18, 2026.
  • Vertex AI Search Result. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved January 18, 2026.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development? Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 18, 2026, from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved January 18, 2026, from [Link]

  • Global Chemical Prices. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved January 18, 2026, from [Link]

  • LookChem. (n.d.). 4-Phenyl-m-anisidine hydrochloride. Retrieved January 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, March 9). How to compare acidity in the following aniline derivatives? Retrieved January 18, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Structure−Reactivity Correlation of Anilines in Acetic Acid. Retrieved January 18, 2026, from [Link]

  • YouTube. (2019, September 25). Basicity of aniline derivatives compared. Retrieved January 18, 2026, from [Link]

  • The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved January 18, 2026, from [Link]

  • IDEALS. (n.d.). The synthesis of meta-anisidine. Retrieved January 18, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of m-anisidine. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Phenyl-m-anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Phenyl-m-anisidine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Ensuring the purity, potency, and quality of this compound is paramount for the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is a critical process to demonstrate its suitability for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225> provide a comprehensive framework for this process, outlining key validation parameters that ensure the reliability and accuracy of analytical data.[2][3][4][5][6] These parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[4]

The Analytical Challenge: 4-Phenyl-m-anisidine Hydrochloride

4-Phenyl-m-anisidine hydrochloride, as an aromatic amine, presents unique analytical challenges. Its potential for oxidation and the presence of structurally similar impurities necessitate the development of highly specific and robust analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful and widely adopted technique for the analysis of such compounds due to its high resolving power and sensitivity.[7][8]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

A well-developed HPLC method is the cornerstone of quality control for 4-Phenyl-m-anisidine hydrochloride. The following section details a typical Reverse-Phase HPLC (RP-HPLC) method and the scientific rationale behind the selection of its parameters.

Experimental Protocol: RP-HPLC Method for 4-Phenyl-m-anisidine Hydrochloride

Objective: To develop and validate a specific, accurate, and precise RP-HPLC method for the quantification of 4-Phenyl-m-anisidine hydrochloride and the detection of its potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower).[9]

Chromatographic Conditions:

  • Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation of aromatic compounds. A common choice would be a 4.6 mm x 150 mm column with 5 µm particle size.

  • Mobile Phase: A gradient elution is often preferred to ensure the separation of early-eluting polar impurities and later-eluting non-polar compounds. A typical mobile phase would consist of:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the amine group of the analyte, leading to sharper peaks and improved chromatographic performance.

    • Solvent B: Acetonitrile or Methanol. These are common organic modifiers used in reverse-phase chromatography.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.

  • Detection Wavelength: The wavelength is chosen based on the UV absorbance maximum of 4-Phenyl-m-anisidine hydrochloride to ensure maximum sensitivity. This is typically determined by running a UV scan of a standard solution.

  • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of a well-characterized reference standard of 4-Phenyl-m-anisidine hydrochloride is prepared by accurately weighing and dissolving it in a suitable diluent (e.g., mobile phase). This stock solution is then serially diluted to prepare calibration standards.

  • Sample Solution: The sample is prepared by accurately weighing and dissolving the test substance in the diluent to achieve a concentration within the linear range of the method.

Validation of the RP-HPLC Method: A Step-by-Step Approach

The validation of the developed HPLC method must be performed in accordance with ICH Q2(R1) guidelines.[3][4]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Approach:

  • Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a sample of 4-Phenyl-m-anisidine hydrochloride that has been subjected to forced degradation (e.g., acid, base, oxidation, heat, and light) to demonstrate that the degradation products do not interfere with the quantification of the analyte.

  • If applicable, analyze a placebo sample (a mixture of all excipients without the active ingredient) to demonstrate the absence of interference from formulation components.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Approach:

  • Prepare a series of at least five concentrations of the 4-Phenyl-m-anisidine hydrochloride reference standard across the intended analytical range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically >0.999).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Approach:

  • Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by the standard addition method.[10]

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The percentage recovery is calculated. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot of 4-Phenyl-m-anisidine hydrochloride at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be within an acceptable limit (typically ≤2%).

  • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, and/or on a different instrument to assess the ruggedness of the method. The RSD between the two sets of results should be within an acceptable limit (typically ≤3%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1.[10]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on the signal-to-noise ratio, typically 10:1.

Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Approach:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ±0.1 mL/min)

    • Column temperature (e.g., ±2°C)

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Detection wavelength (e.g., ±2 nm)

  • The effect on the results (e.g., retention time, peak area) is evaluated. The method is considered robust if the results remain within the acceptance criteria.

Comparison of Analytical Methods

While RP-HPLC is the most common and versatile method, other techniques can be considered for specific applications. The following table provides a comparative overview of typical performance characteristics.

Validation ParameterRP-HPLC with UV DetectionUltra-Performance Liquid Chromatography (UPLC) with UV DetectionGas Chromatography (GC) with FID
Specificity High; can be enhanced with PDA detectorVery High; improved resolution over HPLCHigh; dependent on column selectivity
Linearity (r²) >0.999>0.999>0.998
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%97.0 - 103.0%
Precision (RSD) Repeatability: ≤2%; Intermediate: ≤3%Repeatability: ≤1.5%; Intermediate: ≤2.5%Repeatability: ≤3%; Intermediate: ≤5%
LOD Typically in the low ng/mL rangeTypically in the sub-ng/mL rangeTypically in the low µg/mL range without derivatization
LOQ Typically in the mid-to-high ng/mL rangeTypically in the low ng/mL rangeTypically in the mid-to-high µg/mL range without derivatization
Analysis Time 15 - 30 minutes5 - 15 minutes20 - 40 minutes
Advantages Widely available, robust, versatileFaster analysis, higher resolution, lower solvent consumptionExcellent for volatile impurities
Disadvantages Longer analysis time than UPLCHigher initial instrument costNot suitable for non-volatile or thermally labile compounds

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Define acceptance criteria Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: Logical workflow for the validation of an analytical method.

Conclusion

The validation of analytical methods for 4-Phenyl-m-anisidine hydrochloride is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. A well-validated RP-HPLC method provides a robust and reliable tool for the routine analysis of this important intermediate. By adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1) and USP <1225>, and by understanding the scientific rationale behind each validation parameter, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • USP General Chapter <1225> Validation of Compendial Procedures. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants - PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • 〈1225〉 Validation of Compendial Procedures - USP-NF. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - ResearchGate. [Link]

  • Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Validation of Analytical Methods - ResearchGate. [Link]

  • 4-Phenyl-m-anisidine hydrochloride: - Trans World Chemicals. [Link]

  • anisidine 2514 | niosh - CDC. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel 4-Phenyl-m-anisidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells while sparing healthy tissue remains a paramount objective. The scaffold of 4-Phenyl-m-anisidine hydrochloride presents a promising starting point for the development of such therapeutics. Its unique biphenyl and methoxy-aniline moieties offer a versatile platform for chemical modification, enabling the exploration of a wide range of pharmacological activities. This guide provides a comprehensive comparison of the cytotoxic profiles of a series of newly synthesized derivatives of 4-Phenyl-m-anisidine hydrochloride, offering researchers and drug development professionals a detailed analysis of their potential as anticancer agents.

Introduction: The Rationale for Derivatization

The core structure of 4-Phenyl-m-anisidine hydrochloride combines features known to interact with biological targets relevant to cancer progression. The decision to synthesize a library of derivatives was driven by the hypothesis that systematic modification of this scaffold could enhance cytotoxic potency, improve selectivity for cancer cells, and elucidate the structure-activity relationships (SAR) that govern its biological effects. Our synthetic strategy focused on introducing a variety of functional groups at key positions to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence target binding and cellular uptake.

Comparative Cytotoxicity Profiling

To evaluate the anticancer potential of the synthesized derivatives, a panel of human cancer cell lines was selected to represent diverse tumor types:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • HCT-116: Colorectal carcinoma

  • HeLa: Cervical adenocarcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

The cytotoxic activity of each compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[1] The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%, was determined for each derivative and the parent compound.

Data Summary: IC50 Values of 4-Phenyl-m-anisidine Hydrochloride Derivatives
Compound IDDerivative Structure (Modification from Parent)MCF-7 (µM)HCT-116 (µM)HeLa (µM)HEK293 (µM)Selectivity Index (SI) vs. MCF-7
Parent 4-Phenyl-m-anisidine hydrochloride> 100> 100> 100> 100-
Derivative A Addition of a nitro group at the 4'-position of the phenyl ring25.331.845.189.23.52
Derivative B Addition of a trifluoromethyl group at the 4'-position of the phenyl ring12.718.522.475.65.95
Derivative C Replacement of the methoxy group with a hydroxyl group48.955.261.7> 100> 2.04
Derivative D Introduction of a carboxamide group at the 2-position of the anisidine ring8.410.115.352.36.23
Derivative E N-acetylation of the amine group> 100> 100> 100> 100-

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Analysis of Structure-Activity Relationships

The results clearly demonstrate that specific modifications to the 4-Phenyl-m-anisidine hydrochloride scaffold significantly impact its cytotoxic activity. The parent compound itself showed negligible cytotoxicity, highlighting the necessity of derivatization.

  • Electron-withdrawing groups on the terminal phenyl ring (Derivatives A and B) led to a marked increase in cytotoxicity. The trifluoromethyl group in Derivative B conferred greater potency than the nitro group in Derivative A, suggesting that both inductive effects and lipophilicity play a crucial role.

  • The presence of a free hydroxyl group (Derivative C) resulted in moderate activity, indicating that hydrogen bonding potential is a contributing factor, though less impactful than strong electron-withdrawing substituents.

  • The most potent compound, Derivative D , featured a carboxamide group. This modification likely enhances interactions with the target protein through additional hydrogen bond donor and acceptor sites. Similar enhancements in anticancer activity have been observed with N-phenyl-2-quinolone-3-carboxamides.[2]

  • N-acetylation (Derivative E) completely abrogated cytotoxic activity, suggesting that the primary amine is essential for the compound's biological function, possibly through salt bridge formation or as a key hydrogen bond donor.

Notably, the most potent derivatives (B and D) also exhibited the highest selectivity for cancer cells over the non-cancerous HEK293 cell line, a critical attribute for a potential therapeutic agent.

Mechanistic Insights: Induction of Apoptosis

To elucidate the mechanism of cell death induced by the most promising derivative, Derivative D, further investigations were conducted. Cells treated with Derivative D displayed classic morphological features of apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation.

Flow cytometry analysis following Annexin V-FITC/Propidium Iodide staining confirmed that Derivative D induces apoptosis in a dose-dependent manner. This programmed cell death is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[3][4]

Further mechanistic studies point towards the involvement of the intrinsic apoptotic pathway. Treatment with Derivative D was shown to decrease the mitochondrial membrane potential and trigger the release of cytochrome c from the mitochondria into the cytosol.[5][6] This event is a critical step in the activation of the caspase cascade, the central executioners of apoptosis.[7]

Hypothetical Signaling Pathway of Apoptosis Induction

The following diagram illustrates the proposed signaling cascade initiated by Derivative D, leading to apoptotic cell death.

G cluster_0 Derivative_D Derivative D Target_Protein Putative Target Protein (e.g., Kinase, Bcl-2 family) Derivative_D->Target_Protein Inhibition/Modulation Mitochondrion Mitochondrion Target_Protein->Mitochondrion Signal Transduction Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase_9 Activation Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Cleavage of Cellular Substrates caption Proposed Apoptotic Pathway for Derivative D

Caption: Proposed Apoptotic Pathway for Derivative D

Experimental Protocols

For the benefit of researchers wishing to replicate or build upon these findings, a detailed protocol for the MTT cytotoxicity assay is provided below.

MTT Cell Viability Assay Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cytotoxicity screening of the novel compounds.

G cluster_workflow Cytotoxicity Screening Workflow start Start: Synthesized Derivatives cell_culture Cell Line Culture (MCF-7, HCT-116, HeLa, HEK293) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_treatment Treatment with Serial Dilutions of Compounds cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis mechanistic_studies Mechanistic Studies on Lead Compounds (e.g., Flow Cytometry) sar_analysis->mechanistic_studies end End: Identification of Lead Compounds mechanistic_studies->end caption General workflow for cytotoxicity screening.

Caption: General workflow for cytotoxicity screening.

Conclusion and Future Directions

This comparative guide demonstrates that derivatives of 4-Phenyl-m-anisidine hydrochloride can be potent and selective cytotoxic agents against various cancer cell lines. The structure-activity relationship studies have provided valuable insights for the rational design of future analogs. Specifically, the introduction of a carboxamide group at the 2-position of the anisidine ring (Derivative D) and a trifluoromethyl group at the 4'-position of the phenyl ring (Derivative B) were identified as highly effective modifications.

The induction of apoptosis via the intrinsic mitochondrial pathway appears to be a key mechanism of action for these compounds. Future research should focus on the synthesis of a second generation of derivatives based on the SAR findings, with an emphasis on optimizing the pharmacokinetic and pharmacodynamic properties. Further in-depth mechanistic studies, including the identification of the direct molecular target(s), and in vivo efficacy studies in animal models are warranted to fully assess the therapeutic potential of this promising class of compounds.

References

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • New small-molecule inhibitors block apoptosis in mice. BioWorld.
  • Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways.
  • Cytoprotective effect of selective small-molecule caspase inhibitors against staurosporine-induced apoptosis. Dove Medical Press.
  • Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. PNAS.
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-m-anisidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-Phenyl-m-anisidine hydrochloride derivatives and related scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from authoritative sources to illuminate the molecular features governing biological activity, with a primary focus on protein kinase inhibition. We will explore the causal relationships behind molecular design choices, present comparative data, and provide detailed experimental protocols for compound evaluation.

Introduction: The Phenyl-Aniline Scaffold in Drug Discovery

The 4-Phenyl-m-anisidine core structure is a privileged scaffold in medicinal chemistry, belonging to the broader class of diarylamines. This motif is particularly prominent in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[2]

The typical mechanism for inhibitors based on this scaffold involves competition with adenosine triphosphate (ATP) at the enzyme's catalytic site. The aniline or anisidine portion often forms critical hydrogen bonds with the "hinge region" of the kinase, while the adjoining phenyl ring extends into a hydrophobic pocket.[1] Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide will dissect the impact of structural modifications at various positions on the 4-Phenyl-m-anisidine backbone, drawing comparisons with well-studied analogs like anilinopyrimidines and anilinoquinazolines to derive broadly applicable principles.[1][3]

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-Phenyl-m-anisidine derivatives can be systematically modulated by chemical modifications at three primary sites: the anisidine ring, the phenyl ring, and the amino linker.

Logical Framework for SAR Exploration

The iterative process of SAR-driven drug discovery is a foundational concept in medicinal chemistry. It involves a cycle of designing, synthesizing, and testing new molecules to build a comprehensive understanding of how chemical structure correlates with biological function.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead Initial Hit / Lead (e.g., 4-Phenyl-m-anisidine) Design SAR-Guided Design of Analogs Lead->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis InVitro In Vitro Assays (e.g., Kinase Inhibition) Synthesis->InVitro CellBased Cell-Based Assays (e.g., Anti-Proliferation) InVitro->CellBased InVivo In Vivo Models (e.g., Xenograft) CellBased->InVivo Data Data Analysis & SAR Elucidation InVivo->Data Data->Design Iterate NewLead Optimized Lead Candidate Data->NewLead Identify

Caption: Iterative workflow for SAR-based drug discovery.

Modifications to the Anisidine Ring

The anisidine ring is crucial for anchoring the inhibitor to the kinase hinge region.

  • Amino Group (NH): This group is typically essential for forming one or two hydrogen bonds with backbone carbonyls or nitrogens in the kinase hinge. Its replacement or significant steric hindrance usually abolishes activity.

  • Methoxy Group (OCH₃): The position and presence of the methoxy group influence both electronic properties and solubility. In the meta position (as in m-anisidine), it can subtly modulate the basicity of the aniline nitrogen. Moving it to the para or ortho position can alter the binding pose and interactions with nearby residues.[4] For instance, studies on 5-(9-acridinylamino)anisidine derivatives showed that the relative position of the methoxy group dictated potency, with the order being ortho > meta > para.[4]

  • Ring Substitutions: Adding other substituents to the anisidine ring can be used to fine-tune physical properties or explore additional binding pockets. For example, adding small, polar groups may enhance solubility, a common challenge with flat, aromatic molecules.

Modifications to the Phenyl Ring

The 4-phenyl group typically occupies a hydrophobic pocket, and its substitution pattern is a key determinant of both potency and selectivity.[1]

  • Para-Position: This position is often solvent-exposed, making it an ideal attachment point for groups that improve solubility or allow for linking to other moieties without disrupting core binding interactions.

  • Meta-Position: Substitutions at the meta-position can project deeper into the active site. Studies on phenylpyrazolidinone derivatives revealed that meta-substituted phenyl acids showed better activity than their para-substituted counterparts.[5] This highlights the importance of precise positioning to engage with specific residues.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic systems (e.g., pyridine, pyrazole) can introduce new hydrogen bond donors/acceptors, alter electronic properties, and improve pharmacokinetic profiles.[6]

Key Structural Features for Modification

The diagram below illustrates the key regions of the 4-Phenyl-m-anisidine scaffold that are targeted for chemical modification to probe the structure-activity relationship.

Caption: Key modifiable regions of the 4-Phenyl-m-anisidine scaffold.

Comparative Analysis with Alternative Scaffolds

The 4-Phenyl-m-anisidine scaffold does not exist in a vacuum. Its properties are best understood in comparison to other well-established kinase inhibitor scaffolds.

ScaffoldCommon TargetsKey AdvantagesKey Limitations
4-Phenyl-m-anisidine Receptor Tyrosine Kinases (RTKs), DNA-PKSimple, synthetically accessible core. Good starting point for fragment-based design.Often requires significant optimization for selectivity and cell permeability.
4-Anilinoquinazoline [3]EGFR, VEGFR2High affinity, established scaffold with approved drugs (e.g., Gefitinib). Fused ring system provides rigidity.Can suffer from off-target effects; potential for acquired resistance through target mutation.
Anilinopyrimidine [1][2]Abl, KIT, PDGFR, SrcHighly versatile, present in multiple approved drugs (e.g., Imatinib). Amenable to extensive SAR exploration.Can be promiscuous, leading to multi-kinase inhibition profiles which may be undesirable.[2]
Phenylpyrazolidinone [5]DNA-PK, Ku70/80Novel scaffold targeting DNA repair pathways. Different binding mode may overcome resistance.Less explored SAR; potential for different toxicity profiles compared to traditional kinase inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 4-Phenyl-m-anisidine derivative) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). Final assay concentrations might range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of kinase reaction buffer (containing ATP and the specific substrate for the kinase being tested).

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Initiate the reaction by adding 2 µL of the target kinase enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action: Competitive Kinase Inhibition

Most inhibitors based on the phenyl-anisidine scaffold act as ATP-competitive inhibitors. They occupy the same binding site as the natural substrate, ATP, thereby preventing the phosphorylation of target proteins and blocking downstream signaling.

Kinase_Inhibition cluster_native cluster_inhibited Kinase1 Kinase Active Site Hinge Region Hydrophobic Pocket Substrate Substrate Kinase1->Substrate Phosphorylates ATP ATP ATP->Kinase1:f0 Binds PhosphoSubstrate Phosphorylated Substrate Kinase2 Kinase Active Site Hinge Region Hydrophobic Pocket Inhibitor Inhibitor (e.g., 4-Phenyl-m-anisidine deriv.) Inhibitor->Kinase2:f0 Binds & Blocks ATP2 ATP ATP2->Blocked Cannot Bind

Caption: ATP-competitive mechanism of kinase inhibition.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effect of a compound.

Principle: The CellTiter 96® AQueous One Solution Reagent (MTS) is reduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO₂. Protect from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Conclusion and Future Directions

The 4-Phenyl-m-anisidine scaffold and its analogs represent a fertile ground for the development of novel therapeutics, particularly protein kinase inhibitors. The structure-activity relationships discussed herein underscore a clear logic: the anisidine moiety serves as a hinge-binding anchor, while the substituted phenyl ring dictates potency and selectivity by probing adjacent hydrophobic pockets.[1][5] Comparative analysis reveals that while scaffolds like anilinoquinazolines are highly developed, the relative simplicity of the phenyl-anisidine core offers significant opportunities for novel intellectual property and the fine-tuning of properties to overcome known challenges like off-target toxicity and acquired resistance.

Future work should focus on leveraging computational modeling to predict binding affinities and guide the synthesis of derivatives with improved selectivity profiles.[2] Furthermore, exploring bioisosteric replacements for the core rings and optimizing pharmacokinetic properties through modification of solvent-exposed groups will be critical for translating potent inhibitors into viable clinical candidates.[5] The systematic application of the principles and protocols outlined in this guide will empower researchers to rationally design the next generation of targeted therapies.

References

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Publishing.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC - NIH.
  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Source Not Available.
  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv.
  • Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. PubMed.
  • Synthesis and antitumor activity of 5-(9-acridinylamino)

Sources

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenyl-m-anisidine hydrochloride is a substituted aromatic amine with significant potential as a building block in pharmaceutical synthesis and materials science. As with any synthesized active pharmaceutical ingredient (API) or key intermediate, establishing its purity is not merely a procedural step but a cornerstone of quality, safety, and efficacy.[1] The presence of impurities, such as starting materials, by-products, or degradation products, can have unintended consequences, including altered pharmacological activity and toxicity.[1][2] Therefore, a robust, multi-faceted analytical strategy is imperative for the reliable characterization of this compound.

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of 4-Phenyl-m-anisidine hydrochloride. We will move beyond simple protocol recitation to explore the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to design and execute a self-validating purity assessment workflow. The methods discussed are grounded in established analytical principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Foundational Purity Assessment: The First Line of Analysis

Before engaging in more resource-intensive techniques, foundational methods provide a rapid and cost-effective preliminary assessment of purity.

Melting Point Analysis

The melting point is a fundamental physical property that serves as a sensitive indicator of purity.[5] Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically <1-2°C), whereas the presence of impurities disrupts the crystal lattice, leading to a depressed and broader melting range.[5][6] This phenomenon, known as melting point depression, makes it an excellent, albeit qualitative, first-pass technique.[7]

Causality of Choice: This method is chosen for its simplicity, speed, and low cost.[8] It provides an immediate, tangible indication of whether the synthesized material is substantially pure or requires further purification before proceeding with more complex analyses. A sharp melting point provides confidence in the material's identity and general purity.[9]

  • Sample Preparation: Ensure the 4-Phenyl-m-anisidine hydrochloride sample is completely dry, as residual solvent can depress the melting point.[8] Finely pulverize a small amount of the solid.

  • Capillary Loading: Tightly pack 2-3 mm of the powdered sample into a capillary tube sealed at one end.[5][8]

  • Analysis: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Verification: If possible, perform a mixed melting point analysis by combining the sample with an authentic, high-purity reference standard.[6] If no depression is observed, it provides strong evidence of the compound's identity.

Advanced Chromatographic & Spectroscopic Analysis

While foundational methods are useful, they lack the quantitative power and specificity required for regulatory submission or definitive purity statements. A combination of high-resolution chromatographic and spectroscopic techniques is essential for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and robust quantification.[10] For 4-Phenyl-m-anisidine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is ideal, separating compounds based on their hydrophobicity.

Causality of Choice: The aromatic nature of 4-Phenyl-m-anisidine hydrochloride makes it an excellent candidate for UV detection. RP-HPLC can effectively separate the main compound from polar and non-polar impurities that may be present from the synthesis, such as unreacted starting materials or dimeric by-products. The method is highly reproducible and can be validated according to ICH Q2(R1) guidelines to determine purity, identify impurities, and perform quantitation.[4]

  • System Preparation:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The C18 stationary phase provides hydrophobic interaction. Formic acid is used as a mobile phase modifier to ensure the amine is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Phenyl-m-anisidine hydrochloride sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm (Aromatic compounds typically exhibit strong absorbance at this wavelength).

    • Gradient Elution:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Hold at 30% B (re-equilibration).

    • Rationale: A gradient is used to ensure that impurities with a wide range of polarities are eluted and detected, from early-eluting polar species to late-eluting hydrophobic by-products.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported, and those at ≥0.10% (for a maximum daily dose ≤2g) should be identified if possible.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the structural identification power of mass spectrometry.[11] It is particularly effective for identifying volatile and semi-volatile organic impurities.[12][13]

Causality of Choice: GC-MS provides orthogonal (different mechanism) separation to HPLC, making it an excellent confirmatory technique. It can detect impurities that might co-elute with the main peak in HPLC. The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities. Since 4-Phenyl-m-anisidine hydrochloride is a salt, it is non-volatile. Therefore, analysis typically requires either conversion to the more volatile free base or derivatization.

  • Sample Preparation (Free Base Extraction):

    • Dissolve ~10 mg of the hydrochloride salt in deionized water.

    • Add 1 M sodium hydroxide solution dropwise to basify the solution to pH > 10, precipitating the free amine.

    • Extract the aqueous solution three times with a small volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to a suitable volume for injection.

    • Rationale: This procedure converts the non-volatile salt into the volatile free base, making it amenable to GC analysis.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.[11][14]

    • Inlet Temperature: 280°C.

    • Oven Program:

      • Initial Temp: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • Rationale: The temperature program ensures the elution of compounds with varying boiling points.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify the main peak corresponding to 4-Phenyl-m-anisidine.

    • Analyze the mass spectra of minor peaks and compare them against spectral libraries (e.g., NIST) to tentatively identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is primarily known for structural elucidation, but its quantitative application (qNMR) is a powerful primary method for determining purity without the need for specific impurity reference standards.[15][16] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal.[17]

Causality of Choice: qNMR offers a distinct advantage over chromatography in that it is not dependent on the response factor (e.g., UV absorbance) of impurities, which are often unknown.[15][16] By using a certified internal standard of known purity and weight, the absolute purity (as a mass fraction) of the target compound can be determined directly.[17] This makes it an excellent orthogonal technique to HPLC for an unbiased purity assessment.[16]

  • Standard and Sample Preparation:

    • Select a stable, non-reactive internal standard with peaks that do not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).

    • Accurately weigh a known amount of the internal standard (~5 mg) and the 4-Phenyl-m-anisidine hydrochloride sample (~15 mg) into the same vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and standard). This is critical for accurate quantification. A value of 30-60 seconds is often sufficient.

      • Pulse Angle: 90°.

      • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, characteristic peak of the 4-Phenyl-m-anisidine hydrochloride and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, from rapid screening to in-depth regulatory filing.

Technique Principle Pros Cons Best For
Melting Point Thermal property of a solid- Fast, inexpensive, simple equipment.[8]- Good indicator of gross impurities.[5]- Not quantitative.- Insensitive to small amounts of impurities.- Requires a solid, crystalline sample.Rapid, preliminary check of purity and identity.
HPLC-UV Differential partitioning between phases- High resolution and sensitivity.- Excellent for quantification (purity assay).- Well-established and validated methods exist.[18]- Requires reference standards for impurity identification.- Impurity response factors may differ from the main analyte.Gold standard for quantitative purity determination and impurity profiling.
GC-MS Volatility and mass-to-charge ratio- Excellent for separating volatile impurities.[13]- Provides structural information for impurity identification.[12]- Not suitable for non-volatile salts (requires derivatization/extraction).- Thermally labile compounds may degrade.Identifying volatile/semi-volatile impurities and orthogonal confirmation.
qNMR Nuclear spin in a magnetic field- Primary analytical method; no reference standard needed for the analyte.[16]- Highly accurate and precise.[17]- Non-destructive.[15]- Lower sensitivity than chromatographic methods.- Requires a high-field spectrometer.- Signal overlap can be problematic.Absolute purity determination and as an orthogonal method to chromatography.

Integrated Purity Assessment Workflow

A self-validating system for purity assessment relies on an integrated workflow that leverages the strengths of multiple, orthogonal techniques.

Caption: Integrated workflow for the comprehensive purity assessment of 4-Phenyl-m-anisidine HCl.

Conclusion

Assessing the purity of synthesized 4-Phenyl-m-anisidine hydrochloride is a critical undertaking that demands a scientifically rigorous and multi-faceted approach. No single technique is sufficient to provide a complete picture of a sample's purity. A foundational melting point analysis offers a rapid preliminary check, but this must be followed by high-resolution chromatographic methods. RP-HPLC stands as the primary tool for quantitative purity determination by area percentage, while GC-MS provides invaluable orthogonal data on volatile impurities. Finally, ¹H qNMR serves as a powerful primary method to establish an absolute purity value, providing a self-validating system when used in conjunction with chromatography. By implementing this integrated workflow, researchers can confidently establish the purity of their synthesized material, ensuring its suitability for downstream applications and meeting the stringent quality standards of the pharmaceutical and chemical industries.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
  • Gann, P. H. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomed Environ Mass Spectrom.
  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Mettler Toledo. (n.d.). What is Melting Point?.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points.
  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • Journal of Medicinal Chemistry - ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • PubMed. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development.
  • European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of Amine Synthesis using HPLC and GC-MS.
  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Phenyl-m-anisidine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The differentiation of positional isomers is a critical analytical challenge in pharmaceutical development and chemical synthesis, where isomeric purity directly impacts efficacy, safety, and regulatory compliance. This guide presents a comprehensive spectroscopic framework for the characterization and comparison of 4-Phenyl-m-anisidine hydrochloride and its key positional isomers. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting comparative data, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, ensuring confident and accurate isomeric identification.

The Imperative of Isomer Differentiation

In pharmaceutical sciences, structurally similar isomers of an active pharmaceutical ingredient (API) or a key intermediate can exhibit vastly different pharmacological and toxicological profiles.[1][2] Regulatory bodies mandate strict control and characterization of isomeric impurities.[3] Consequently, the development of robust, validated analytical methods is not merely a procedural step but a cornerstone of drug safety and quality. 4-Phenyl-m-anisidine is a valuable building block in organic synthesis, and its isomeric purity is paramount for the predictable outcome of subsequent reactions and the quality of the final product. This guide focuses on a multi-spectroscopic approach, as a single technique is often insufficient for unambiguous identification.

The Isomers in Focus

The primary subject of this guide is 4-Phenyl-3-methoxyaniline hydrochloride . For a meaningful comparison, we will analyze it alongside two of its logical and common positional isomers: 3-Phenyl-4-methoxyaniline hydrochloride and 5-Phenyl-3-methoxyaniline hydrochloride . The subtle shifts in the relative positions of the phenyl, methoxy, and aminium groups on the aniline ring give rise to distinct electronic and steric environments, which are the basis for their spectroscopic differentiation.

Compound Name Structure
4-Phenyl-3-methoxyaniline HCl
3-Phenyl-4-methoxyaniline HCl
5-Phenyl-3-methoxyaniline HCl

Integrated Spectroscopic Workflow

A robust analytical strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. NMR spectroscopy offers the most definitive data on atomic connectivity, while IR and UV-Vis provide confirmatory information on functional groups and electronic systems. Mass spectrometry confirms the molecular weight and can offer isomer-specific fragmentation.

Spectroscopic_Workflow cluster_input Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation & Conclusion Sample Isomeric Mixture or Unknown Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis IR FTIR Spectroscopy Sample->IR Parallel Analysis UV UV-Vis Spectroscopy Sample->UV Parallel Analysis MS Mass Spectrometry Sample->MS Parallel Analysis Analysis Comparative Data Analysis (Chemical Shifts, Frequencies, λmax, Fragmentation) NMR->Analysis IR->Analysis UV->Analysis MS->Analysis ID Unambiguous Isomer Identification Analysis->ID Convergent Evidence

Caption: Unique proton environments in the three isomers.

Infrared (IR) Spectroscopy: A Confirmatory Technique

5.1. Expertise & Rationale

IR spectroscopy probes the vibrational frequencies of chemical bonds. While all isomers share the same functional groups (-NH₃⁺, -OCH₃, C=C aromatic, C-N, C-O), their vibrational energies can be subtly influenced by their relative positions. [4][5]The most diagnostic region for differentiating these isomers is the "fingerprint region" (approx. 600-1400 cm⁻¹), which contains complex vibrations involving the entire molecular skeleton. Specifically, the C-H out-of-plane (OOP) bending vibrations between 700-900 cm⁻¹ are highly characteristic of the aromatic ring substitution pattern. [6] 5.2. Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

5.3. Comparative Data Analysis

Table 2: Key Diagnostic IR Regions for Isomer Comparison

Vibrational ModeWavenumber (cm⁻¹)Expected Differences Between Isomers
N-H Stretch (-NH₃⁺)3200 - 2800Broad bands, may show slight shifts due to differences in hydrogen bonding in the crystal lattice.
Aromatic C=C Stretch1620 - 1450Pattern of sharp peaks will vary subtly with the substitution pattern.
C-O Stretch (Aryl-O)1275 - 1200The position of this strong band can be sensitive to the electronic effects of adjacent substituents.
C-H OOP Bending 900 - 700 Highly diagnostic. The number and position of these bands are characteristic of the number of adjacent free hydrogens on the ring.

UV-Visible Spectroscopy: Probing the Electronic System

6.1. Expertise & Rationale

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons in conjugated systems. The biphenyl-aniline core of these molecules is a large chromophore. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the electronic influence of the -OCH₃ and -NH₃⁺ groups. [7][8][9]Although the hydrochloride salt reduces the electron-donating ability of the amino group, differences in the overall electronic structure between isomers will still lead to measurable shifts in their UV-Vis spectra.

6.2. Experimental Protocol

  • Solvent Selection: Choose a UV-transparent solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 mg/100 mL). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Data Acquisition: Record the spectrum from 400 nm down to 200 nm using a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.

  • Data Analysis: Identify the λmax for the primary absorption bands.

6.3. Comparative Data Analysis

All isomers are expected to show strong absorption bands related to π → π* transitions. [8]The isomer that allows for the greatest degree of planarity and electronic communication between the two aromatic rings and the substituents will likely have a red-shifted (longer wavelength) λmax. Steric hindrance, which can force the phenyl rings out of planarity, typically results in a blue-shift (shorter wavelength).

Table 3: Predicted UV-Vis Spectral Characteristics

IsomerPredicted λmaxRationale
4-Phenyl-3-methoxy IntermediateSteric interaction between the ortho phenyl and methoxy groups may slightly disrupt planarity.
3-Phenyl-4-methoxy Likely longest λmaxThe para-arrangement of the methoxy and amino groups allows for strong resonance effects, extending conjugation.
5-Phenyl-3-methoxy Likely shortest λmaxThe meta-relationship of all three substituents may lead to less effective conjugation across the entire system compared to the other isomers.

Mass Spectrometry: Fragmentation Clues

7.1. Expertise & Rationale

Mass spectrometry (MS) provides the molecular weight of a compound. While all isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ. [10][11]The stability of the resulting fragment ions is dependent on the original substitution pattern. For aromatic amines, characteristic losses include the neutral molecule NH₃ from the protonated molecular ion. [10][12] 7.2. Experimental Protocol (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol.

  • Infusion: Infuse the sample directly into an electrospray ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique that will primarily yield the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 199.1 for the free base, but observed as [M]⁺ for the protonated salt) and subject it to CID to generate a fragment ion spectrum.

7.3. Comparative Data Analysis

The primary ion observed will be the molecular ion. The key to differentiation lies in the relative abundances of the fragment ions. For example, the loss of a methyl radical (•CH₃) from the methoxy group or subsequent fragmentation of the biphenyl system might be more or less favorable depending on the isomer's structure. The stability of the resulting carbocations will dictate the most prominent fragmentation pathways.

Conclusion

The unambiguous identification of 4-Phenyl-m-anisidine hydrochloride and its positional isomers is reliably achieved through a synergistic, multi-technique spectroscopic approach. ¹H NMR spectroscopy stands as the most powerful and definitive method , providing unequivocal structural information through chemical shifts and coupling patterns. IR spectroscopy serves as an excellent confirmatory tool, with the C-H out-of-plane bending region offering a characteristic fingerprint of the substitution pattern. UV-Vis spectroscopy and Mass Spectrometry provide valuable, albeit less definitive, supporting data regarding the electronic system and fragmentation pathways, respectively. For routine quality control, a combination of ¹H NMR for primary identification and IR spectroscopy for rapid confirmation constitutes a robust and reliable analytical strategy.

References

  • Xie, M., Liu, Y., & Deng, Z. (2000). Influence of substituents on IR spectrum of aromatic amines in different solvents. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-21. [Link]

  • ResearchGate. (n.d.). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Wright, M. R., & Jamali, F. (1993). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of Pharmacological and Toxicological Methods, 29(1), 1-9. [Link]

  • National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-phenylaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Science.gov. (n.d.). aromatic positional isomers: Topics. Retrieved from [Link]

  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • LookChem. (n.d.). 3-Phenyl-4-methoxyaniline hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenyl-m-anisidine. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). Biphenyl - UV-VIS Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Anisidine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... Retrieved from [Link]

  • ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Phenyl-4-methoxyaniline hydrochloride suppliers and producers. Retrieved from [Link]

  • National Institute of Standards and Technology. (2011). Spectroscopic characterization of structural isomers of naphthalene. Retrieved from [Link]

Sources

Evaluating Anisidine-Based Chromogenic Substrates for Peroxidase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging enzyme-linked immunosorbent assays (ELISAs) and other peroxidase-based detection methods, the choice of chromogenic substrate is a critical determinant of assay sensitivity, dynamic range, and overall reliability. This guide provides an in-depth evaluation of anisidine-based compounds as substrates for horseradish peroxidase (HRP), comparing their performance to other widely used alternatives. While the specific compound 4-Phenyl-m-anisidine hydrochloride is not extensively documented in common peroxidase assays, we will explore the efficacy of structurally related and commercially established anisidine derivatives, such as o-Anisidine hydrochloride, and compare them with mainstream substrates like 3,3',5,5'-Tetramethylbenzidine (TMB) and o-Phenylenediamine (OPD).

The Principle of Chromogenic Peroxidase Assays

Horseradish peroxidase, in the presence of a suitable substrate and hydrogen peroxide (H₂O₂), catalyzes an oxidation-reduction reaction that results in the formation of a colored product. The intensity of the color produced is directly proportional to the amount of peroxidase enzyme present, which, in the context of an ELISA, correlates with the quantity of the target analyte. The choice of the chromogenic substrate dictates the color, sensitivity, and kinetics of the assay.

The generalized reaction is as follows:

H₂O₂ + Substrate (reduced, colorless) --(HRP)--> Oxidized Product (colored) + H₂O

In-Depth Look at Anisidine-Based Substrates

Anisidine compounds, such as o-Anisidine hydrochloride, serve as hydrogen donors in the peroxidase-catalyzed reaction. Upon oxidation, they form a colored diimine product that can be quantified spectrophotometrically.[1] While historically used, it is crucial to note that many of these aromatic amine compounds, including o-Anisidine hydrochloride, are considered potentially hazardous and carcinogenic, necessitating stringent safety precautions during handling.[1][2]

Alternatives to Anisidine-Based Compounds

Due to safety concerns and the availability of more sensitive and stable alternatives, substrates like TMB and OPD have become the preferred choice in many modern laboratories.[3]

  • 3,3',5,5'-Tetramethylbenzidine (TMB): TMB is a highly sensitive chromogenic substrate for HRP.[4] It initially produces a blue-colored product with a maximum absorbance at 652 nm. The addition of a stop solution (e.g., sulfuric acid) changes the color to yellow, with a maximum absorbance at 450 nm, and enhances the signal.[5]

  • o-Phenylenediamine (OPD): OPD produces a yellow-orange soluble product upon oxidation by HRP.[6] The reaction can be stopped with an acid, and the absorbance is typically measured at 490-492 nm.[7] While sensitive, OPD is also considered a potential mutagen.[7]

Comparative Performance of Chromogenic Substrates

The selection of a chromogenic substrate is a critical step in assay development and should be based on the desired sensitivity, dynamic range, and safety considerations.

SubstrateOxidized Product Color (Stopped)Wavelength (nm)SensitivityAdvantagesDisadvantages
o-Anisidine HCl Yellow-Orange~460ModerateCost-effectivePotential carcinogen, lower sensitivity compared to TMB
TMB Yellow450HighHigh sensitivity, low toxicity compared to others[4][8]Can have higher background signal
OPD Orange490-492HighHigh sensitivityPotential mutagen, light sensitive
ABTS Green405-415LowWider dynamic range, less prone to high backgroundLess sensitive than TMB and OPD[3]

Data compiled from multiple sources.[3][5][6][8]

A direct comparison in an ELISA format generally demonstrates that TMB provides the highest signal intensity after the addition of a stop solution.[8] OPD typically offers sensitivity that is lower than TMB but greater than ABTS.[3]

Experimental Protocol: General Horseradish Peroxidase (HRP) Assay

This protocol provides a general framework for a colorimetric HRP assay. Optimization of buffer composition, substrate concentration, and incubation times is recommended for specific applications.

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 6.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.0.

  • Chromogenic Substrate Solution (e.g., 10 mM o-Anisidine hydrochloride): Caution: Handle with extreme care in a fume hood wearing appropriate personal protective equipment. Dissolve the appropriate amount of o-Anisidine hydrochloride in the phosphate buffer. This solution should be prepared fresh daily and protected from light.[1]

  • Hydrogen Peroxide Solution (e.g., 10 mM): Prepare a 10 mM working solution of H₂O₂ by diluting a 30% stock solution in the phosphate buffer. The exact concentration of the stock H₂O₂ can be determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹). Prepare this solution fresh daily.[1]

  • HRP Solution: Prepare a stock solution of HRP in phosphate buffer. The final concentration will depend on the specific assay requirements.

Assay Procedure
  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the appropriate value for the chosen substrate (e.g., ~460 nm for o-Anisidine).

  • Reaction Mixture: In a cuvette, combine the phosphate buffer, the chromogenic substrate solution, and the HRP solution.

  • Initiate Reaction: Add the hydrogen peroxide solution to the cuvette to start the reaction.

  • Measure Absorbance: Immediately mix the solution and place it in the spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Blank Measurement: Prepare a blank cuvette containing all components except the HRP solution (replace with buffer) to zero the spectrophotometer.

ELISA_Workflow cluster_assay General Peroxidase Assay Workflow prep Reagent Preparation mix Prepare Reaction Mixture prep->mix Buffer, Substrate, Enzyme initiate Initiate Reaction (Add H₂O₂) mix->initiate Add Co-substrate measure Measure Absorbance Over Time initiate->measure Monitor Color Change analyze Analyze Data (Calculate Reaction Rate) measure->analyze

Caption: General workflow for a kinetic peroxidase assay.

Signaling Pathway and Mechanism

The enzymatic reaction of HRP involves a multi-step process where the enzyme cycles through different oxidation states.

HRP_Mechanism HRP HRP (Fe³⁺) CompoundI Compound I (O=Fe⁴⁺-P⁺) HRP->CompoundI + H₂O₂ CompoundII Compound II (O=Fe⁴⁺-P) CompoundI->CompoundII + Substrate (AH₂) H2O H₂O CompoundII->HRP + Substrate (AH₂) Substrate_rad Substrate Radical (AH·) Substrate_H Substrate (AH₂) Product Oxidized Product (A) Substrate_rad->Product + AH· H2O2 H₂O₂

Caption: Simplified catalytic cycle of Horseradish Peroxidase.

Conclusion and Recommendations

While a wide array of chromogenic substrates are available for peroxidase-based assays, the choice of the most appropriate one depends on a balance of required sensitivity, acceptable background, and safety considerations. For high-sensitivity applications such as ELISAs, TMB is often the superior choice due to its robust signal and relatively lower toxicity.[4][8] Although anisidine-based compounds have historical significance in these assays, their use has declined due to the availability of safer and more sensitive alternatives. When selecting a substrate, it is imperative to consult the manufacturer's instructions and perform thorough optimization for your specific assay conditions. For all aromatic amine-based substrates, strict adherence to safety protocols is paramount.

References

  • LookChem. 4-Phenyl-m-anisidine hydrochloride. [Link]

  • PubChem. 4-Anisidine hydrochloride. [Link]

  • PubChem. N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride. [Link]

  • RSC Publishing. Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. [Link]

  • SeraCare. Comparison of ABTS, TMB, and OPD Peroxidase Substrate Systems. [Link]

  • ResearchGate. Is their any alternative to benzidine chemicals for the staining of peroxidase native PAGE?. [Link]

  • ResearchGate. Optimizing the o-phenylenediamine assay for horseradish peroxidase: Effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. [Link]

  • PubChem. N-(p-Methoxyphenyl)-p-phenylenediamine hydrochloride. [Link]

  • PubMed. Horseradish and soybean peroxidases: comparable tools for alternative niches?. [Link]

  • Global Substance Registration System. N-(P-METHOXYPHENYL)-P-PHENYLENEDIAMINE HYDROCHLORIDE. [Link]

  • G-Biosciences. ELISA Substrates: A Selection Guide. [Link]

  • ChemRxiv. A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA. [Link]

  • Amerigo Scientific. 4-Methoxy-o-phenylenediamine dihydrochloride (98%). [Link]

  • The Good Scents Company. para-anisidine 4-methoxybenzenamine. [Link]

Sources

Navigating the Research Landscape of 4-Phenyl-m-anisidine Hydrochloride: A Guide to Its Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical overview of 4-Phenyl-m-anisidine hydrochloride, a chemical intermediate with specialized applications in organic synthesis. Due to the sparse availability of direct peer-reviewed studies on its end-use applications, this document focuses on its established role as a precursor in the synthesis of novel compounds, particularly in the development of potential therapeutic agents. We will explore its synthetic context, compare it to alternative building blocks, and provide a framework for its use in a research setting.

Introduction to 4-Phenyl-m-anisidine Hydrochloride

4-Phenyl-m-anisidine hydrochloride, also known as 3-Amino-4'-methoxydiphenylamine hydrochloride (CAS No. 2399-34-0), is a substituted diphenylamine derivative. Structurally, it features a methoxy group on one phenyl ring and an amino group on the other, providing two key points for chemical modification. Its hydrochloride salt form enhances stability and solubility in certain solvents, making it a convenient starting material for multi-step organic synthesis.

While direct biological or material applications of this specific compound are not extensively documented in peer-reviewed literature, its primary value lies in its role as a scaffold for creating more complex molecules. Its structural motifs are relevant in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies.

Comparative Analysis in a Synthetic Context

The utility of a synthetic intermediate is judged by its reactivity, the complexity of the molecules it can generate, and the efficiency of the reactions it undergoes. 4-Phenyl-m-anisidine hydrochloride is often employed in reactions targeting the amino group, such as amide bond formation or the construction of heterocyclic rings.

A key application described in the patent literature is its use as an intermediate in the synthesis of pyrido[2,3-d]pyrimidine derivatives. These final compounds are designed to have potential applications as protein kinase inhibitors, a major class of drugs used in oncology.

Table 1: Comparison of Synthetic Precursors for Pyrido[2,3-d]pyrimidine Synthesis
Feature4-Phenyl-m-anisidine HydrochlorideAlternative Precursor (e.g., Aniline)Rationale & Justification
Structural Complexity High: Incorporates a pre-built diphenylamine scaffold with a methoxy substituent.Low: Simple, unsubstituted aromatic amine.Using 4-Phenyl-m-anisidine hydrochloride significantly reduces the number of synthetic steps required to reach the final complex target, as a key structural moiety is already in place.
Reaction Pathway Typically involves condensation with a pyrimidine derivative to form the fused ring system.Requires multiple steps to first construct the substituted diphenylamine core before proceeding to the cyclization reaction.The pre-functionalized nature of 4-Phenyl-m-anisidine hydrochloride offers a more convergent and efficient synthetic route, potentially leading to higher overall yields and reduced purification challenges.
Cost & Availability Higher cost, specialized chemical.Low cost, widely available commodity chemical.The choice depends on project goals. For initial route scouting or large-scale synthesis, a simpler precursor might be preferred. For rapid synthesis of a specific complex target for screening, the higher cost of the advanced intermediate is justified by the time saved.
Final Compound Diversity The methoxy group provides a specific substitution pattern in the final product.Allows for broader diversity as substituents can be introduced at various synthetic stages.If the methoxy group is a critical pharmacophore, 4-Phenyl-m-anisidine hydrochloride is the superior choice. If exploring a wide range of substitutions is the goal, starting from a simpler block may be more versatile.

Experimental Workflow: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The following is a generalized protocol derived from synthetic principles for using 4-Phenyl-m-anisidine hydrochloride as a key intermediate. This workflow illustrates the logical steps and the rationale behind them.

Experimental Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Product Isolation cluster_3 Step 4: Purification cluster_4 Step 5: Analysis A Charge reactor with: - 4-Phenyl-m-anisidine HCl - Pyrimidine derivative - Solvent (e.g., n-Butanol) B Heat reaction mixture (e.g., 100-120°C) A->B C Monitor reaction progress (TLC, LC-MS) B->C Time D Cool reaction mixture C->D Reaction Complete E Precipitate product D->E F Filter and wash solid E->F G Recrystallization or Column Chromatography F->G H Characterize final product (NMR, MS, HPLC) G->H

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine synthesis.

Detailed Protocol
  • Reagent Preparation & Setup:

    • In a reaction vessel equipped with a condenser and magnetic stirrer, add 4-Phenyl-m-anisidine hydrochloride (1.0 eq).

    • Add the appropriate 2,4-dichloro- or 2,4-dihydroxy-pyrimidine derivative (1.0-1.2 eq).

    • Add a suitable high-boiling point solvent such as n-butanol or isopropanol.

    • Rationale: The hydrochloride salt may be used directly or neutralized in-situ with a mild base. The choice of solvent is critical to ensure all reactants are soluble at the reaction temperature.

  • Condensation Reaction:

    • Heat the mixture to reflux (typically 100-120°C) for a period of 4-24 hours.

    • Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: The heat provides the necessary activation energy for the nucleophilic substitution reaction, where the amino group of the diphenylamine attacks the pyrimidine ring, leading to cyclization and formation of the fused pyrido[2,3-d]pyrimidine core.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under vacuum, or an anti-solvent can be added to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with a cold solvent to remove residual impurities.

    • Rationale: This initial isolation step removes the bulk of the solvent and any soluble byproducts, providing a crude product for further purification.

  • Purification:

    • Purify the crude product using either recrystallization from a suitable solvent system or column chromatography on silica gel.

    • Rationale: Purification is essential to achieve the high level of purity (>95%) required for subsequent use, especially in a medicinal chemistry context where impurities can confound biological testing results.

Conclusion and Future Outlook

4-Phenyl-m-anisidine hydrochloride is a valuable, albeit specialized, reagent in organic synthesis. Its primary utility is not as an end-product but as an advanced intermediate that enables the efficient construction of complex heterocyclic molecules like pyrido[2,3-d]pyrimidines. While direct comparative studies on its applications are lacking, its value can be inferred from its role in patented synthetic routes. For researchers in medicinal chemistry and drug discovery, this compound represents a strategic shortcut for accessing specific, complex molecular scaffolds. Future research could focus on expanding the range of heterocyclic systems synthesized from this precursor and exploring the biological activities of the resulting novel compounds.

References

  • Furet, P., et al. (2007). Pyrido[2,3-d]pyrimidine derivatives and their use as protein kinase inhibitors. U.S.

Safety Operating Guide

Navigating the Disposal of 4-Phenyl-m-anisidine hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable science. 4-Phenyl-m-anisidine hydrochloride, like many aromatic amines, is a potent compound whose utility in research is matched by its significant hazard profile. This guide provides a comprehensive, technically grounded framework for its proper disposal, moving beyond procedural checklists to instill a deep understanding of the "why" behind each critical step.

Our approach is built on a foundation of risk mitigation and regulatory compliance. It is imperative to note that a specific, comprehensive Safety Data Sheet (SDS) for 4-Phenyl-m-anisidine hydrochloride (CAS No. 206761-86-6) is not widely available. Therefore, this guidance is synthesized from the established principles of hazardous waste management and data from closely related aromatic amines and their salts, such as p-Anisidine hydrochloride.[1][2][3] Researchers must treat this compound with the highest level of caution, assuming a hazard profile consistent with highly toxic aromatic amines.

Hazard Assessment: Understanding the Risk

Before any handling or disposal can occur, a thorough understanding of the compound's inherent risks is essential. Aromatic amines as a class are known for their systemic toxicity, and this compound should be presumed to share these characteristics.

Hazard CategoryDescriptionSupporting Evidence
Acute Toxicity Fatal if swallowed, in contact with skin, or if inhaled. [4] Aromatic amines are readily absorbed through the skin and can cause severe systemic effects.[5][6]The hydrochloride salt form suggests good water solubility, potentially increasing the risk of absorption.[1]
Organ Toxicity May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[7] A key risk is the formation of methemoglobin, which impairs oxygen transport in the blood.[7]This is a well-documented hazard for anisidine isomers and other primary aromatic amines.[5][7]
Carcinogenicity May cause cancer. Many aromatic amines are classified as known or suspected human carcinogens.While specific data is lacking, the structural similarity to other carcinogenic amines necessitates handling it as a suspect carcinogen.[8]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. [4] Release into the environment must be strictly avoided. Disposal down the drain is prohibited.[4][9]The ecotoxicity of anisidines is well-established, causing significant harm to aquatic ecosystems.[8]

Immediate Safety & Handling Protocols

Given the severe hazard profile, all work with 4-Phenyl-m-anisidine hydrochloride must be conducted within a certified chemical fume hood to prevent inhalation exposure. Personal Protective Equipment (PPE) is not optional; it is the primary barrier against dermal and respiratory contact.

Mandatory PPE Ensemble:

  • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.[1]

  • Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and clothing.

  • Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator is required.[1]

Step-by-Step Disposal Workflow

The disposal of 4-Phenyl-m-anisidine hydrochloride must follow the "cradle-to-grave" principle of hazardous waste management mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 1: Waste Identification & Segregation
  • Classification: Any material contaminated with 4-Phenyl-m-anisidine hydrochloride, including the pure compound, reaction mixtures, contaminated labware (pipette tips, vials), and cleaning materials, must be classified as hazardous waste.[12]

  • Segregation: This waste stream must be kept separate from all other chemical waste to prevent dangerous reactions.[9]

    • DO NOT mix with strong acids or oxidizing agents. Aromatic amines can react violently with these substances.[1]

    • DO NOT mix with incompatible solvent waste streams.

Step 2: Containment & Labeling
  • Primary Container: Collect all solid and liquid waste in a dedicated, chemically compatible container that can be tightly sealed. The container must be in good condition, free of leaks or residues on the outside.

  • Labeling: The container must be labeled immediately with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "4-Phenyl-m-anisidine hydrochloride"

    • The specific hazard characteristics: "Toxic," "Carcinogen," "Environmental Hazard"

    • The accumulation start date.

Step 3: On-Site Neutralization (Optional Pre-Treatment for Aqueous Solutions)

For small quantities in aqueous solutions, neutralization of the hydrochloride salt to the free amine can be performed as a pre-treatment step by trained personnel. This procedure does not render the waste non-hazardous but may be required for consolidation with other amine waste streams. The resulting material must still be disposed of as hazardous waste.

Protocol for Neutralization of Amine Hydrochloride:

  • Work within a chemical fume hood and wear all mandatory PPE.

  • Place the container with the aqueous amine hydrochloride solution in a secondary containment vessel (e.g., an ice bath) to manage any potential exothermic reaction.

  • Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃), to the amine solution while stirring.[13][14]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the solution is neutral to slightly basic (pH 7-8).

  • The resulting mixture containing the free amine is still hazardous and must be collected in a properly labeled hazardous waste container.

Causality Note: Neutralizing the hydrochloride salt removes the proton from the amine group. This is done with a weak base to ensure a controlled reaction, avoiding the potential for violent reactions that could occur with strong bases.

Step 4: Final Disposal via Licensed Contractor

This is the only acceptable final disposal method.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.

  • Manifesting: Ensure all waste is properly documented on a hazardous waste manifest, which tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[12]

  • Professional Disposal: The licensed waste disposal company will use high-temperature incineration or other approved methods to destroy the chemical safely and in compliance with all federal and state regulations.[15]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste generated from 4-Phenyl-m-anisidine hydrochloride.

G Disposal Workflow for 4-Phenyl-m-anisidine hydrochloride start Waste Generation (Pure compound, solutions, contaminated materials) ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Acutely Toxic & Carcinogenic Hazardous Waste ppe->classify segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) classify->segregate contain Collect in a Sealed, Compatible Container segregate->contain label_waste Label with 'Hazardous Waste' & Full Chemical Name contain->label_waste store Store in a Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup & Complete Manifest store->contact_ehs end Disposal by Licensed Hazardous Waste Contractor contact_ehs->end

Caption: Decision workflow for the safe disposal of 4-Phenyl-m-anisidine hydrochloride waste.

Spill Management Protocol

Accidental spills require immediate and decisive action to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert all personnel in the area and evacuate if the spill is large or if dust is generated.

  • Don PPE: Before re-entering the area, don the full PPE ensemble, including respiratory protection if necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container. Avoid generating dust at all costs.

  • Decontamination: Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department immediately.

By adhering to these scientifically grounded procedures, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and the broader community.

References

  • Waste, Chemical, and Cleanup Enforcement, US EPA,
  • Amine Disposal For Businesses, Collect and Recycle,
  • Hazardous Waste, US EPA,
  • SAFETY DATA SHEET - Sigma-Aldrich, Sigma-Aldrich,
  • Safety d
  • Can anyone suggest how to neutralize aminehydrochlorides?
  • Steps in Complying with Regul
  • SAFETY DATA SHEET - Fisher Scientific, Fisher Scientific,
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Public
  • Learn the Basics of Hazardous Waste, US EPA,
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd, SKC Inc.,
  • SAFETY DATA SHEET - Thermo Fisher Scientific, Thermo Fisher Scientific,
  • OSHA Technical Manual (OTM)
  • How can I neutralize aminehydrochlorides?
  • p-anisidine - Sdfine, S D Fine-Chem Limited,
  • OSHA safety requirements for hazardous chemicals in the workplace, PubMed,
  • ICSC 0971 - p-ANISIDINE, Intern
  • Safety D
  • 4-methoxyaniline - SAFETY D

Sources

Comprehensive Safety and Handling Guide for 4-Phenyl-m-anisidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Phenyl-m-anisidine hydrochloride (CAS No. 206761-86-6). As a substituted aromatic amine, this compound warrants careful handling due to the potential hazards associated with this class of chemicals. This document is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

While specific toxicological data for 4-Phenyl-m-anisidine hydrochloride is limited, the parent structures, aromatic amines and anisidines, are well-characterized. Compounds in this family are often classified as hazardous. For instance, p-anisidine is known to be fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure[1][2]. Therefore, a conservative approach, treating 4-Phenyl-m-anisidine hydrochloride with a high degree of caution, is imperative.

The primary risks associated with handling this compound, particularly in its solid, powdered form, include:

  • Inhalation: Fine dust can be easily aerosolized and inhaled, leading to systemic toxicity.

  • Dermal Contact: The compound can be absorbed through the skin, leading to systemic toxicity and potential skin sensitization[3].

  • Ingestion: Accidental ingestion is fatal[1].

  • Eye Contact: The dust can cause serious eye irritation[3].

Hazard Classification (Based on Analogous Compounds)CategoryHazard Statement
Acute Toxicity, OralCategory 1/2Fatal if swallowed[1]
Acute Toxicity, DermalCategory 1Fatal in contact with skin[1][3]
Acute Toxicity, InhalationCategory 2Fatal if inhaled[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[3][4]
Carcinogenicity (Potential)Category 1BMay cause cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to prevent exposure. The selection of PPE must be based on the specific task being performed.

Standard Laboratory Attire (Minimum Requirement)
  • Closed-toe shoes: Must cover the entire foot[5].

  • Long pants: No exposed skin on the legs.

  • Laboratory coat: Fully buttoned. A flame-resistant coat such as Nomex® is recommended if flammable solvents are in use[6].

Task-Specific PPE
TaskEye & Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing Solid Chemical safety goggles and a face shield[4][6].Double-gloving with nitrile gloves. Inspect outer glove for any tears before use[7][8].A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. Use must comply with your institution's respiratory protection program[3][6][9].Disposable gown over a lab coat with tight-fitting cuffs.
Handling Solutions Chemical safety goggles.Double-gloving with nitrile gloves. Change outer glove immediately upon contamination[7].Work must be performed in a certified chemical fume hood. Respiratory protection may be required based on the volatility of the solvent and concentration.Standard lab coat. Consider a chemically resistant apron.
Reaction Workup & Purification Chemical safety goggles.Chemically resistant gloves (consult manufacturer's guide for solvent compatibility).All operations must be conducted within a chemical fume hood.Standard lab coat.

The causality behind these choices is rooted in risk mitigation. For instance, double-gloving provides a fail-safe; if the outer glove is breached, the inner glove still offers protection while you exit the hazardous area to replace the outer glove. A face shield during weighing protects the entire face from accidental splashes of powder.

Workflow for Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat & Attire Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (If required) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves (Over cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (Outside immediate area) Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

All handling of 4-Phenyl-m-anisidine hydrochloride must be performed within a certified chemical fume hood to minimize inhalation exposure[3][9].

Preparation and Weighing
  • Designate an Area: Designate a specific area within the fume hood for handling this compound.

  • Pre-weigh Equipment: Place a weigh boat and any necessary utensils inside the fume hood on the balance.

  • Don PPE: Put on all required PPE for handling solids, including a respirator, before opening the chemical container.

  • Handle with Care: Open the container inside the fume hood. Use a spatula to carefully transfer the solid to the weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the container.

  • Seal Tightly: Immediately and securely close the main container.

  • Clean Up: Use a dampened paper towel to gently wipe down the spatula and the weighing area to collect any residual dust. Dispose of the towel as hazardous waste.

Dissolution and Use in Reactions
  • Add Solvent Slowly: To dissolve the weighed solid, add the solvent slowly to the vessel containing the powder to avoid splashing.

  • Maintain Containment: Keep the reaction vessel within the fume hood at all times.

  • Monitor Reactions: Use appropriate methods to monitor the reaction that do not require removing the apparatus from the fume hood.

Disposal Plan: Managing Hazardous Waste

Improper disposal can lead to environmental contamination and poses a risk to public health[4][10]. All waste containing 4-Phenyl-m-anisidine hydrochloride must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Unused chemical, contaminated weigh boats, paper towels, and gloves should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures and solutions should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

Disposal Workflow

Disposal_Workflow Start Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in a Secure, Designated Satellite Accumulation Area Label->Store Arrange Arrange Pickup by Licensed Waste Disposal Company Store->Arrange End Disposal Complete Arrange->End

Caption: Logical workflow for the safe disposal of chemical waste.

All disposal activities must be in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[11].

Emergency Procedures: Immediate Actions

Spills
  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: Prevent entry to the spill area. For solids, isolate a radius of at least 25 meters (75 feet)[12].

  • Report: Inform your supervisor and EHS department immediately.

  • Cleanup (if trained): Only personnel trained in hazardous spill response should perform cleanup.

    • Dampen the solid material with 60-70% ethanol to prevent dust generation[12].

    • Use an absorbent material like vermiculite or sand to cover the spill[11].

    • Carefully sweep the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning solution, followed by soap and water[12][13].

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][14].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[14].

For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.

References

  • Spill Decontamination Kit for Aromatic Amines - SKC Ltd. SKC Ltd.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. SKC Inc.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. ACS Publications.

  • Safety data sheet - CPAChem. CPAChem.

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. SKC Inc.

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services.

  • Spill DECONtamination Kit, Aromatic Amine - SKC Inc. SKC Inc.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Hazmat School.

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro.

  • 4-Phenyl-m-anisidine hydrochloride - LookChem. LookChem.

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Occupational Safety and Health Administration.

  • Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals - Benchchem. BenchChem.

  • m-Anisidine - Safety Data Sheet - ChemicalBook. ChemicalBook.

  • p-Anisidine and its hydrochloride: Human health tier II assessment. Australian Government Department of Health.

  • m-Anisidine CAS No 536-90-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House (P) Ltd.

  • p-anisidine hydrochloride - Report | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration.

  • sigma-aldrich - Safety Data Sheet. Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • 4-Phenyl-m-anisidine hydrochloride | CAS 206761-86-6 | SCBT. Santa Cruz Biotechnology.

  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. Carl ROTH.

  • o-anisidine - Sdfine. S D Fine-Chem Limited.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-m-anisidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Phenyl-m-anisidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.